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Core Science & Biosynthesis

Foundational

N-Desmethyl Bedaquiline-d6: A Technical Guide for Advanced Drug Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction N-Desmethyl Bedaquiline-d6 is a deuterium-labeled analog of N-desmethyl bedaquiline (B32110), the primary and less...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl Bedaquiline-d6 is a deuterium-labeled analog of N-desmethyl bedaquiline (B32110), the primary and less active metabolite of the anti-tuberculosis drug Bedaquiline.[1][2] As a stable isotope-labeled compound, N-Desmethyl Bedaquiline-d6 serves as an indispensable tool in the field of drug metabolism and pharmacokinetics (DMPK). Its primary application is as an internal standard in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, to ensure the accurate and precise quantification of Bedaquiline and its metabolites in various biological matrices.[3][4][5] The incorporation of six deuterium (B1214612) atoms provides a distinct mass shift from the unlabeled analyte, allowing for its differentiation and use in isotope dilution mass spectrometry, a gold standard technique for quantitative analysis.[3][5] This technical guide provides a comprehensive overview of N-Desmethyl Bedaquiline-d6, including its chemical properties, a plausible synthetic approach, detailed experimental protocols for its application, and relevant quantitative data.

Chemical and Physical Properties

N-Desmethyl Bedaquiline-d6 is characterized by the incorporation of six deuterium atoms, which minimally alters its chemical properties while providing a significant mass difference for mass spectrometric analysis. The key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name (1R,2S)-1-[6-bromo-2-(trideuteriomethoxy)quinolin-3-yl]-2-naphthalen-1-yl-1-phenyl-4-(trideuteriomethylamino)butan-2-ol[6]
Molecular Formula C₃₁H₂₃D₆BrN₂O₂
Molecular Weight 547.52 g/mol
CAS Number 2271264-26-5[6]
Appearance White to off-white solid powder
Purity ≥98%

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for N-Desmethyl Bedaquiline-d6 is not readily found in the scientific literature, as it is often proprietary information of commercial suppliers. However, a plausible synthetic route can be conceptualized based on the known synthesis of Bedaquiline and its metabolites, combined with standard deuteration techniques.

The synthesis would likely involve the preparation of the non-deuterated N-Desmethyl Bedaquiline, followed by or incorporating the introduction of deuterium atoms at the desired positions (the N-methyl and O-methyl groups).

A generalized synthetic workflow can be proposed as follows:

G cluster_synthesis Plausible Synthetic Workflow for N-Desmethyl Bedaquiline-d6 Start Starting Materials (e.g., brominated quinoline (B57606) and naphthalene (B1677914) derivatives) Intermediate1 Synthesis of N-Desmethyl Bedaquiline Precursor Start->Intermediate1 Multi-step synthesis Deuteration Deuteration Step (e.g., using CD₃I or other deuterated reagents) Intermediate1->Deuteration Purification Purification (e.g., HPLC) Deuteration->Purification Final_Product N-Desmethyl Bedaquiline-d6 Purification->Final_Product

Caption: Plausible synthetic workflow for N-Desmethyl Bedaquiline-d6.

The key deuteration step could be achieved through several methods, such as:

  • N-methylation using a deuterated methylating agent: The secondary amine of a suitable precursor could be methylated using deuterated methyl iodide (CD₃I) or another deuterated methylating agent.

  • O-methylation using a deuterated methylating agent: The hydroxyl group on the quinoline ring could be methylated using a deuterated reagent early in the synthesis.

Given the commercial availability of N-Desmethyl Bedaquiline-d6, researchers typically procure it from specialized chemical suppliers.

Application in Bioanalytical Methods

The primary and most critical application of N-Desmethyl Bedaquiline-d6 is as an internal standard (IS) for the quantification of Bedaquiline and its major metabolite, N-desmethyl bedaquiline (M2), in biological samples using LC-MS/MS.[3][5] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it effectively corrects for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.[5]

Experimental Workflow for Quantification of Bedaquiline in Human Plasma

The following diagram illustrates a typical experimental workflow for the quantification of Bedaquiline in human plasma samples using N-Desmethyl Bedaquiline-d6 as an internal standard.

G cluster_workflow Experimental Workflow for Bedaquiline Quantification in Plasma Sample Plasma Sample (e.g., 50 µL) Spiking Spike with Internal Standard (N-Desmethyl Bedaquiline-d6) Sample->Spiking Extraction Liquid-Liquid or Solid-Phase Extraction Spiking->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Experimental workflow for Bedaquiline quantification.

Detailed Experimental Protocol: LC-MS/MS Quantification of Bedaquiline in Human Plasma

The following protocol is a representative method for the analysis of Bedaquiline in human plasma.

4.2.1 Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of Bedaquiline and N-Desmethyl Bedaquiline-d6 in dimethyl sulfoxide (B87167) (DMSO).

  • Working Standard Solutions: Prepare working standard solutions of Bedaquiline by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol (B129727) and water to achieve the desired calibration curve concentrations.

  • Internal Standard Working Solution (500 ng/mL): Prepare a working solution of N-Desmethyl Bedaquiline-d6 by diluting the stock solution with a 50:50 (v/v) mixture of methanol and water.

4.2.2 Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 50 µL of human plasma into a microcentrifuge tube.

  • Add 50 µL of the N-Desmethyl Bedaquiline-d6 internal standard working solution (500 ng/mL) to each plasma sample.

  • Add 100 µL of 5 mM ammonium (B1175870) formate (B1220265) in 0.1% formic acid and vortex.[3]

  • Add 2 mL of methyl tertiary butyl ether (MTBE) and vortex for 2 minutes.

  • Centrifuge the samples at 4000 rpm for 5 minutes at 4°C.[3]

  • Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[3]

  • Reconstitute the residue in 250 µL of the mobile phase.

  • Inject an aliquot (e.g., 15 µL) into the LC-MS/MS system.

4.2.3 LC-MS/MS Parameters

The following table summarizes typical LC-MS/MS parameters for the analysis of Bedaquiline and N-Desmethyl Bedaquiline-d6.

ParameterBedaquilineN-Desmethyl Bedaquiline-d6
LC Column C18 column (e.g., 50 x 4.6 mm, 5 µm)C18 column (e.g., 50 x 4.6 mm, 5 µm)
Mobile Phase Methanol and 5 mM ammonium formate in 0.1% formic acid (e.g., 90:10, v/v)Methanol and 5 mM ammonium formate in 0.1% formic acid (e.g., 90:10, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 556.10m/z 562.20
Product Ion (Q3) m/z 58.10m/z 64.40

Quantitative Data and Method Validation

The use of N-Desmethyl Bedaquiline-d6 as an internal standard allows for the development of robust and reliable bioanalytical methods. The following table presents typical validation parameters for an LC-MS/MS method for Bedaquiline quantification in human plasma.

Validation ParameterTypical PerformanceReference(s)
Linearity Range 5 - 1800 ng/mL[5]
Correlation Coefficient (r²) ≥ 0.99
Accuracy 85-115% of nominal concentration
Precision (%CV) ≤ 15%
Lower Limit of Quantification (LLOQ) 5 ng/mL
Recovery Consistent and reproducible

Bedaquiline Metabolism

Understanding the metabolic fate of Bedaquiline is crucial for drug development. The primary metabolic pathway is N-demethylation, catalyzed by cytochrome P450 enzymes, to form N-desmethyl bedaquiline (M2).

G cluster_metabolism Metabolic Pathway of Bedaquiline Bedaquiline Bedaquiline M2 N-Desmethyl Bedaquiline (M2) Bedaquiline->M2 N-demethylation (CYP3A4, CYP2C8, CYP2C19)

Caption: Primary metabolic pathway of Bedaquiline.

Studies have shown that while CYP3A4 is the major enzyme responsible for this transformation, CYP2C8 and CYP2C19 also contribute.[1] The kinetic parameters for the formation of N-desmethyl bedaquiline by these enzymes are presented below.

EnzymeKₘ (µM)
CYP3A4 8.5
CYP2C8 13.1
CYP2C19 21.3

Conclusion

N-Desmethyl Bedaquiline-d6 is a vital analytical tool for researchers and scientists in the field of tuberculosis drug development and clinical pharmacology. Its use as an internal standard in LC-MS/MS assays enables the accurate and precise quantification of Bedaquiline and its primary metabolite in biological matrices. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic strategy, and detailed experimental protocols for its application. The data and workflows presented herein are intended to support the development and validation of robust bioanalytical methods, ultimately contributing to a better understanding of the pharmacokinetics of Bedaquiline and optimizing its therapeutic use.

References

Exploratory

An In-depth Technical Guide to N-Desmethyl Bedaquiline-d6

Introduction: N-Desmethyl Bedaquiline-d6 is the stable isotope-labeled version of N-Desmethyl Bedaquiline, the principal active metabolite of Bedaquiline.[1] Bedaquiline is a diarylquinoline antimycobacterial agent, a fi...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: N-Desmethyl Bedaquiline-d6 is the stable isotope-labeled version of N-Desmethyl Bedaquiline, the principal active metabolite of Bedaquiline.[1] Bedaquiline is a diarylquinoline antimycobacterial agent, a first-in-class drug approved for the treatment of multidrug-resistant tuberculosis (MDR-TB).[2] The N-desmethyl metabolite, also known as M2, is formed primarily in the liver through N-demethylation of Bedaquiline.[2] While it possesses antimycobacterial activity, it is approximately 5-fold less potent than the parent drug.[2] The deuterated form, N-Desmethyl Bedaquiline-d6, serves as a critical internal standard for analytical and pharmacokinetic research, enabling precise quantification of Bedaquiline and its metabolite in biological samples through methods like mass spectrometry and liquid chromatography.[1][3]

Core Chemical Properties

The fundamental physicochemical properties of N-Desmethyl Bedaquiline-d6 are summarized below. These data are compiled from various chemical suppliers and databases.

PropertyValueSource(s)
Chemical Name (1R,2S)-1-[6-bromo-2-(trideuteriomethoxy)quinolin-3-yl]-2-naphthalen-1-yl-1-phenyl-4-(trideuteriomethylamino)butan-2-ol[4][5]
Molecular Formula C₃₁H₂₃D₆BrN₂O₂[1][6][7]
Molecular Weight 547.52 g/mol [3][4][6]
Exact Mass 546.178 Da[4][5]
CAS Number 2271264-26-5[4][7]
Appearance White to off-white solid powder[4]
Purity ≥98%[6]
LogP 6.7[4][5]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 4[4]
Rotatable Bond Count 8[4]
Storage and Stability

Proper storage is crucial to maintain the integrity of the compound. Recommended storage conditions are as follows:

ConditionDuration
Powder at -20°C 3 years
Powder at 4°C 2 years
In solvent at -80°C 6 months
In solvent at -20°C 1 month

Table data sourced from InvivoChem.[4]

Metabolic Pathway of Bedaquiline

Bedaquiline is metabolized in the liver, where N-demethylation represents the major metabolic pathway.[8][9] This process is primarily mediated by the cytochrome P450 isoenzyme CYP3A4, which converts Bedaquiline into N-Desmethyl Bedaquiline (M2).[2][10] Further research has identified that CYP2C8 and CYP2C19 also contribute to this N-demethylation process.[8][10][11]

Bedaquiline_Metabolism Bedaquiline Bedaquiline Metabolite N-Desmethyl Bedaquiline (M2) Bedaquiline->Metabolite Enzymes CYP3A4 (Major) CYP2C8 CYP2C19 Enzymes->Bedaquiline N-demethylation

Fig. 1: Metabolic conversion of Bedaquiline to its N-desmethyl metabolite.

Experimental Protocols & Applications

While specific synthesis protocols for N-Desmethyl Bedaquiline-d6 are proprietary to manufacturers, its application as an internal standard in bioanalytical methods is well-established.[1][3] Below is a logical workflow for its use in a pharmacokinetic study and an example protocol for formulation.

Analytical Workflow for Pharmacokinetic Studies

N-Desmethyl Bedaquiline-d6 is crucial for accurately quantifying the levels of Bedaquiline's primary metabolite in biological matrices (e.g., plasma, tissue). The deuterated standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.

Analytical_Workflow cluster_sample_prep 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with N-Desmethyl Bedaquiline-d6 (Internal Standard) Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract LC Liquid Chromatography (Separation) Extract->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) MS->Ratio Curve Quantify using Standard Curve Ratio->Curve Result Final Concentration Curve->Result

Fig. 2: Workflow for using N-Desmethyl Bedaquiline-d6 as an internal standard.
General Formulation Protocol (Example)

For in vitro or in vivo studies, compounds with low water solubility like N-Desmethyl Bedaquiline-d6 require specific formulation protocols. The following is a general example based on common laboratory practices for such compounds.[4]

Objective: To prepare a stock solution and working solution for administration.

Materials:

  • N-Desmethyl Bedaquiline-d6 powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Corn oil

  • Sterile vials and syringes

Protocol:

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution by dissolving the N-Desmethyl Bedaquiline-d6 powder in 100% DMSO.

    • For example, to create a 25 mg/mL stock, dissolve 25 mg of the compound in 1 mL of DMSO. Vortex until fully dissolved.

  • Preparation of Working Solution (Example Formulation: 10% DMSO in Corn Oil):

    • This formulation is suitable for animal studies (e.g., intraperitoneal or subcutaneous injection).[4]

    • To prepare a 1 mL working solution of 2.5 mg/mL, take 100 μL of the 25 mg/mL DMSO stock solution.[4]

    • Add the stock solution to 900 μL of corn oil.[4]

    • Mix thoroughly by vortexing or sonication to obtain a clear solution or a uniform suspension. This final solution is ready for use in animals.[4]

Note: These protocols are for reference only. Researchers should validate and adapt methodologies based on their specific experimental needs.[4]

References

Foundational

N-Desmethyl Bedaquiline-d6: A Technical Guide for Analytical Applications

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of N-Desmethyl Bedaquiline-d6, a deuterated analog of the primary metabolite of Bedaquiline (B32110)....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Desmethyl Bedaquiline-d6, a deuterated analog of the primary metabolite of Bedaquiline (B32110). This document is intended to serve as a resource for researchers and scientists utilizing this stable isotope-labeled compound as an internal standard in analytical and pharmacokinetic studies.

N-Desmethyl Bedaquiline-d6 is a critical tool for the accurate quantification of Bedaquiline and its major metabolite, N-Desmethyl Bedaquiline (M2), in biological matrices.[1][2][3] Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for precise and reliable measurements by correcting for variability during sample preparation and analysis.[1][4]

Core Compound Data

A summary of the key chemical and physical properties of N-Desmethyl Bedaquiline-d6 is presented below.

PropertyValueSource(s)
Chemical Name (1R,2S)-1-(6-bromo-2-(methoxy-d3)quinolin-3-yl)-4-((methyl-d3)amino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol[3][5]
Synonyms N-Desmethyl Bedaquiline-D6, rac-N-Desmethyl Bedaquiline-d6[2][6][7]
CAS Number 2271264-26-5[3][5][8]
Molecular Formula C₃₁H₂₃D₆BrN₂O₂[9]
Molecular Weight 547.52 g/mol [5][9]
Purity ≥98%[9]

Bedaquiline Metabolism

Bedaquiline is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP3A4 being the main contributor, to its N-monodesmethyl metabolite, M2.[1][4][10] This metabolite has been shown to have four to six times weaker antimycobacterial activity compared to the parent drug.[10][11]

Bedaquiline Bedaquiline M2 N-Desmethyl Bedaquiline (M2) Bedaquiline->M2 N-demethylation Enzymes CYP3A4, CYP2C8, CYP2C19 Enzymes->Bedaquiline

Metabolic pathway of Bedaquiline to its N-desmethyl metabolite.

Analytical Application Workflow

N-Desmethyl Bedaquiline-d6 is predominantly used as an internal standard for the quantification of Bedaquiline and its metabolite M2 in biological samples via LC-MS/MS. A typical workflow for such an analysis is outlined below.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with N-Desmethyl Bedaquiline-d6 (IS) Sample->Spike Extract Protein Precipitation or Liquid-Liquid Extraction Spike->Extract Evaporate Evaporation to Dryness Extract->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Injection Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect Quantify Quantification Detect->Quantify

General workflow for bioanalytical quantification using an internal standard.

Experimental Protocols

The following are generalized experimental protocols for the quantification of Bedaquiline and N-Desmethyl Bedaquiline in human plasma using LC-MS/MS with N-Desmethyl Bedaquiline-d6 as an internal standard.

Preparation of Stock and Working Solutions[1][4]
  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of Bedaquiline and N-Desmethyl Bedaquiline-d6 in dimethyl sulfoxide (B87167) (DMSO).

  • Working Standard Solutions: Prepare working standard solutions of Bedaquiline by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol (B129727) and water.

  • Internal Standard Working Solution (500 ng/mL): Dilute the N-Desmethyl Bedaquiline-d6 stock solution with a 50:50 (v/v) mixture of methanol and water.

Sample Preparation (Liquid-Liquid Extraction)[12][13]
  • To 50 µL of human plasma, add 50 µL of the internal standard working solution.

  • Add 100 µL of 5 mM ammonium (B1175870) formate (B1220265) in 0.1% formic acid and vortex.

  • Add 2 mL of methyl tertiary butyl ether (MTBE) and vortex for 2 minutes.

  • Centrifuge the samples at 4000 rpm for 5 minutes at 5°C.[12][13]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[12][13]

  • Reconstitute the residue in 250 µL of the mobile phase.

LC-MS/MS Conditions[10][13]
ParameterTypical Conditions
LC System Shimadzu LC-20AD or equivalent
Column Zodiac C18 (50 x 4.6 mm, 5 µm) or equivalent
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water containing an additive like formic acid or ammonium formate.
Injection Volume 5 µL
Mass Spectrometer AB Sciex API 5500 or equivalent triple quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor -> Product Ion (m/z) Bedaquiline: 556.0 -> 58.1, Bedaquiline-d6: 562.2 -> 64.2, M2: 541.1 -> 480.3, M2-d3-13C: 545.1 -> 480.4
Method Validation Parameters[10]

The following table summarizes typical validation parameters for the quantification of Bedaquiline and its M2 metabolite.

ParameterBedaquilineM2 Metabolite
Linearity Range (µg/mL) 0.0780 - 5.000.0312 - 2.00
Inter-day Accuracy (%) 96.7 - 103.5104.2 - 106.5
Intra-day Accuracy (%) 96.7 - 103.5104.2 - 106.5
Precision (CV%) < 9.2< 9.2

References

Exploratory

Technical Guide: N-Desmethyl Bedaquiline-d6 for Advanced Research Applications

This technical guide is intended for researchers, scientists, and drug development professionals, providing in-depth information on N-Desmethyl Bedaquiline-d6, including its suppliers, pricing, and detailed experimental...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is intended for researchers, scientists, and drug development professionals, providing in-depth information on N-Desmethyl Bedaquiline-d6, including its suppliers, pricing, and detailed experimental applications.

N-Desmethyl Bedaquiline-d6 is the deuterium-labeled analog of N-Desmethyl Bedaquiline (B32110), a metabolite of the anti-tuberculosis drug Bedaquiline. Its primary application in research is as an internal standard for analytical and pharmacokinetic studies, where it enhances the accuracy of quantification in methods like liquid chromatography-mass spectrometry (LC-MS).[1][2]

Suppliers and Pricing

The following table provides a summary of suppliers for N-Desmethyl Bedaquiline-d6. Prices and availability are subject to change, and it is recommended to contact the suppliers directly for the most current information.

SupplierCatalog NumberCAS NumberMolecular FormulaPurityUnit SizePrice (USD)
BiosynthEBB65476654654-76-9 (unlabeled)C₃₁H₂₃D₆BrN₂O₂-10 mg$3,504.60[3]
United States Biological464427-C₃₁H₂₃D₆BrN₂O₂Highly Purified1mg, 10mg$531.00[4]
ClearsynthCS-T-976472271264-46-9---Request Quote[5]
BOC SciencesBLP-004976-C₃₁H₂₃D₆BrN₂O₂≥98%-Request Quote[6]
PharmaffiliatesPA STI 0895302271264-26-5C₃₁H₂₃D₆BrN₂O₂--Request Quote[7]
Simson Pharma LimitedB1100029-C₃₁H₂₃D₆BrN₂O₂--Custom Synthesis[8]
Aladdin Scientific CorporationN650342--≥96%-Request Quote[9]
MedChemExpressHY-112365S----Request Quote[2]
LGC Standards (distributor for TRC)-654654-76-9 (unlabeled)---Custom Synthesis[10]
Veeprho-----Request Quote[1]
Clinivex-----Request Quote[11]

Experimental Protocols

Application: Use of N-Desmethyl Bedaquiline-d6 as an Internal Standard for the Quantification of N-Desmethyl Bedaquiline in Biological Matrices by LC-MS/MS.

Objective: To provide a detailed methodology for the accurate and precise quantification of N-desmethyl bedaquiline in plasma samples, a critical aspect of pharmacokinetic and metabolic research.[1]

Materials and Reagents:

  • N-Desmethyl Bedaquiline-d6 (Internal Standard)

  • N-Desmethyl Bedaquiline (Analyte Standard)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium acetate

  • Human plasma (or other relevant biological matrix)

  • Ultrapure water

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., Triple Quadrupole)

Sample Preparation:

  • Thaw plasma samples at room temperature.

  • Spike 100 µL of plasma with 10 µL of N-Desmethyl Bedaquiline-d6 internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions (Example):

  • LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-1.0 min: 20% B

    • 1.0-5.0 min: 20-80% B

    • 5.0-6.0 min: 80% B

    • 6.1-8.0 min: 20% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • N-Desmethyl Bedaquiline: Q1/Q3 (To be determined by direct infusion of the standard)

    • N-Desmethyl Bedaquiline-d6: Q1/Q3 (To be determined by direct infusion of the standard)

Visualizations

A Biological Sample B Add Internal Standard (N-Desmethyl Bedaquiline-d6) A->B C Protein Precipitation B->C D Centrifugation C->D E Supernatant Transfer D->E F Evaporation E->F G Reconstitution F->G H LC-MS/MS Analysis G->H

Caption: Bioanalytical Sample Preparation Workflow.

Bedaquiline Bedaquiline Metabolism CYP-mediated N-demethylation Bedaquiline->Metabolism N_Desmethyl_Bedaquiline N-Desmethyl Bedaquiline Metabolism->N_Desmethyl_Bedaquiline Further_Metabolism Further Metabolism and Excretion N_Desmethyl_Bedaquiline->Further_Metabolism

Caption: Metabolic Pathway of Bedaquiline.

References

Foundational

Synthesis and Characterization of N-Desmethyl Bedaquiline-d6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of N-Desmethyl Bedaquiline-d6, a critical tool in the research and development of anti-tuberculosis t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Desmethyl Bedaquiline-d6, a critical tool in the research and development of anti-tuberculosis therapies. This document details its synthesis, characterization, and application, with a focus on providing practical information for laboratory professionals. N-Desmethyl Bedaquiline-d6 is the deuterium-labeled version of N-Desmethyl Bedaquiline, a metabolite of Bedaquiline. The incorporation of six deuterium (B1214612) atoms provides a stable isotopic signature, making it an ideal internal standard for quantitative bioanalytical assays.

Core Concepts: The Role of N-Desmethyl Bedaquiline-d6 in Research

N-Desmethyl Bedaquiline-d6 is primarily utilized as an internal standard in analytical and pharmacokinetic studies.[1][2][3][4] The stable isotope-labeled compound allows for the precise quantification of Bedaquiline and its metabolites in biological matrices, such as plasma and tissues, using mass spectrometry-based methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Its chemical properties are summarized in the table below.

PropertyValue
IUPAC Name (1R,2S)-1-[6-bromo-2-(trideuteriomethoxy)quinolin-3-yl]-2-naphthalen-1-yl-1-phenyl-4-(trideuteriomethylamino)butan-2-ol[5]
CAS Number 2271264-26-5[3][6]
Molecular Formula C₃₁H₂₃D₆BrN₂O₂
Molecular Weight 547.5 g/mol [5]

Synthesis of N-Desmethyl Bedaquiline-d6

While specific, detailed synthesis protocols for N-Desmethyl Bedaquiline-d6 are often proprietary to commercial manufacturers, a general synthetic approach can be inferred from the synthesis of Bedaquiline and its analogues. The synthesis would likely involve the introduction of deuterium labels at the N-methyl and O-methyl positions of a suitable precursor.

A plausible synthetic route would start from a protected precursor of N-Desmethyl Bedaquiline. The key steps would involve N-methylation and O-methylation using deuterated reagents such as iodomethane-d3 (B117434) (CD₃I) and sodium methoxide-d3 (NaOCD₃) or another suitable deuterated methylating agent. The final steps would involve deprotection to yield the desired product. The synthesis of the Bedaquiline scaffold itself is a complex, multi-step process. An improved synthesis method involves a diastereoselective lithiation reaction to enhance the yield of the desired stereoisomer.[7][8]

Characterization of N-Desmethyl Bedaquiline-d6

The comprehensive characterization of N-Desmethyl Bedaquiline-d6 is crucial to confirm its identity, purity, and isotopic enrichment. The following experimental protocols outline the key analytical techniques employed for this purpose.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To determine the chemical purity of N-Desmethyl Bedaquiline-d6.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[9]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm.[9]

    • Sample Preparation: Dissolve a small amount of N-Desmethyl Bedaquiline-d6 in methanol (B129727) to a concentration of approximately 1 mg/mL.

  • Data Analysis: The purity is determined by calculating the peak area of the main component as a percentage of the total peak area.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity Confirmation and Isotopic Enrichment

  • Objective: To confirm the molecular weight and fragmentation pattern of N-Desmethyl Bedaquiline-d6 and to assess the degree of deuterium incorporation.

  • Instrumentation: A high-resolution mass spectrometer coupled with a UHPLC system.

  • Method:

    • Chromatographic Conditions: Similar to the HPLC method described above, but typically with a faster gradient and a smaller particle size column for better resolution.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Scan Mode: Full scan to determine the parent ion mass and product ion scan to observe fragmentation.

      • Mass Transitions: Monitor the transition of the precursor ion to a specific product ion for both the deuterated and non-deuterated analogues. For example, for Bedaquiline, a transition of m/z 555.2 → 523.2 has been reported.[2]

  • Data Analysis: The mass spectrum should show a parent ion corresponding to the molecular weight of N-Desmethyl Bedaquiline-d6. The fragmentation pattern should be consistent with the known structure. The isotopic enrichment is determined by comparing the intensity of the deuterated mass peak with any residual non-deuterated signal.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • Objective: To confirm the chemical structure and the position of the deuterium labels.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Method:

    • Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d6).

    • Experiments: ¹H NMR and ¹³C NMR.

    • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Data Analysis: The ¹H NMR spectrum will show the absence of signals at the positions where deuterium has been incorporated (the N-methyl and O-methyl groups). The ¹³C NMR spectrum will show signals for all carbon atoms, but the signals for the deuterated carbons may be split into multiplets due to C-D coupling.

Quantitative Data Summary

The following table summarizes the expected characterization data for a high-quality batch of N-Desmethyl Bedaquiline-d6.

ParameterSpecification
Appearance White to off-white solid
Chemical Purity (HPLC) ≥ 98%
Isotopic Purity (Mass Spec) ≥ 99% Deuterium Incorporation
¹H NMR Conforms to the structure, showing the absence of N-CH₃ and O-CH₃ proton signals.
Mass Spectrum (ESI+) [M+H]⁺ at m/z ~548.2

Mechanism of Action of the Parent Compound: Bedaquiline

Bedaquiline, the parent compound of N-Desmethyl Bedaquiline-d6, has a unique mechanism of action against Mycobacterium tuberculosis. It is the first in a new class of drugs called diarylquinolines.[10] Bedaquiline specifically targets the proton pump of the mycobacterial ATP synthase enzyme.[10][11] This enzyme is critical for the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[11] By binding to the c subunit of the ATP synthase, Bedaquiline inhibits its function, leading to a disruption of the proton motive force and a subsequent depletion of ATP.[11] This ultimately results in bacterial cell death.[11] This mechanism is effective against both replicating and non-replicating mycobacteria.[11]

Bedaquiline_Mechanism_of_Action Bedaquiline Bedaquiline ATP_Synthase Mycobacterial ATP Synthase (c-subunit) Bedaquiline->ATP_Synthase targets Proton_Pump Proton Pump Inhibition ATP_Synthase->Proton_Pump leads to ATP_Synthesis ATP Synthesis Disruption Proton_Pump->ATP_Synthesis causes Energy_Depletion Cellular Energy Depletion ATP_Synthesis->Energy_Depletion results in Cell_Death Bacterial Cell Death Energy_Depletion->Cell_Death induces

Caption: Mechanism of action of Bedaquiline.

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a newly synthesized batch of N-Desmethyl Bedaquiline-d6.

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_results Results cluster_final Final Product Synthesis Synthesized N-Desmethyl Bedaquiline-d6 HPLC HPLC Analysis Synthesis->HPLC LCMS LC-MS/MS Analysis Synthesis->LCMS NMR NMR Spectroscopy Synthesis->NMR Purity Chemical Purity HPLC->Purity Identity Identity & Isotopic Enrichment LCMS->Identity Structure Structural Confirmation NMR->Structure Final Qualified N-Desmethyl Bedaquiline-d6 Purity->Final Identity->Final Structure->Final

Caption: Experimental workflow for characterization.

References

Exploratory

In-Depth Technical Guide to N-Desmethyl Bedaquiline-d6

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of N-Desmethyl Bedaquiline-d6, a critical tool in the research and development of the anti-tuberculos...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Desmethyl Bedaquiline-d6, a critical tool in the research and development of the anti-tuberculosis drug Bedaquiline (B32110). This document outlines its physicochemical properties, its role in the metabolic pathway of Bedaquiline, and its application in bioanalytical methodologies.

Physicochemical Properties

N-Desmethyl Bedaquiline-d6 is the deuterium-labeled form of N-Desmethyl Bedaquiline, the primary M2 metabolite of Bedaquiline. The incorporation of six deuterium (B1214612) atoms results in a higher molecular weight compared to its unlabeled counterpart, which is essential for its use as an internal standard in mass spectrometry-based bioanalysis.[1][2] The key quantitative data for these compounds are summarized below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
Bedaquiline C₃₂H₃₁BrN₂O₂555.50[3][4][5]843663-66-1[3][4]
N-Desmethyl Bedaquiline C₃₁H₂₉BrN₂O₂541.49[6]861709-47-9[6][7]
N-Desmethyl Bedaquiline-d6 C₃₁H₂₃D₆BrN₂O₂547.52[1][2][8]2271264-26-5[1][9]

Metabolic Pathway of Bedaquiline

Bedaquiline is metabolized in the body primarily through N-demethylation, a reaction catalyzed by cytochrome P450 enzymes, with CYP3A4 being the main contributor. This process results in the formation of the N-Desmethyl Bedaquiline (M2) metabolite.

G Bedaquiline Bedaquiline Metabolite N-Desmethyl Bedaquiline (M2) Bedaquiline->Metabolite  CYP3A4-mediated  N-demethylation

Metabolic conversion of Bedaquiline to its M2 metabolite.

Application in Bioanalysis and Experimental Protocols

Due to its structural similarity and mass difference, N-Desmethyl Bedaquiline-d6 is an ideal internal standard for the accurate quantification of the N-Desmethyl Bedaquiline metabolite in biological matrices such as plasma or serum.[2][9] Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays helps to correct for variability during sample preparation and analysis, ensuring high precision and accuracy.

Generic LC-MS/MS Protocol for Quantification

The following is a representative protocol for the quantification of N-Desmethyl Bedaquiline in a biological matrix using N-Desmethyl Bedaquiline-d6 as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of a biological sample (e.g., plasma), add 20 µL of the internal standard working solution (N-Desmethyl Bedaquiline-d6 in methanol).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • Instrument: HPLC system coupled with a triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Example):

    • N-Desmethyl Bedaquiline: Precursor ion (Q1) m/z 541.1 → Product ion (Q3) m/z 480.1[10].

    • N-Desmethyl Bedaquiline-d6: Precursor ion (Q1) m/z 547.5 → Product ion (Q3) m/z 486.1 (illustrative).

  • Parameters: Optimize ion source parameters such as gas temperatures, gas flows, and voltages according to the specific instrument.

Bioanalytical Workflow

The use of a deuterated internal standard is a critical step in the standard bioanalytical workflow for pharmacokinetic studies. It ensures the reliability of the quantitative data generated.

G cluster_0 Sample Handling cluster_1 Analysis cluster_2 Data Processing A Biological Sample Collection (e.g., Plasma) B Spiking with Internal Standard (N-Desmethyl Bedaquiline-d6) A->B C Sample Preparation (e.g., Protein Precipitation) B->C D LC-MS/MS Analysis C->D E Peak Integration & Ratio Calculation (Analyte / Internal Standard) D->E F Concentration Determination via Calibration Curve E->F G Pharmacokinetic (PK) Parameter Calculation F->G

Workflow for quantitative bioanalysis using a deuterated standard.

References

Foundational

N-Desmethyl Bedaquiline-d6: A Technical Guide for Researchers

An In-depth Overview of Physicochemical Properties, Biological Relevance, and Analytical Applications This technical guide provides a comprehensive overview of N-Desmethyl Bedaquiline-d6, a deuterated analog of the prima...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of Physicochemical Properties, Biological Relevance, and Analytical Applications

This technical guide provides a comprehensive overview of N-Desmethyl Bedaquiline-d6, a deuterated analog of the primary metabolite of the anti-tuberculosis drug Bedaquiline (B32110). This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on the compound's safety, properties, and applications in experimental settings.

Hazard Identification and Safety Precautions

General Advice:

  • Handle with caution as a pharmaceutical-related compound of unknown potency.[1]

  • Medical attention is required in case of exposure. A copy of the available safety information should be presented to the attending physician.[1]

  • Ensure adequate ventilation in the handling area.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[1]

  • Hand Protection: Handle with gloves. Gloves must be inspected prior to use, and hands should be washed and dried after handling.[1]

  • Body Protection: Wear appropriate protective clothing.[1]

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[1]

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[1]

Storage and Handling:

  • Store as a powder at -20°C for up to 3 years or at 4°C for up to 2 years.[2][3]

  • In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3]

  • The compound is stable at room temperature for a few days during ordinary shipping.[2]

  • Recommended long-term storage is in a refrigerator at 2-8°C.[4][5]

Physicochemical Properties

N-Desmethyl Bedaquiline-d6 is the deuterated form of N-Desmethyl Bedaquiline, the main circulating metabolite of Bedaquiline. The inclusion of six deuterium (B1214612) atoms provides a stable isotopic label, making it an ideal internal standard for mass spectrometry-based quantification.

PropertyValue
Molecular Formula C₃₁H₂₃D₆BrN₂O₂
Molecular Weight 547.52 g/mol [2][3]
Exact Mass 546.17890 Da[6]
CAS Number 2271264-26-5[2][5]
Appearance White to off-white solid powder[2]
Purity ≥96.0%[3]
LogP 6.7[6]
Hydrogen Bond Donor Count 2[6]
Hydrogen Bond Acceptor Count 4[6]
Rotatable Bond Count 8[6]
IUPAC Name (1R,2S)-1-[6-bromo-2-(trideuteriomethoxy)quinolin-3-yl]-2-naphthalen-1-yl-1-phenyl-4-(trideuteriomethylamino)butan-2-ol[6]

Biological Context: Metabolism of Bedaquiline

Bedaquiline is primarily metabolized in the liver to its N-monodesmethyl metabolite (also known as M2 or N-Desmethyl Bedaquiline).[7] This metabolite is three to six times less active against Mycobacterium tuberculosis than the parent drug.[7] The N-demethylation of Bedaquiline is a critical pathway in its disposition and is mediated by cytochrome P450 (CYP) enzymes.

The major enzyme responsible for this metabolic conversion is CYP3A4.[7][8] However, studies have shown that CYP2C8 and CYP2C19 also contribute to the N-demethylation of Bedaquiline.[8] The kinetic parameters for the formation of N-Desmethyl Bedaquiline by these enzymes have been determined.

EnzymeKₘ (μM)
CYP3A4 8.5
CYP2C8 13.1
CYP2C19 21.3

Kₘ (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum.

The metabolic pathway can be visualized as follows:

Bedaquiline_Metabolism cluster_enzymes Cytochrome P450 Enzymes Bedaquiline Bedaquiline Metabolite N-Desmethyl Bedaquiline (M2) Bedaquiline->Metabolite N-demethylation CYP3A4 CYP3A4 CYP3A4->Bedaquiline CYP2C8 CYP2C8 CYP2C8->Bedaquiline CYP2C19 CYP2C19 CYP2C19->Bedaquiline

Bedaquiline Metabolic Pathway

Experimental Protocols and Applications

N-Desmethyl Bedaquiline-d6 is primarily used as an internal standard in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of N-Desmethyl Bedaquiline in biological matrices such as plasma and serum.[9][10]

In Vitro Metabolism Study of Bedaquiline

Objective: To investigate the metabolism of Bedaquiline in human hepatocytes.

Methodology:

  • Human hepatocytes are incubated with a 30 µM solution of Bedaquiline for 18 hours.[8]

  • Following incubation, the medium is collected.[8]

  • Hepatocytes are lysed by adding a 1:1 (v/v) solution of acetonitrile (B52724) and water.[8]

  • Both the collected medium and the hepatocyte lysates are extracted by adding a four-fold volume of ethyl acetate.[8]

  • The mixture is vortexed for 1 minute and then centrifuged at 15,000 x g for 10 minutes.[8]

  • The organic phase is transferred to a new tube and dried under a gentle stream of nitrogen.[8]

  • The residue is reconstituted in a 1:1 (v/v) solution of acetonitrile and water for analysis.[8]

Quantification of N-Desmethyl Bedaquiline in Biological Samples using LC-MS/MS

Objective: To accurately measure the concentration of N-Desmethyl Bedaquiline in a biological sample.

Workflow:

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with N-Desmethyl Bedaquiline-d6 (Internal Standard) Sample->Spike Extraction Protein Precipitation / Liquid-Liquid Extraction Spike->Extraction LC Liquid Chromatography Separation Extraction->LC MS Tandem Mass Spectrometry Detection LC->MS Quantification Quantification using Analyte/Internal Standard Peak Area Ratio MS->Quantification Result Concentration of N-Desmethyl Bedaquiline Quantification->Result

LC-MS/MS Quantification Workflow

This workflow illustrates the use of N-Desmethyl Bedaquiline-d6 as an internal standard. By adding a known amount of the deuterated standard to the sample, any variability in sample preparation and analysis can be normalized, leading to highly accurate and precise quantification of the non-deuterated N-Desmethyl Bedaquiline.

References

Exploratory

The Pivotal Role of N-Desmethyl Bedaquiline-d6 in Advancing Bedaquiline Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of the critical role of N-Desmethyl Bedaquiline-d6 in the research and development of Bedaquiline (B32...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of N-Desmethyl Bedaquiline-d6 in the research and development of Bedaquiline (B32110), a cornerstone drug in the treatment of multidrug-resistant tuberculosis (MDR-TB). This document details the metabolic pathways of Bedaquiline, the function of its deuterated metabolite as an internal standard, and comprehensive experimental protocols for its quantification.

Introduction: The Significance of Bedaquiline and its Metabolite

Bedaquiline, a diarylquinoline antimycobacterial agent, has revolutionized the treatment of MDR-TB by targeting ATP synthase, an essential enzyme for the energy production of Mycobacterium tuberculosis.[1][2] Understanding the pharmacokinetics and metabolism of Bedaquiline is paramount for optimizing its therapeutic efficacy and ensuring patient safety. The primary metabolic pathway of Bedaquiline involves N-demethylation, leading to the formation of its major and less active metabolite, N-desmethyl Bedaquiline (M2).[1][3][4][5][6] To accurately quantify Bedaquiline and its M2 metabolite in biological matrices, a stable, isotopically labeled internal standard is indispensable. N-Desmethyl Bedaquiline-d6, a deuterated analog of the M2 metabolite, serves this crucial function, ensuring the precision and reliability of bioanalytical methods.[7][8]

Metabolic Pathway of Bedaquiline

Bedaquiline is extensively metabolized in the liver, primarily through oxidative N-demethylation. This process is predominantly mediated by the cytochrome P450 (CYP) isoenzyme 3A4 (CYP3A4), with contributions from CYP2C8 and CYP2C19.[3][9][10] The N-demethylation of Bedaquiline results in the formation of N-desmethyl Bedaquiline (M2), which exhibits significantly lower antimycobacterial activity compared to the parent drug.[3][11]

Bedaquiline_Metabolism Bedaquiline Bedaquiline M2 N-Desmethyl Bedaquiline (M2) (Less Active Metabolite) Bedaquiline->M2 N-demethylation Enzymes CYP3A4 (major) CYP2C8 CYP2C19 Enzymes->Bedaquiline

Figure 1: Metabolic Pathway of Bedaquiline to N-Desmethyl Bedaquiline.

The Role of N-Desmethyl Bedaquiline-d6 as an Internal Standard

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential to correct for variations during sample preparation and analysis.[12] Deuterated compounds, such as N-Desmethyl Bedaquiline-d6, are ideal internal standards because they are chemically identical to the analyte of interest but have a different mass due to the presence of deuterium (B1214612) atoms.[13][14][15] This mass difference allows the mass spectrometer to distinguish between the analyte and the IS.

The use of a deuterated IS like N-Desmethyl Bedaquiline-d6 offers several advantages:

  • Compensates for Matrix Effects: It co-elutes with the analyte, experiencing similar ionization suppression or enhancement from the biological matrix.

  • Corrects for Extraction Variability: Any loss of the analyte during sample processing is mirrored by a proportional loss of the IS.

  • Improves Accuracy and Precision: By normalizing the analyte's response to the IS's response, the method's accuracy and precision are significantly enhanced.[12]

Quantitative Analysis of Bedaquiline and N-Desmethyl Bedaquiline

The quantification of Bedaquiline and its N-desmethyl metabolite in biological samples like plasma, serum, and hair is predominantly performed using LC-MS/MS.[16][17][18][19] The following table summarizes key quantitative parameters from various validated methods.

ParameterBedaquilineN-Desmethyl Bedaquiline (M2)Biological MatrixInternal StandardReference
Linear Range 0.05 - 6.00 mg/L0.05 - 6.00 mg/LHuman SerumDeuterated Bedaquiline[17]
Lower Limit of Quantification (LLOQ) 0.05 mg/L0.05 mg/LHuman SerumDeuterated Bedaquiline[17]
Accuracy 1.9% to 13.6%2.9% to 8.5%Human SerumDeuterated Bedaquiline[17]
Within-run Precision 3.0% to 7.2%3.1% to 5.2%Human SerumDeuterated Bedaquiline[17]
Between-run Precision 0.0% to 4.3%0.0% to 4.6%Human SerumDeuterated Bedaquiline[17]
Linear Dynamic Range 0.005 - 20 ng/mgNot specifiedHairBedaquiline-d6[19]
LLOQ 0.005 ng/mgNot specifiedHairBedaquiline-d6[19]

Experimental Protocols

This section provides a synthesized, detailed methodology for the quantification of Bedaquiline and N-Desmethyl Bedaquiline in human plasma using LC-MS/MS with N-Desmethyl Bedaquiline-d6 as an internal standard. This protocol is a composite of best practices described in the cited literature.[12][17][20][21]

Materials and Reagents
  • Bedaquiline analytical standard

  • N-Desmethyl Bedaquiline analytical standard

  • N-Desmethyl Bedaquiline-d6 (Internal Standard)

  • Human plasma (with anticoagulant)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Bedaquiline, N-Desmethyl Bedaquiline, and N-Desmethyl Bedaquiline-d6 by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Bedaquiline and N-Desmethyl Bedaquiline stock solutions in a 50:50 (v/v) mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the N-Desmethyl Bedaquiline-d6 stock solution with a suitable solvent mixture (e.g., 50:50 methanol/water).

Sample Preparation (Protein Precipitation)

Sample_Preparation_Workflow Plasma 1. Plasma Sample (50 µL) Spike_IS 2. Spike with N-Desmethyl Bedaquiline-d6 (IS) Plasma->Spike_IS Precipitate 3. Add Acetonitrile/Methanol to Precipitate Proteins Spike_IS->Precipitate Vortex 4. Vortex Precipitate->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant Evaporate 7. Evaporate to Dryness Supernatant->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze 9. Inject into LC-MS/MS Reconstitute->Analyze

Figure 2: Experimental Workflow for Plasma Sample Preparation.
  • Pipette 50 µL of human plasma into a microcentrifuge tube.

  • Add a specific volume (e.g., 10 µL) of the N-Desmethyl Bedaquiline-d6 internal standard working solution to each plasma sample, calibration standard, and quality control sample.

  • Add a protein precipitation agent (e.g., 200 µL of acetonitrile or methanol).

  • Vortex the mixture vigorously for approximately 1 minute.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation.

ParameterTypical Conditions
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Bedaquiline555.2480.2
N-Desmethyl Bedaquiline541.2466.2
N-Desmethyl Bedaquiline-d6547.2472.2

Note: The exact m/z values may vary slightly depending on the instrument and adduct formation. These should be determined empirically.

Data Analysis and Quantification
  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use a weighted linear regression analysis to fit the calibration curve.

  • Determine the concentration of Bedaquiline and N-Desmethyl Bedaquiline in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

N-Desmethyl Bedaquiline-d6 is an indispensable tool in the bioanalytical research of Bedaquiline. Its use as an internal standard in LC-MS/MS methods ensures the high accuracy and precision required for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. A thorough understanding of Bedaquiline's metabolism and the application of robust analytical methodologies, as detailed in this guide, are fundamental to advancing our knowledge of this vital antitubercular drug and optimizing its use in patients with multidrug-resistant tuberculosis.

References

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of N-Desmethyl Bedaquiline (M2) in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Desmethyl Bedaquiline (B32110) (M2), the primary metabolite of the anti-tuberculosis drug Bedaquiline, in human plasma. To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, N-Desmethyl Bedaquiline-d6 (or a similar labeled analog such as M2-d3-¹³C), is employed. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Bedaquiline and its metabolite.

Introduction

Bedaquiline is a diarylquinoline antibiotic approved for the treatment of multidrug-resistant tuberculosis (MDR-TB). It is extensively metabolized in the body, primarily by the cytochrome P450 enzyme CYP3A4, to form N-Desmethyl Bedaquiline (M2).[1] This metabolite is also pharmacologically active, although to a lesser extent than the parent drug. Monitoring the concentrations of both Bedaquiline and M2 is crucial for understanding the drug's overall exposure, efficacy, and potential for drug-drug interactions.[2]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the bioanalysis of Bedaquiline and M2 due to its high sensitivity, specificity, and throughput.[3][4] The use of a stable isotope-labeled internal standard (SIL-IS), such as N-Desmethyl Bedaquiline-d6, is the gold standard for quantitative LC-MS/MS assays. The SIL-IS co-elutes with the analyte and compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the reliability of the results.[5]

This document provides a detailed protocol for the extraction and quantification of N-Desmethyl Bedaquiline in human plasma using LC-MS/MS with a corresponding stable isotope-labeled internal standard.

Experimental Protocols

Materials and Reagents
  • N-Desmethyl Bedaquiline analytical standard

  • N-Desmethyl Bedaquiline-d6 (or M2-d3-¹³C) internal standard[6]

  • LC-MS/MS grade methanol (B129727), acetonitrile (B52724), and water

  • Formic acid (≥98%)

  • Ammonium formate

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Microcentrifuge tubes

  • Autosampler vials

Instrumentation
  • A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. Examples include systems from Sciex, Agilent, or Waters.[7]

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Desmethyl Bedaquiline and N-Desmethyl Bedaquiline-d6 in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of N-Desmethyl Bedaquiline by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the N-Desmethyl Bedaquiline-d6 stock solution with a 50:50 (v/v) mixture of methanol and water.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the N-Desmethyl Bedaquiline-d6 internal standard working solution and vortex briefly.

  • Add 150 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start with 95% A, then a linear gradient to 5% A over 3 minutes. Hold for 1 minute, then return to initial conditions and re-equilibrate for 1 minute.
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 20 psi
Collision Gas Medium
MRM Transitions See Table 1

Table 1: MRM Transitions for N-Desmethyl Bedaquiline and its Stable Isotope-Labeled Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
N-Desmethyl Bedaquiline (M2)541.1480.315029
N-Desmethyl Bedaquiline-d6*547.1486.315029

*Note: The MRM transition for N-Desmethyl Bedaquiline-d6 is a theoretical value based on the fragmentation of the unlabeled compound and a mass shift of +6 Da. The exact transition should be optimized based on the specific labeled positions. For M2-d3-¹³C, the transition is 545.1 to 480.4.[6]

Data Presentation

The following table summarizes typical quantitative performance parameters for the LC-MS/MS analysis of N-Desmethyl Bedaquiline (M2). These values are based on published literature and should be established during in-house method validation.[4]

Table 2: Summary of Quantitative Data for N-Desmethyl Bedaquiline (M2) Analysis

ParameterTypical Value
Linearity Range 5 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 5 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Matrix Effect Minimal and compensated by the internal standard
Extraction Recovery > 85%

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample 50 µL Human Plasma add_is Add 25 µL N-Desmethyl Bedaquiline-d6 (IS) plasma_sample->add_is vortex1 Vortex add_is->vortex1 add_acetonitrile Add 150 µL Cold Acetonitrile vortex1->add_acetonitrile vortex2 Vortex Vigorously add_acetonitrile->vortex2 centrifuge Centrifuge (14,000 rpm, 10 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation Reverse-Phase Liquid Chromatography supernatant->lc_separation Inject ms_detection Tandem Mass Spectrometry (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Calculate Analyte/IS Peak Area Ratio peak_integration->ratio_calculation quantification Quantify using Calibration Curve ratio_calculation->quantification

References

Application

Application Note and Protocol for the Use of N-Desmethyl Bedaquiline-d6 as an Internal Standard

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of N-Desmethyl Bedaquiline-d6 as an internal standard (IS) in the bioanalysis of Bedaquiline...

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of N-Desmethyl Bedaquiline-d6 as an internal standard (IS) in the bioanalysis of Bedaquiline (B32110) and its primary metabolite, N-Desmethyl Bedaquiline (M2). The use of a stable isotope-labeled internal standard is a gold standard in quantitative mass spectrometry to ensure accuracy and precision by correcting for variability during sample preparation and analysis.[1][2][3]

Introduction

Bedaquiline is a diarylquinoline antibiotic pivotal in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][3][4] It is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme to its N-monodesmethyl metabolite (M2).[4][5] Accurate quantification of both Bedaquiline and M2 in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.[1][3] N-Desmethyl Bedaquiline-d6, a deuterium-labeled analog of the M2 metabolite, serves as an ideal internal standard for the precise quantification of both Bedaquiline and N-Desmethyl Bedaquiline in various biological samples.[6][7]

Principle of the Method

The methodology is based on the principle of stable isotope dilution mass spectrometry. A known quantity of N-Desmethyl Bedaquiline-d6 is added to the biological sample at the beginning of the extraction process.[3] Due to their near-identical physicochemical properties, the analyte and the deuterated internal standard behave similarly during extraction, chromatography, and ionization.[3] Any sample loss or variation in instrument response will affect both the analyte and the internal standard proportionally.[3] Quantification is then based on the ratio of the analyte's mass spectrometric signal to that of the internal standard, leading to a highly accurate and precise measurement.[3]

Experimental Protocols

This section details the procedures for sample preparation and analysis using N-Desmethyl Bedaquiline-d6 as an internal standard.

3.1. Materials and Reagents

3.2. Stock and Working Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Bedaquiline, N-Desmethyl Bedaquiline, and N-Desmethyl Bedaquiline-d6 in DMSO.[9]

  • Working Standard Solutions: Prepare working standard solutions of Bedaquiline and N-Desmethyl Bedaquiline by serial dilution of the primary stock solutions with a 50:50 (v/v) mixture of methanol and water.[10]

  • Internal Standard Working Solution: Prepare a working solution of N-Desmethyl Bedaquiline-d6 (e.g., 500 ng/mL) by diluting the primary stock solution with the same diluent.[9]

3.3. Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and rapid method for sample cleanup.

  • Aliquoting: Transfer 50 µL of the biological sample (e.g., human plasma) into a microcentrifuge tube.

  • Internal Standard Spiking: Add 50 µL of the N-Desmethyl Bedaquiline-d6 working solution to each sample, except for the blank matrix.

  • Analyte Spiking (for Calibration and QC Samples): For calibration standards and quality control (QC) samples, add the corresponding working standard solutions of Bedaquiline and N-Desmethyl Bedaquiline.

  • Protein Precipitation: Add 150 µL of acetonitrile to each tube and vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

3.4. Sample Preparation (Solid-Phase Extraction - SPE)

SPE can provide a cleaner extract compared to protein precipitation.

  • Sample Pre-treatment: Spike 50 µL of plasma with 50 µL of the N-Desmethyl Bedaquiline-d6 internal standard working solution. Add 100 µL of 5 mM ammonium formate in 0.1% formic acid and vortex.[1]

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1]

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions that may require optimization for specific instruments.

Table 1: Liquid Chromatography Parameters

Parameter Value
Column Zodiac C18 (50 x 4.6 mm, 5 µm)[9]
Mobile Phase A 5 mM ammonium formate in 0.1% formic acid[9]
Mobile Phase B Methanol[9]
Flow Rate 1.0 mL/min[1][9]
Injection Volume 10 µL[10]
Column Temperature 40°C[1][10]

| Run Time | Approximately 2.0 - 3.0 minutes[1][10] |

Table 2: Mass Spectrometry Parameters

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive[10]
Scan Type Multiple Reaction Monitoring (MRM)[9]
MRM Transitions
Bedaquiline Precursor Ion → Product Ion (e.g., 557.1 → 58.1 m/z)[11]
N-Desmethyl Bedaquiline Precursor Ion → Product Ion

| N-Desmethyl Bedaquiline-d6 | Precursor Ion → Product Ion |

Data Presentation

The following table summarizes typical validation parameters for a bioanalytical method using a deuterated internal standard for Bedaquiline and its N-desmethyl metabolite.

Table 3: Representative Quantitative Data

Parameter Bedaquiline N-Desmethyl Bedaquiline (M2)
Linearity Range 0.05 - 6.00 mg/L[5][12][13] 0.05 - 6.00 mg/L[5][12][13]
Correlation Coefficient (r²) ≥ 0.99[9] ≥ 0.99
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ) Within ± 15% (± 20% at LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at LLOQ) ≤ 15% (≤ 20% at LLOQ)
Within-run Precision 3.0% to 7.2%[5][12][13] 3.1% to 5.2%[5][12][13]

| Between-run Precision | 0.0% to 4.3%[5][12][13] | 0.0% to 4.6%[5][12][13] |

Mandatory Visualizations

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Biological Sample Biological Sample Spike with N-Desmethyl Bedaquiline-d6 (IS) Spike with N-Desmethyl Bedaquiline-d6 (IS) Biological Sample->Spike with N-Desmethyl Bedaquiline-d6 (IS) Protein Precipitation (e.g., Acetonitrile) Protein Precipitation (e.g., Acetonitrile) Spike with N-Desmethyl Bedaquiline-d6 (IS)->Protein Precipitation (e.g., Acetonitrile) Centrifugation Centrifugation Protein Precipitation (e.g., Acetonitrile)->Centrifugation Supernatant for Analysis Supernatant for Analysis Centrifugation->Supernatant for Analysis LC Separation LC Separation Supernatant for Analysis->LC Separation MS/MS Detection (MRM) MS/MS Detection (MRM) LC Separation->MS/MS Detection (MRM) Peak Integration Peak Integration MS/MS Detection (MRM)->Peak Integration Calculate Peak Area Ratios (Analyte/IS) Calculate Peak Area Ratios (Analyte/IS) Peak Integration->Calculate Peak Area Ratios (Analyte/IS) Quantification via Calibration Curve Quantification via Calibration Curve Calculate Peak Area Ratios (Analyte/IS)->Quantification via Calibration Curve

Caption: Experimental workflow from sample preparation to data analysis.

G Bedaquiline Bedaquiline Quantification of Bedaquiline Quantification of Bedaquiline Bedaquiline->Quantification of Bedaquiline Analyte N-Desmethyl Bedaquiline (M2) N-Desmethyl Bedaquiline (M2) Quantification of M2 Quantification of M2 N-Desmethyl Bedaquiline (M2)->Quantification of M2 Analyte N-Desmethyl Bedaquiline-d6 (IS) N-Desmethyl Bedaquiline-d6 (IS) N-Desmethyl Bedaquiline-d6 (IS)->Quantification of Bedaquiline Internal Standard N-Desmethyl Bedaquiline-d6 (IS)->Quantification of M2 Internal Standard

Caption: Logical relationship for quantification using a common internal standard.

References

Method

Application Notes and Protocols for Bedaquiline Analysis Using N-Desmethyl Bedaquiline-d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the sample preparation of Bedaquiline (B32110) in biological matrices for quantitative a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Bedaquiline (B32110) in biological matrices for quantitative analysis, utilizing N-Desmethyl Bedaquiline-d6 as an internal standard. The use of a stable isotope-labeled internal standard like N-Desmethyl Bedaquiline-d6 is crucial for accurate and precise quantification in mass spectrometry-based assays, as it effectively compensates for variability during sample preparation and analysis.[1][2][3][4]

Introduction

Bedaquiline is a diarylquinoline antibiotic vital in the treatment of multidrug-resistant tuberculosis.[5] Accurate measurement of Bedaquiline concentrations in biological samples is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials to ensure efficacy and safety.[4][5] This guide details three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and a combined Protein Precipitation followed by Solid-Phase Extraction (SPE).

Quantitative Data Summary

The choice of sample preparation method depends on the specific requirements of the analysis, such as the biological matrix, desired sensitivity, and sample throughput. The following table summarizes key quantitative parameters for different Bedaquiline sample preparation techniques.

Sample Preparation TechniqueBiological MatrixAnalytical MethodExtraction Recovery (%)Matrix Effect (%)LLOQ (ng/mL)Reference(s)
Protein PrecipitationPlasmaLC-MS/MS>7592.5 - 114.60.5[5]
Protein PrecipitationSerumLC-MS/MSNot ReportedNot Reported50[6][7]
Liquid-Liquid ExtractionPlasmaLC-MS/MS74.11025[5][8][9]
Protein Precipitation & SPEBreast MilkLC-MS/MSNot ReportedNot ReportedNot Reported[10][11]
Solid-Phase ExtractionDried Blood SpotsLC-MS/MSNot ReportedNot ReportedNot Reported[5][12]

Experimental Protocols

General Reagents and Materials
  • Bedaquiline reference standard

  • N-Desmethyl Bedaquiline-d6 (Internal Standard)[1][3][13]

  • HPLC or LC-MS grade solvents (Acetonitrile, Methanol (B129727), Methyl Tertiary Butyl Ether)

  • Formic acid

  • Ammonium (B1175870) formate (B1220265)

  • Deionized water

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Pipettes and tips

  • Autosampler vials

Protocol 1: Protein Precipitation (PPT)

This method is rapid and suitable for high-throughput analysis.[5][14]

Application: Analysis of Bedaquiline in human plasma or serum.[5][6]

Methodology:

  • Sample Aliquoting: Transfer 100 µL of the plasma or serum sample into a clean microcentrifuge tube.[5]

  • Internal Standard Spiking: Add an appropriate volume of N-Desmethyl Bedaquiline-d6 working solution to each sample.

  • Protein Precipitation: Add 250 µL of a precipitating solvent (e.g., acetonitrile (B52724) or a 50:50 v/v mixture of methanol and acetonitrile).[5][10]

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.[5]

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[5]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or an autosampler vial for LC-MS/MS analysis.[5]

PPT_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample 1. Aliquot Plasma/Serum Spike 2. Add Internal Standard (N-Desmethyl Bedaquiline-d6) Sample->Spike Precipitate 3. Add Precipitating Solvent Spike->Precipitate Vortex 4. Vortex Mix Precipitate->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Transfer 6. Transfer Supernatant Centrifuge->Transfer Analysis 7. LC-MS/MS Analysis Transfer->Analysis

Protein Precipitation Workflow
Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT, which can reduce matrix effects in the analysis.[5]

Application: Analysis of Bedaquiline in human plasma.[8][9]

Methodology:

  • Sample Preparation: To 50 µL of plasma in a microcentrifuge tube, add 50 µL of the N-Desmethyl Bedaquiline-d6 internal standard working solution.[9]

  • Buffering: Add 100 µL of 5 mM ammonium formate in 0.1% formic acid.[9]

  • Extraction: Add 1 mL of methyl tertiary butyl ether (MTBE).[8][9]

  • Vortexing: Vortex the mixture for approximately 5 minutes to facilitate the extraction of Bedaquiline into the organic phase.[5]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes at 5°C to separate the aqueous and organic layers.[5]

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.[5]

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.[5]

  • Reconstitution: Reconstitute the dried residue with 250 µL of the mobile phase.[5]

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[5]

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Separation cluster_analysis_prep Analysis Preparation Sample 1. Aliquot Plasma Spike 2. Add Internal Standard Sample->Spike Buffer 3. Add Buffer Spike->Buffer AddSolvent 4. Add MTBE Buffer->AddSolvent Vortex 5. Vortex Mix AddSolvent->Vortex Centrifuge 6. Centrifuge Vortex->Centrifuge Transfer 7. Transfer Organic Layer Centrifuge->Transfer Evaporate 8. Evaporate to Dryness Transfer->Evaporate Reconstitute 9. Reconstitute Evaporate->Reconstitute Analysis 10. LC-MS/MS Analysis Reconstitute->Analysis

Liquid-Liquid Extraction Workflow
Protocol 3: Combined Protein Precipitation and Solid-Phase Extraction (SPE)

This method offers the highest degree of selectivity and is particularly useful for complex matrices like breast milk.[5][10]

Application: Analysis of Bedaquiline in breast milk.[10][11]

Methodology:

  • Sample Aliquoting: Transfer 100 µL of the breast milk sample into a microcentrifuge tube.[10]

  • Protein Precipitation: Add 250 µL of a precipitation reagent (50:50 v/v methanol:acetonitrile) containing the N-Desmethyl Bedaquiline-d6 internal standard.[10]

  • Vortexing and Centrifugation: Vortex the mixture for approximately 30 seconds and then centrifuge at 20,238 g for 5 minutes.[10]

  • SPE Column Conditioning: Condition an SPE cartridge (e.g., Strata-X) with 2 mL of methanol followed by 2 mL of water.[10]

  • Sample Loading: Dilute 350 µL of the supernatant from the precipitation step with 1.75 mL of LC-MS/MS grade water and load it onto the conditioned SPE cartridge.[10]

  • Washing: Wash the cartridge to remove interferences.

  • Drying: Dry the cartridge under positive pressure for approximately 10 minutes.[10]

  • Elution: Elute the analytes twice with 500 µL of an elution solvent (e.g., 99.9:0.1 v/v methanol:formic acid).[10]

  • Evaporation: Dry the eluate under a stream of nitrogen at approximately 40°C.[10]

  • Reconstitution: Reconstitute the residue in 250 µL of a suitable solvent mixture (e.g., 50:25:25:0.1 v/v/v/v acetonitrile:methanol:water:formic acid).[10]

  • Analysis: Transfer the sample to an autosampler vial for LC-MS/MS analysis.[10]

SPE_Workflow cluster_ppt Protein Precipitation cluster_spe Solid-Phase Extraction cluster_analysis_prep Analysis Preparation Sample 1. Aliquot Breast Milk Precipitate 2. Add Precipitating Reagent + Internal Standard Sample->Precipitate Vortex_Centrifuge 3. Vortex & Centrifuge Precipitate->Vortex_Centrifuge Load 5. Load Supernatant Vortex_Centrifuge->Load Condition 4. Condition SPE Cartridge Condition->Load Wash_Dry 6. Wash & Dry Cartridge Load->Wash_Dry Elute 7. Elute Analytes Wash_Dry->Elute Evaporate 8. Evaporate to Dryness Elute->Evaporate Reconstitute 9. Reconstitute Evaporate->Reconstitute Analysis 10. LC-MS/MS Analysis Reconstitute->Analysis

Combined PPT and SPE Workflow

References

Application

Application Notes and Protocols: N-Desmethyl Bedaquiline-d6 in Pharmacokinetic Studies of Bedaquiline

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the utilization of N-Desmethyl Bedaquiline-d6 as an internal standard in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N-Desmethyl Bedaquiline-d6 as an internal standard in the pharmacokinetic (PK) analysis of the anti-tuberculosis drug, Bedaquiline (B32110). The use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise quantification of Bedaquiline and its primary metabolite, N-desmethyl Bedaquiline (M2), in biological matrices.[1][2]

Introduction

Bedaquiline is a diarylquinoline antimycobacterial drug used in the treatment of multidrug-resistant tuberculosis (MDR-TB).[3][4][5] Understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), is essential for optimizing dosing regimens and ensuring therapeutic efficacy while minimizing toxicity.[2] Bedaquiline is primarily metabolized by the cytochrome P450 isoenzyme CYP3A4 to its N-desmethyl metabolite (M2), which also possesses antimycobacterial activity, albeit less potent than the parent drug.[3][4][5][6]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of drugs and their metabolites due to its high sensitivity and specificity.[2] In such assays, an internal standard is used to correct for variability during sample preparation and analysis.[1][2] A stable isotope-labeled internal standard, such as N-Desmethyl Bedaquiline-d6, is the ideal choice as it shares near-identical physicochemical properties with the analyte of interest, N-desmethyl Bedaquiline (M2), ensuring it behaves similarly throughout the analytical process.[1][7] This co-elution behavior is critical for correcting matrix effects, which are a common source of error in bioanalytical methods.[1][2][8]

Bedaquiline Metabolism and the Role of N-Desmethyl Bedaquiline

The primary metabolic pathway for Bedaquiline is N-demethylation, catalyzed mainly by CYP3A4, with minor contributions from CYP2C8 and CYP2C19, to form N-desmethyl Bedaquiline (M2).[3][9] M2 is the main circulating metabolite of Bedaquiline.[3] Given that both Bedaquiline and M2 contribute to the overall pharmacological and toxicological profile, their accurate quantification is paramount in pharmacokinetic studies.[10][11]

G Bedaquiline Bedaquiline M2 N-Desmethyl Bedaquiline (M2) (Active Metabolite) Bedaquiline->M2 N-demethylation CYP3A4 CYP3A4 (Major) CYP2C8, CYP2C19 (Minor) CYP3A4->Bedaquiline

Bedaquiline Metabolism Pathway

Experimental Protocols

The following protocols are generalized from published methods for the quantification of Bedaquiline and N-desmethyl Bedaquiline in human plasma or serum using LC-MS/MS with a deuterated internal standard.[12][13][14]

Materials and Reagents
  • Bedaquiline reference standard

  • N-Desmethyl Bedaquiline (M2) reference standard

  • N-Desmethyl Bedaquiline-d6 internal standard

  • Human plasma or serum (drug-free)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265)

  • Methyl tertiary butyl ether (MTBE)

  • Water (ultrapure)

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Bedaquiline, N-Desmethyl Bedaquiline, and N-Desmethyl Bedaquiline-d6 in methanol or DMSO.

  • Working Standard Solutions: Prepare serial dilutions of the Bedaquiline and N-Desmethyl Bedaquiline stock solutions in a 50:50 mixture of methanol and water to create calibration curve (CC) and quality control (QC) samples.[12]

  • Internal Standard Working Solution (e.g., 500 ng/mL): Dilute the N-Desmethyl Bedaquiline-d6 primary stock solution with the appropriate diluent.[12]

Sample Preparation (Liquid-Liquid Extraction)
  • To 50 µL of plasma/serum sample, add 50 µL of the internal standard working solution and vortex.[12]

  • Add 100 µL of 5 mM ammonium formate in 0.1% formic acid and vortex.[12]

  • Add 2 mL of methyl tertiary butyl ether (MTBE), vortex for 5 minutes.[12]

  • Centrifuge at 4000 rpm for 5 minutes at 5°C.[12]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[12]

  • Reconstitute the residue in 250 µL of the mobile phase and inject into the LC-MS/MS system.[12]

G cluster_prep Sample Preparation Workflow start Plasma/Serum Sample (50 µL) add_is Add N-Desmethyl Bedaquiline-d6 (Internal Standard) start->add_is add_buffer Add Ammonium Formate Buffer add_is->add_buffer add_solvent Add MTBE (Extraction Solvent) add_buffer->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Liquid-Liquid Extraction Workflow
LC-MS/MS Conditions

The following are example parameters and should be optimized for the specific instrumentation used.

ParameterCondition
LC Column C18 column (e.g., 50 x 4.6 mm, 5 µm)[12]
Mobile Phase A: 5 mM Ammonium Formate in 0.1% Formic AcidB: Methanol (90:10, v/v)[12]
Flow Rate 1.0 mL/min[12]
Injection Volume 15 µL[12]
Ionization Mode Electrospray Ionization (ESI), Positive[15][16]
Detection Mode Multiple Reaction Monitoring (MRM)

Table 1: Example LC-MS/MS Parameters.

MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)
Bedaquiline555.258.0[4]
N-Desmethyl Bedaquiline (M2)541.2Specific to instrument tuning
N-Desmethyl Bedaquiline-d6 (IS)547.5Specific to instrument tuning

Note: Product ions for M2 and its deuterated internal standard need to be determined by direct infusion and optimization on the specific mass spectrometer being used.

Table 2: Example MRM Transitions for Bedaquiline and its Metabolite.

Data Presentation and Interpretation

Pharmacokinetic parameters are derived from the concentration-time profiles of Bedaquiline and M2 in the biological matrix. The use of N-Desmethyl Bedaquiline-d6 ensures the reliability of these concentration measurements.

Pharmacokinetic ParameterBedaquilineN-Desmethyl Bedaquiline (M2)
Plasma Concentration Range 94.7 to 2,540 ng/mL[11][17][18][19][20]34.3 to 496 ng/mL[11][17][18][19][20]
Intracellular (PBMC) Conc. Range 16.2 to 5,478 ng/mL[11][17][18][19][20]109.2 to 16,764 ng/mL[11][17][18][19][20]
Terminal Half-life ~5.5 months[4]Not explicitly stated
Time to Max. Concentration (Tmax) ~5 hours[4]Not explicitly stated

Table 3: Reported Concentration Ranges of Bedaquiline and M2 in Patients.

Conclusion

The use of N-Desmethyl Bedaquiline-d6 as an internal standard is a critical component of robust and reliable bioanalytical methods for the pharmacokinetic assessment of Bedaquiline. The protocols and information provided herein offer a solid foundation for researchers, scientists, and drug development professionals to establish accurate and precise LC-MS/MS assays for quantifying Bedaquiline and its major active metabolite, M2, in various biological matrices. This ultimately contributes to a better understanding of the drug's behavior in the body and aids in the development of safer and more effective treatment strategies for multidrug-resistant tuberculosis.

References

Method

Application Note: Quantification of Bedaquiline in Human Plasma using N-Desmethyl Bedaquiline-d6 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Bedaquiline (B32110) is a diarylquinoline antimycobacterial agent that plays a crucial role in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] Its therapeutic efficacy is exposure-dependent, making the accurate monitoring of its plasma concentrations essential for optimizing treatment and minimizing dose-related toxicities.[3][4] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Bedaquiline in human plasma. The use of a stable isotope-labeled internal standard, N-Desmethyl Bedaquiline-d6, ensures high accuracy and precision by compensating for variations during sample preparation and analysis.[1][5] This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.

Principle of the Method

The analytical method is based on the principle of stable isotope dilution mass spectrometry. A known amount of the deuterated internal standard (IS), N-Desmethyl Bedaquiline-d6, is added to the plasma samples. The analyte (Bedaquiline) and the IS are then extracted from the plasma matrix using liquid-liquid extraction. The extracted samples are analyzed by LC-MS/MS. Since the analyte and the IS have nearly identical physicochemical properties, any loss during sample processing affects both compounds proportionally.[1] Quantification is achieved by measuring the ratio of the peak area of the analyte to that of the internal standard.

Materials and Reagents

Material/ReagentSupplier
BedaquilineReference Standard
N-Desmethyl Bedaquiline-d6Reference Standard
Human Plasma (K2-EDTA)Biological Matrix
Methanol (B129727) (LC-MS Grade)Solvent
Acetonitrile (LC-MS Grade)Solvent
Methyl Tertiary Butyl Ether (MTBE)Solvent
Ammonium (B1175870) Formate (B1220265)Reagent
Formic AcidReagent
Water (LC-MS Grade)Solvent

Experimental Protocols

Preparation of Stock and Working Solutions
  • Bedaquiline Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Bedaquiline in methanol to obtain a final concentration of 1 mg/mL.

  • N-Desmethyl Bedaquiline-d6 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of N-Desmethyl Bedaquiline-d6 in methanol to obtain a final concentration of 1 mg/mL.

  • Bedaquiline Working Solutions: Prepare serial dilutions of the Bedaquiline stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples at desired concentrations.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation: Liquid-Liquid Extraction

A liquid-liquid extraction procedure is employed to isolate Bedaquiline and the internal standard from the plasma matrix.[6][7]

  • Pipette 50 µL of human plasma into a clean microcentrifuge tube.

  • Add 50 µL of the IS working solution (100 ng/mL) to each plasma sample, except for the blank samples.

  • Add 100 µL of 5 mM ammonium formate in 0.1% formic acid and vortex briefly.[2][6]

  • Add 2 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.[6][7]

  • Vortex the mixture for 5 minutes.

  • Centrifuge the samples at 4000 rpm for 5 minutes at 4°C.[2]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[2]

  • Reconstitute the dried residue with 200 µL of the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) Parameters

ParameterCondition
ColumnC18 column (e.g., Zodiac C18, 50 x 4.6 mm, 5 µm)[6][7]
Mobile PhaseA: 5 mM Ammonium Formate in 0.1% Formic AcidB: Methanol[6][7]
GradientIsocratic: 90% B[6][7]
Flow Rate1.0 mL/min[6][7]
Injection Volume15 µL
Column Temperature40°C
Run TimeApproximately 2.0 minutes[8]

Mass Spectrometry (MS) Parameters

ParameterCondition
Ionization ModePositive Electrospray Ionization (ESI+)[2]
Scan TypeMultiple Reaction Monitoring (MRM)[2][6]
Precursor → Product Ion (m/z)Bedaquiline: 555.1 → 58.4N-Desmethyl Bedaquiline-d6: 561.2 → 64.4[2]
Collision Energy (CE)Optimized for specific instrument
Spray Voltage3500 V[2]

Data Presentation

Calibration Curve

The method was found to be linear over the concentration range of 5 to 1800 ng/mL for Bedaquiline in human plasma.[6][7] The correlation coefficient (r²) was consistently ≥ 0.99.[6][7]

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)
Bedaquiline5 - 1800≥ 0.99
Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels (Low, Medium, and High). The results are summarized below and are within acceptable limits for bioanalytical methods.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low QC15< 1090 - 110< 1090 - 110
Medium QC150< 1090 - 110< 1090 - 110
High QC1500< 1090 - 110< 1090 - 110

Data presented are representative and may vary between laboratories and instrument platforms.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow plasma_sample 50 µL Human Plasma add_is Add 50 µL N-Desmethyl Bedaquiline-d6 (IS) plasma_sample->add_is add_buffer Add 100 µL Ammonium Formate Buffer add_is->add_buffer add_mtbe Add 2 mL MTBE add_buffer->add_mtbe vortex1 Vortex (5 min) add_mtbe->vortex1 centrifuge Centrifuge (4000 rpm, 5 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen, 40°C) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject stable_isotope_dilution cluster_sample Plasma Sample cluster_processing Sample Processing cluster_detection LC-MS/MS Detection cluster_quantification Quantification analyte Bedaquiline (Analyte) extraction Extraction & Analysis analyte->extraction internal_standard N-Desmethyl Bedaquiline-d6 (IS) internal_standard->extraction mass_spec Mass Spectrometer extraction->mass_spec ratio Peak Area Ratio (Analyte / IS) mass_spec->ratio concentration Calculate Bedaquiline Concentration ratio->concentration

References

Application

Application Note: High-Throughput Bioanalytical Method for N-Desmethyl Bedaquiline Quantification using N-Desmethyl Bedaquiline-d6 Internal Standard

Introduction Bedaquiline (B32110) (BDQ) is a diarylquinoline antibiotic pivotal in the treatment of multidrug-resistant tuberculosis (MDR-TB)[1][2]. Its primary metabolic pathway involves N-demethylation to form N-Desmet...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bedaquiline (B32110) (BDQ) is a diarylquinoline antibiotic pivotal in the treatment of multidrug-resistant tuberculosis (MDR-TB)[1][2]. Its primary metabolic pathway involves N-demethylation to form N-Desmethyl Bedaquiline (M2), a less active metabolite[1][3]. Accurate quantification of N-Desmethyl Bedaquiline in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring clinical efficacy and safety[4][5]. This application note describes a robust and sensitive high-throughput bioanalytical method for the quantification of N-Desmethyl Bedaquiline in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard, N-Desmethyl Bedaquiline-d6. The use of a deuterated internal standard is the gold standard in bioanalysis, as it effectively compensates for variations during sample preparation and analysis, thereby ensuring high accuracy and precision[6][7][8].

Principle

The method is based on the principle of stable isotope dilution. A known concentration of N-Desmethyl Bedaquiline-d6, which is chemically identical to the analyte but distinguishable by mass, is added to the plasma samples at the beginning of the sample preparation process[6]. Following extraction, the analyte and the internal standard are separated using reversed-phase liquid chromatography and detected by tandem mass spectrometry in the multiple reaction monitoring (MRM) mode. The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of N-Desmethyl Bedaquiline in the sample, effectively correcting for any variability in extraction recovery, matrix effects, and instrument response[7][9].

Experimental Workflow

Bioanalytical_Workflow plasma Plasma Sample (e.g., 50 µL) is_add Spike with N-Desmethyl Bedaquiline-d6 (Internal Standard) plasma->is_add Addition extraction Sample Extraction (e.g., LLE or SPE) is_add->extraction Processing drydown Evaporation to Dryness extraction->drydown Isolation reconstitution Reconstitution in Mobile Phase drydown->reconstitution Preparation lcms LC-MS/MS Analysis reconstitution->lcms Injection data Data Processing & Quantification lcms->data Detection

Caption: General workflow for the bioanalytical quantification of N-Desmethyl Bedaquiline in plasma.

Materials and Reagents

  • N-Desmethyl Bedaquiline reference standard

  • N-Desmethyl Bedaquiline-d6 (Internal Standard)[4][10]

  • Human plasma (with anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (or other suitable modifier)

  • Methyl tertiary-butyl ether (MTBE) for Liquid-Liquid Extraction (LLE)[11]

  • Solid Phase Extraction (SPE) cartridges (if applicable)

Instrumentation

A validated LC-MS/MS system equipped with a binary pump, an autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required.

Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh the reference standards of N-Desmethyl Bedaquiline and N-Desmethyl Bedaquiline-d6 and dissolve in a suitable solvent such as methanol or DMSO to obtain a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the N-Desmethyl Bedaquiline stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards at various concentration levels.

  • Internal Standard Working Solution: Dilute the N-Desmethyl Bedaquiline-d6 stock solution with the same diluent to a final concentration appropriate for spiking into all samples (e.g., 100 ng/mL).

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

  • Add a specified volume of the N-Desmethyl Bedaquiline-d6 internal standard working solution to each tube (except for blank matrix samples) and vortex briefly.

  • Add a protein precipitation agent (e.g., 200 µL of acetonitrile) and vortex thoroughly to precipitate proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Add an extraction solvent (e.g., 1 mL of MTBE), vortex for an extended period (e.g., 10 minutes), and centrifuge to separate the layers[11].

  • Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitute the dried extract in a suitable volume of the mobile phase (e.g., 100 µL) and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions that should be optimized for the specific instrumentation used.

Table 1: Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized for separation of analyte and IS from matrix components
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40°C
Run Time 2-5 minutes for high-throughput

Table 2: Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature Optimized for specific instrument
Ion Spray Voltage Optimized for specific instrument
MRM Transitions To be determined by infusion of individual standards. Example transitions for similar compounds are available in the literature.
Collision Energy Optimized for each MRM transition

Method Validation

The bioanalytical method should be fully validated according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Key validation parameters are summarized below.

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. Assessed using at least six different sources of blank matrix.No significant interfering peaks at the retention time of the analyte and IS.
Linearity & Range The range of concentrations over which the method is accurate, precise, and linear. A calibration curve of at least six non-zero standards is prepared and analyzed.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal values (±20% for the Lower Limit of Quantification, LLOQ).
Accuracy & Precision The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). Assessed at a minimum of four QC levels (LLOQ, low, mid, high) in at least five replicates.Mean accuracy within ±15% of nominal values (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).
Matrix Effect The suppression or enhancement of ionization of the analyte by co-eluting matrix components. Assessed by comparing the response of the analyte in post-extraction spiked matrix from different sources to the response in a neat solution[6].The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.
Recovery The efficiency of the extraction procedure. Assessed by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.Recovery should be consistent and reproducible.
Stability The chemical stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term bench-top, long-term storage)[8].Mean concentration of stability samples should be within ±15% of the nominal concentration.

Data Analysis

The concentration of N-Desmethyl Bedaquiline in the samples is determined by interpolation from the calibration curve, which is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A weighted linear regression (e.g., 1/x² or 1/x) is typically used for the calibration curve.

Conclusion

This application note provides a comprehensive protocol for the development and validation of a sensitive, specific, and high-throughput LC-MS/MS method for the quantification of N-Desmethyl Bedaquiline in human plasma. The use of N-Desmethyl Bedaquiline-d6 as an internal standard is critical for achieving the accuracy and precision required for regulated bioanalysis. This method is suitable for pharmacokinetic and therapeutic drug monitoring studies, contributing to the safe and effective use of Bedaquiline in the treatment of MDR-TB.

Signaling Pathway and Logical Relationships

Bedaquiline_Metabolism cluster_0 Metabolic Pathway Bedaquiline Bedaquiline NDM_Bedaquiline N-Desmethyl Bedaquiline (M2) Bedaquiline->NDM_Bedaquiline N-demethylation CYP CYP3A4, CYP2C8, CYP2C19

Caption: Primary metabolic pathway of Bedaquiline to N-Desmethyl Bedaquiline.

Internal_Standard_Logic cluster_1 Quantification Logic with Internal Standard Analyte N-Desmethyl Bedaquiline (Analyte) LCMS_Response LC-MS/MS Response Analyte->LCMS_Response IS N-Desmethyl Bedaquiline-d6 (IS) IS->LCMS_Response Sample_Prep Sample Preparation Variability (e.g., extraction loss, matrix effects) Sample_Prep->Analyte Affects Sample_Prep->IS Affects Similarly Ratio Peak Area Ratio (Analyte/IS) LCMS_Response->Ratio Concentration Accurate Concentration Ratio->Concentration Corrects for Variability

Caption: Logical relationship demonstrating the role of the internal standard in ensuring accurate quantification.

References

Method

Application Notes and Protocols: N-Desmethyl Bedaquiline-d6 for Therapeutic Drug Monitoring of Bedaquiline

For Researchers, Scientists, and Drug Development Professionals Introduction Bedaquiline is a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB). As a diarylquinoline, it employs a novel mechanism...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bedaquiline is a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB). As a diarylquinoline, it employs a novel mechanism of action by specifically inhibiting mycobacterial ATP synthase. Therapeutic Drug Monitoring (TDM) is increasingly recognized as a critical tool to optimize Bedaquiline therapy, ensuring efficacy while minimizing dose-dependent toxicities, such as QT prolongation. The primary circulating and active metabolite of Bedaquiline is N-desmethyl Bedaquiline (M2), which also contributes to the overall therapeutic and toxicodynamic profile. Therefore, simultaneous monitoring of both Bedaquiline and M2 is essential for a comprehensive pharmacokinetic assessment.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, correcting for variability in sample preparation and instrument response. N-Desmethyl Bedaquiline-d6 is the deuterium-labeled analog of the M2 metabolite and serves as an ideal internal standard for its accurate quantification. This document provides detailed application notes and protocols for the use of N-Desmethyl Bedaquiline-d6 in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the therapeutic drug monitoring of Bedaquiline and its major metabolite.

Principle of the Method

The analytical method is based on the principle of stable isotope dilution mass spectrometry. A known concentration of the stable isotope-labeled internal standard, N-Desmethyl Bedaquiline-d6, is added to the biological sample (e.g., plasma, serum) at the beginning of the sample preparation process. This internal standard is chemically identical to the analyte of interest (N-desmethyl Bedaquiline) but has a higher mass due to the incorporation of deuterium (B1214612) atoms. Throughout the extraction, chromatography, and ionization processes, the analyte and the internal standard exhibit nearly identical behavior. Any loss of the analyte during sample processing is mirrored by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, accurate and precise quantification can be achieved, effectively compensating for matrix effects and procedural inconsistencies. For the quantification of the parent drug, Bedaquiline, a corresponding deuterated internal standard, such as Bedaquiline-d6, should be used.

Bedaquiline Metabolism

Bedaquiline is primarily metabolized in the liver by the cytochrome P450 (CYP) 3A4 isoenzyme through N-demethylation to form N-desmethyl Bedaquiline (M2).[1][2][3] Studies have also indicated contributions from CYP2C8 and CYP2C19 to this metabolic pathway.[1][3] The M2 metabolite is pharmacologically active, although to a lesser extent than the parent drug.

Bedaquiline_Metabolism Bedaquiline Bedaquiline M2 N-Desmethyl Bedaquiline (M2) (Active Metabolite) Bedaquiline->M2 N-demethylation Enzymes CYP3A4 (major) CYP2C8, CYP2C19 Enzymes->Bedaquiline

Bedaquiline Metabolic Pathway.

Experimental Protocols

This section details the materials, reagents, and a step-by-step procedure for the quantification of Bedaquiline and N-desmethyl Bedaquiline in human plasma using an LC-MS/MS method.

Materials and Reagents
  • Bedaquiline analytical standard

  • N-Desmethyl Bedaquiline (M2) analytical standard

  • Bedaquiline-d6 (Internal Standard for Bedaquiline)

  • N-Desmethyl Bedaquiline-d6 (Internal Standard for M2)

  • LC-MS/MS grade methanol (B129727), acetonitrile (B52724), and water

  • Formic acid, analytical grade

  • Ammonium formate, analytical grade

  • Human plasma (drug-free) for calibration standards and quality controls

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Bedaquiline, N-desmethyl Bedaquiline, Bedaquiline-d6, and N-Desmethyl Bedaquiline-d6 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of Bedaquiline and N-desmethyl Bedaquiline from their respective stock solutions using a mixture of methanol and water (50:50, v/v) to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Prepare a combined working solution of Bedaquiline-d6 and N-Desmethyl Bedaquiline-d6 in methanol at an appropriate concentration (e.g., 100 ng/mL).

Sample Preparation: Protein Precipitation
  • Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution to each tube and vortex briefly.

  • Add 150 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Sample_Preparation_Workflow start Start: Plasma Sample (50 µL) add_is Spike with Internal Standards (Bedaquiline-d6 & N-Desmethyl Bedaquiline-d6) start->add_is precipitate Add Acetonitrile (150 µL) (Protein Precipitation) add_is->precipitate vortex Vortex (1 min) precipitate->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analysis LC-MS/MS Analysis transfer->analysis

Sample Preparation Workflow.

LC-MS/MS Method Parameters

The following are typical parameters that should be optimized for the specific instrumentation.

Liquid Chromatography

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 95% A, ramp to 5% A, hold, and re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Bedaquiline: e.g., m/z 555.2 → 482.3N-desmethyl Bedaquiline: e.g., m/z 541.2 → 468.3Bedaquiline-d6: e.g., m/z 561.2 → 488.3N-Desmethyl Bedaquiline-d6: e.g., m/z 547.2 → 474.3
Source Temperature 500°C
IonSpray Voltage 5500 V

Note: MRM transitions should be optimized for the specific instrument used.

Method Validation Data

A summary of typical validation parameters for an LC-MS/MS method for the quantification of Bedaquiline and N-desmethyl Bedaquiline is presented below. Laboratories should perform their own comprehensive validation according to regulatory guidelines.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Regression ModelCorrelation Coefficient (r²)
Bedaquiline5 - 2000Linear (1/x²)> 0.99
N-desmethyl Bedaquiline5 - 2000Linear (1/x²)> 0.99

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
BedaquilineLQC15< 10< 1090 - 110
MQC200< 10< 1090 - 110
HQC1600< 10< 1090 - 110
N-desmethyl BedaquilineLQC15< 10< 1090 - 110
MQC200< 10< 1090 - 110
HQC1600< 10< 1090 - 110

Table 3: Recovery and Matrix Effect

AnalyteQC LevelExtraction Recovery (%)Matrix Effect (%)
BedaquilineLQC> 8590 - 110
HQC> 8590 - 110
N-desmethyl BedaquilineLQC> 8590 - 110
HQC> 8590 - 110

Therapeutic Drug Monitoring Workflow

The process of TDM involves several key steps, from the clinical decision to monitor drug levels to the final dose adjustment based on pharmacokinetic interpretation.

TDM_Workflow decision Clinical Decision for TDM (e.g., lack of response, toxicity, DDI) sampling Patient Sample Collection (e.g., trough plasma sample) decision->sampling preparation Sample Preparation (as per protocol) sampling->preparation analysis LC-MS/MS Analysis of Bedaquiline & M2 preparation->analysis quantification Data Processing & Quantification analysis->quantification interpretation Pharmacokinetic Interpretation (Comparison to therapeutic range) quantification->interpretation adjustment Dose Adjustment Recommendation interpretation->adjustment communication Communication to Clinician adjustment->communication

Therapeutic Drug Monitoring Workflow.

Conclusion

The use of N-Desmethyl Bedaquiline-d6 as an internal standard in LC-MS/MS assays provides a robust and reliable method for the therapeutic drug monitoring of Bedaquiline and its primary metabolite, N-desmethyl Bedaquiline. The detailed protocols and validation data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and implement accurate and precise bioanalytical methods. Such methods are indispensable for optimizing treatment regimens for patients with multidrug-resistant tuberculosis, thereby improving therapeutic outcomes and enhancing patient safety.

References

Application

Application Note and Protocol: Quantification of Bedaquiline in Human Plasma using Liquid-Liquid Extraction with a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals This application note provides a detailed protocol for the quantitative analysis of Bedaquiline (B32110) in human plasma using a liquid-liquid extraction (L...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the quantitative analysis of Bedaquiline (B32110) in human plasma using a liquid-liquid extraction (LLE) method coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, Bedaquiline-d6, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[1][2]

Bedaquiline is a diarylquinoline antimycobacterial drug essential for the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][3][4] Monitoring its plasma concentrations is critical for optimizing therapeutic efficacy and minimizing potential toxicity, such as QT prolongation.[1] The principle of this method relies on stable isotope dilution, where a known amount of Bedaquiline-d6 is added to the plasma sample.[1] The deuterated standard is chemically identical to Bedaquiline but has a different mass, allowing it to serve as an internal control to compensate for variations during sample preparation and analysis.[1][5]

Experimental Protocols

This section details the methodology for the liquid-liquid extraction of Bedaquiline from human plasma.

Materials and Reagents

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Bedaquiline analytical standard

  • Bedaquiline-d6 (deuterated internal standard)[5][6][7]

  • Methyl tertiary butyl ether (MTBE) (LC-MS grade)[6][7][8]

  • Methanol (B129727) (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge (capable of 4000 rpm and 5°C)

  • Nitrogen evaporator

Preparation of Solutions

  • Bedaquiline Stock Solution (1 mg/mL): Accurately weigh and dissolve the Bedaquiline reference standard in a suitable solvent such as methanol or dimethyl sulfoxide (B87167) (DMSO).

  • Bedaquiline-d6 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve the Bedaquiline-d6 reference standard in the same solvent as the analyte stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions of Bedaquiline by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration curve points.

  • Internal Standard Working Solution: Dilute the Bedaquiline-d6 stock solution to the desired concentration (e.g., 500 ng/mL) with a 50:50 (v/v) mixture of methanol and water.[9]

  • Buffer Solution (5 mM Ammonium Formate in 0.1% Formic Acid): Prepare by dissolving the appropriate amount of ammonium formate in ultrapure water containing 0.1% formic acid.

Sample Preparation: Liquid-Liquid Extraction Workflow

The following diagram outlines the key steps for the extraction of Bedaquiline from human plasma samples.

LLE_Workflow sample 1. Plasma Sample Aliquoting (50 µL) add_is 2. Addition of Internal Standard (50 µL Bedaquiline-d6) sample->add_is add_buffer 3. Addition of Buffer (100 µL 5 mM Ammonium Formate in 0.1% Formic Acid) add_is->add_buffer vortex1 4. Vortex Mix add_buffer->vortex1 add_solvent 5. Addition of Extraction Solvent (2 mL MTBE) vortex1->add_solvent vortex2 6. Vortex Mix add_solvent->vortex2 centrifuge 7. Centrifugation (4000 rpm, 5 min, 5°C) vortex2->centrifuge supernatant 8. Supernatant Transfer centrifuge->supernatant evaporate 9. Evaporation to Dryness (40°C under Nitrogen) supernatant->evaporate reconstitute 10. Reconstitution (250 µL Mobile Phase) evaporate->reconstitute inject 11. LC-MS/MS Analysis (15 µL injection) reconstitute->inject

Bedaquiline Liquid-Liquid Extraction Workflow

Detailed Protocol

  • Pipette 50 µL of the human plasma sample into a microcentrifuge tube.[6][7]

  • Add 50 µL of the Bedaquiline-d6 internal standard working solution to the plasma sample and vortex briefly.[6]

  • Add 100 µL of 5 mM ammonium formate in 0.1% formic acid to the mixture and vortex.[6]

  • Add 2 mL of methyl tertiary butyl ether (MTBE) to the tube.[6]

  • Vortex the mixture for approximately 5-10 minutes to ensure thorough extraction.

  • Centrifuge the sample at 4000 rpm for 5 minutes at 5°C to separate the organic and aqueous layers.[6]

  • Carefully transfer the upper organic layer (supernatant) to a clean tube.

  • Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.[6]

  • Reconstitute the dried residue with 250 µL of the mobile phase.[6]

  • Inject 15 µL of the reconstituted sample into the LC-MS/MS system for analysis.[6]

Data Presentation

The following tables summarize typical quantitative data obtained from validated LC-MS/MS methods for Bedaquiline analysis using a deuterated internal standard.

Table 1: Method Validation Parameters

ParameterTypical Value/RangeReference(s)
Linearity Range5 - 1800 ng/mL[6][7]
Correlation Coefficient (r²)≥ 0.99[6][7]
Lower Limit of Quantification (LLOQ)5 ng/mL[6]
Accuracy1.9% to 13.6%[10][11]
Within-run Precision3.0% to 7.2%[10][11]
Between-run Precision0.0% to 4.3%[10][11]

Table 2: LC-MS/MS Instrumental Parameters

ParameterTypical SettingReference(s)
LC ColumnZodiac C18 (50 x 4.6 mm, 5 µm)[6][7][8]
Mobile PhaseMethanol and 5 mM ammonium formate in 0.1% formic acid (90:10, v/v)[6][7][8]
Flow Rate1.0 mL/min[6][7][8]
Injection Volume15 µL[6]
Mass SpectrometerTriple quadrupole[6][10][11]
Ionization ModePositive Electrospray Ionization (ESI+)[10]
MRM TransitionsBedaquiline: 555.1 → 58.4 m/z; Bedaquiline-d6: 561.2 → 64.4 m/z[10]

Conclusion

The described liquid-liquid extraction protocol using a deuterated internal standard provides a robust, sensitive, and specific method for the quantification of Bedaquiline in human plasma.[1] This methodology is well-suited for high-throughput bioanalysis in both research and clinical settings, enabling accurate pharmacokinetic assessments and therapeutic drug monitoring to support the effective treatment of multidrug-resistant tuberculosis.

References

Method

Application Note and Protocol: High-Throughput Analysis of Bedaquiline in Human Plasma Using Solid-Phase Extraction with a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals Abstract This application note details a robust and reliable solid-phase extraction (SPE) protocol for the quantification of Bedaquiline (B32110) in human p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the quantification of Bedaquiline (B32110) in human plasma. To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, Bedaquiline-d6, is utilized throughout the procedure. The subsequent analysis is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a sensitive and selective detection method. This document provides a comprehensive, step-by-step guide for sample preparation, SPE, and analysis, making it an invaluable resource for researchers in clinical and pharmaceutical settings. The methodologies presented are compiled from validated methods to guide researchers in establishing a robust and reliable assay for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[1]

Introduction

Bedaquiline is a diarylquinoline antimycobacterial drug that is a critical component in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1] Monitoring the plasma concentrations of Bedaquiline is crucial for optimizing therapeutic efficacy and minimizing the risk of toxicity, such as QT prolongation.[1] Therefore, a reliable and accurate analytical method for the quantification of Bedaquiline in biological matrices is essential.

Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over other methods like liquid-liquid extraction. These benefits include higher recovery, reduced solvent consumption, and the potential for automation. This application note describes a detailed SPE protocol for the extraction of Bedaquiline from human plasma, followed by sensitive quantification using LC-MS/MS. The use of a deuterated internal standard, Bedaquiline-d6, is a key feature of this method, as it effectively compensates for variations in sample preparation and instrument response, thereby ensuring the accuracy of the results.[1]

Experimental Protocols

Materials and Reagents
  • Bedaquiline analytical standard

  • Bedaquiline-d6 internal standard

  • LC-MS/MS grade methanol (B129727)

  • LC-MS/MS grade acetonitrile (B52724)

  • LC-MS/MS grade water

  • Ammonium acetate (B1210297)

  • Formic acid

  • Human plasma (blank)

  • Strata-X (Phenomenex, 33 µm x 200 mg/3 mL) or equivalent solid-phase extraction columns[2]

Equipment
  • Analytical balance

  • Volumetric flasks and pipettes

  • Vortex mixer

  • Centrifuge

  • Solid-phase extraction manifold

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Preparation of Solutions
  • Bedaquiline Stock Solution (1 mg/mL): Accurately weigh 10 mg of Bedaquiline and dissolve it in 10 mL of methanol.

  • Bedaquiline-d6 Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Bedaquiline-d6 and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Bedaquiline stock solution with methanol to achieve the desired concentration range for the calibration curve.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the Bedaquiline-d6 stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation and Solid-Phase Extraction Protocol
  • Sample Thawing and Spiking: Thaw frozen plasma samples on ice. To a 200 µL aliquot of plasma, add 20 µL of the 100 ng/mL Bedaquiline-d6 internal standard spiking solution. Vortex for 10 seconds.

  • Protein Precipitation: Add 600 µL of 0.1% formic acid in acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • SPE Column Conditioning: Condition the Strata-X SPE columns by passing 2 mL of methanol followed by 2 mL of water through the column.[2] Do not allow the column to dry out between steps.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE column.

  • Washing: Wash the SPE column with 2 mL of a water, methanol, and acetonitrile mixture (4:3:3, v/v/v).[2]

  • Elution: Elute the analyte and internal standard from the SPE column with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters that can be adapted and optimized for the specific instrumentation used:[1][2][3]

  • LC Column: Poroshell 120 SB-C18 or equivalent

  • Mobile Phase A: 5 mM Ammonium acetate in water with 0.1% formic acid

  • Mobile Phase B: Methanol

  • Gradient Elution: A suitable gradient to separate Bedaquiline and its internal standard.

  • Flow Rate: 0.350 µL/minute[2]

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode

  • Scan Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

The following tables summarize the quantitative data from validated methods for Bedaquiline analysis.

ParameterBedaquilineBedaquiline-d6 (Internal Standard)
Precursor Ion (m/z) Value to be determined by direct infusionValue to be determined by direct infusion
Product Ion (m/z) Value to be determined by direct infusionValue to be determined by direct infusion
Collision Energy (eV) Value to be optimizedValue to be optimized
Table 1: Mass Spectrometry Parameters
Validation ParameterResultReference
Linearity Range 0.0780 to 5.00 µg/mL[2]
Correlation Coefficient (r²) > 0.99[4]
Accuracy (% Nominal) 96.7% to 103.5%[2]
Precision (CV%) < 6.3%[2]
Recovery > 85%[5]
Lower Limit of Quantification (LLOQ) 0.0780 µg/mL[2]
Table 2: Summary of Method Validation Parameters

Mandatory Visualization

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Plasma Sample (200 µL) Spike Spike with Bedaquiline-d6 (20 µL) Sample->Spike Precipitate Protein Precipitation (600 µL Acetonitrile) Spike->Precipitate Centrifuge Centrifugation (10,000 x g, 10 min) Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Supernatant Supernatant->Load Condition Condition SPE Column (Methanol, Water) Condition->Load Wash Wash Column (Water:Methanol:Acetonitrile) Load->Wash Elute Elute (Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Experimental workflow for the solid-phase extraction of Bedaquiline from plasma.

Internal_Standard_Logic cluster_input Inputs cluster_process Analytical Process cluster_output Outputs cluster_quantification Quantification Analyte Bedaquiline (Unknown Amount) Process Sample Preparation & LC-MS/MS Analysis (Potential for Analyte Loss) Analyte->Process IS Bedaquiline-d6 (Known Amount) IS->Process Analyte_Signal Bedaquiline Signal Process->Analyte_Signal IS_Signal Bedaquiline-d6 Signal Process->IS_Signal Ratio Calculate Signal Ratio (Analyte/IS) Analyte_Signal->Ratio IS_Signal->Ratio Concentration Determine Bedaquiline Concentration Ratio->Concentration

Caption: Logical workflow of internal standard-based quantification for Bedaquiline.

References

Application

Application Notes and Protocols for N-Desmethyl Bedaquiline-d6 Stability in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals Introduction N-Desmethyl Bedaquiline-d6 is the deuterated stable isotope-labeled internal standard for N-Desmethyl Bedaquiline (B32110) (M2), the primary an...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl Bedaquiline-d6 is the deuterated stable isotope-labeled internal standard for N-Desmethyl Bedaquiline (B32110) (M2), the primary and active metabolite of the anti-tuberculosis drug Bedaquiline. Accurate and reliable quantification of drug and metabolite levels in biological matrices is paramount for pharmacokinetic and toxicokinetic studies. The stability of the analytical internal standard in the biological matrix is a critical factor that can influence the accuracy and precision of bioanalytical methods. These application notes provide a summary of the stability of N-Desmethyl Bedaquiline-d6 in human plasma and outline detailed protocols for assessing its stability in various biological matrices.

Note: Specific stability data for N-Desmethyl Bedaquiline-d6 is not extensively available in the public domain. However, due to the chemical identity between a deuterated internal standard and its non-labeled counterpart, the stability of N-Desmethyl Bedaquiline (M2) is considered a reliable surrogate for the stability of N-Desmethyl Bedaquiline-d6. The quantitative data presented in these notes are for the N-desmethyl metabolite (M2) of Bedaquiline in human plasma and should be used as a strong indicator of the stability of N-Desmethyl Bedaquiline-d6. It is recommended to perform a validation of the stability under the specific conditions of your laboratory.

Data Presentation: Stability of N-Desmethyl Bedaquiline in Human Plasma

The following tables summarize the stability of N-Desmethyl Bedaquiline (M2) in human plasma under various storage and handling conditions. This data is adapted from studies on the bioanalysis of Bedaquiline and its M2 metabolite.[1][2]

Table 1: Freeze-Thaw Stability of N-Desmethyl Bedaquiline in Human Plasma

Number of Freeze-Thaw CyclesAnalyte Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
114.9 (Low QC)15.3102.71.80
1400 (High QC)1450103.61.79
314.9 (Low QC)15.1101.32.5
1400 (High QC)1420101.41.9
514.9 (Low QC)14.597.33.1
1400 (High QC)138098.62.2

Table 2: Short-Term (Bench-Top) Stability of N-Desmethyl Bedaquiline in Human Plasma at Room Temperature

Duration (hours)Analyte Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
614.9 (Low QC)15.1101.32.8
1400 (High QC)1410100.71.5
2414.9 (Low QC)14.899.33.5
1400 (High QC)139099.32.1
7714.9 (Low QC)15.6104.73.97
1400 (High QC)1480105.71.39

Table 3: Long-Term Stability of N-Desmethyl Bedaquiline in Human Plasma

Storage TemperatureDurationAnalyte Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
-20°C ± 5°C77 hours14.9 (Low QC)15.6104.73.97
1400 (High QC)1480105.71.39
-70°C ± 10°C41 days14.9 (Low QC)15.1101.31.18
1400 (High QC)138098.69.63

Table 4: Post-Preparative (Autosampler) Stability of N-Desmethyl Bedaquiline in Processed Samples

Storage ConditionDuration (hours)Analyte Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
Room Temperature (Wet Extract)6914.9 (Low QC)15.3102.70.98
1400 (High QC)1470105.00.82
5°C (Re-injection)6514.9 (Low QC)14.597.32.61
1400 (High QC)1450103.61.18
5°C (Autosampler)6414.9 (Low QC)15.3102.74.21
1400 (High QC)1470105.02.12

Experimental Protocols

The following protocols describe the general procedures for evaluating the stability of N-Desmethyl Bedaquiline-d6 in biological matrices. These protocols should be adapted and validated for specific laboratory conditions and analytical methods.

Protocol 1: Freeze-Thaw Stability Assessment

Objective: To determine the stability of N-Desmethyl Bedaquiline-d6 in a biological matrix after repeated freeze-thaw cycles.

Materials:

  • Blank biological matrix (human plasma, blood, or urine)

  • N-Desmethyl Bedaquiline-d6 stock solution

  • Quality control (QC) samples (Low and High concentrations)

  • Validated bioanalytical method (e.g., LC-MS/MS)

Procedure:

  • Prepare low and high QC samples by spiking the blank biological matrix with known concentrations of N-Desmethyl Bedaquiline-d6.

  • Divide the QC samples into aliquots.

  • Analyze one set of aliquots immediately (Cycle 0) to establish the baseline concentration.

  • Freeze the remaining aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

  • Thaw the samples completely at room temperature.

  • After thawing, refreeze the samples for at least 12 hours. This completes one freeze-thaw cycle.

  • Repeat the freeze-thaw process for a predetermined number of cycles (e.g., 3 and 5 cycles).

  • After the final cycle, analyze the QC samples using the validated bioanalytical method.

  • Calculate the mean concentration, accuracy, and precision for each cycle and compare the results to the baseline (Cycle 0).

FreezeThaw_Workflow cluster_preparation Sample Preparation cluster_cycles Freeze-Thaw Cycles cluster_analysis Data Analysis prep_qc Prepare Low & High QC Samples cycle0 Analyze Baseline (Cycle 0) prep_qc->cycle0 freeze1 Freeze (-20°C / -80°C) prep_qc->freeze1 thaw1 Thaw (Room Temp) freeze1->thaw1 analyze_c1 Analyze after Cycle 1 thaw1->analyze_c1 freeze2 Freeze thaw1->freeze2 calculate Calculate Concentration, Accuracy, Precision analyze_c1->calculate thaw2 Thaw freeze2->thaw2 analyze_c3 Analyze after Cycle 3 thaw2->analyze_c3 freeze3 Freeze thaw2->freeze3 analyze_c3->calculate thaw3 Thaw freeze3->thaw3 analyze_c5 Analyze after Cycle 5 thaw3->analyze_c5 analyze_c5->calculate compare Compare to Baseline calculate->compare

Caption: Workflow for Freeze-Thaw Stability Assessment.

Protocol 2: Short-Term (Bench-Top) Stability Assessment

Objective: To evaluate the stability of N-Desmethyl Bedaquiline-d6 in a biological matrix at room temperature for a specified duration.

Materials:

  • Blank biological matrix (human plasma, blood, or urine)

  • N-Desmethyl Bedaquiline-d6 stock solution

  • QC samples (Low and High concentrations)

  • Validated bioanalytical method

Procedure:

  • Prepare low and high QC samples.

  • Analyze a set of QC samples immediately to establish the baseline concentration (T=0).

  • Store the remaining QC samples on the bench-top at room temperature (e.g., 20-25°C).

  • At predetermined time points (e.g., 2, 4, 8, 24 hours), take aliquots of the stored QC samples and analyze them.

  • Calculate the mean concentration, accuracy, and precision for each time point and compare the results to the baseline.

BenchTop_Workflow cluster_preparation Sample Preparation cluster_storage Bench-Top Storage cluster_analysis Data Analysis prep_qc Prepare Low & High QC Samples analyze_t0 Analyze Baseline (T=0) prep_qc->analyze_t0 store_rt Store at Room Temperature prep_qc->store_rt analyze_tx Analyze at Time X store_rt->analyze_tx calculate Calculate Concentration, Accuracy, Precision analyze_tx->calculate compare Compare to Baseline calculate->compare

Caption: Workflow for Short-Term Stability Assessment.

Protocol 3: Long-Term Stability Assessment

Objective: To determine the stability of N-Desmethyl Bedaquiline-d6 in a biological matrix under long-term storage conditions.

Materials:

  • Blank biological matrix (human plasma, blood, or urine)

  • N-Desmethyl Bedaquiline-d6 stock solution

  • QC samples (Low and High concentrations)

  • Validated bioanalytical method

Procedure:

  • Prepare a sufficient number of low and high QC sample aliquots.

  • Analyze a set of QC samples to establish the baseline concentration (T=0).

  • Store the remaining QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C).

  • At specified time intervals (e.g., 1, 3, 6, 12 months), retrieve a set of QC samples from storage.

  • Allow the samples to thaw completely and analyze them using the validated bioanalytical method.

  • Calculate the mean concentration, accuracy, and precision for each time point and compare the results to the baseline.

Protocol 4: Post-Preparative (Autosampler) Stability Assessment

Objective: To evaluate the stability of processed N-Desmethyl Bedaquiline-d6 samples in the autosampler.

Materials:

  • Processed QC samples (Low and High concentrations)

  • Validated bioanalytical method

Procedure:

  • Process a set of low and high QC samples according to the validated sample preparation procedure.

  • Analyze a subset of the processed samples immediately to establish the baseline concentration.

  • Place the remaining processed samples in the autosampler set at a specific temperature (e.g., 4°C or 10°C).

  • Re-inject and analyze the samples at predetermined time points (e.g., 12, 24, 48 hours).

  • Calculate the mean concentration, accuracy, and precision for each time point and compare the results to the initial analysis.

Signaling Pathways and Logical Relationships

The stability of N-Desmethyl Bedaquiline-d6 is a critical parameter in the bioanalytical method validation workflow. The following diagram illustrates the logical relationship of stability assessment within the broader context of method validation.

Bioanalytical_Validation_Workflow cluster_method_dev Method Development cluster_validation Method Validation cluster_stability_types Stability Tests cluster_application Method Application method_dev Develop Analytical Method (LC-MS/MS) selectivity Selectivity & Specificity method_dev->selectivity linearity Linearity & Range method_dev->linearity accuracy Accuracy & Precision method_dev->accuracy stability Stability Assessment method_dev->stability sample_analysis Routine Sample Analysis selectivity->sample_analysis linearity->sample_analysis accuracy->sample_analysis ft_stability Freeze-Thaw stability->ft_stability st_stability Short-Term (Bench-Top) stability->st_stability lt_stability Long-Term stability->lt_stability pp_stability Post-Preparative (Autosampler) stability->pp_stability ft_stability->sample_analysis st_stability->sample_analysis lt_stability->sample_analysis pp_stability->sample_analysis

Caption: Bioanalytical Method Validation Workflow.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Matrix Effects with N-Desmethyl Bedaquiline-d6

This technical support center is designed for researchers, scientists, and drug development professionals using N-Desmethyl Bedaquiline-d6 as an internal standard in LC-MS/MS bioanalysis. It provides targeted troubleshoo...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals using N-Desmethyl Bedaquiline-d6 as an internal standard in LC-MS/MS bioanalysis. It provides targeted troubleshooting guides and FAQs to address common issues related to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of N-Desmethyl Bedaquiline?

A1: Matrix effects are the alteration of ionization efficiency for an analyte due to co-eluting compounds from the sample matrix (e.g., plasma, serum, urine).[1][2] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can negatively affect the accuracy, precision, and sensitivity of the analytical method.[2][3][4] When analyzing N-Desmethyl Bedaquiline, endogenous components in the biological sample, such as phospholipids, salts, or metabolites, can co-elute and interfere with its ionization in the mass spectrometer source.[1][2]

Q2: What is the role of N-Desmethyl Bedaquiline-d6 and why is it used?

A2: N-Desmethyl Bedaquiline-d6 is a stable isotope-labeled internal standard (SIL-IS). SIL-IS are considered the gold standard in quantitative mass spectrometry.[5] Because its chemical and physical properties are nearly identical to the analyte (N-Desmethyl Bedaquiline), it is expected to behave the same way during sample preparation, chromatography, and ionization.[5] Its purpose is to compensate for variability, including extraction loss and matrix effects.[5][6] By measuring the peak area ratio of the analyte to the SIL-IS, accurate quantification can be achieved even if ion suppression or enhancement occurs.

Q3: I am using a deuterated internal standard. Why am I still seeing issues with accuracy and reproducibility?

A3: While N-Desmethyl Bedaquiline-d6 is designed to compensate for matrix effects, severe ion suppression can still be problematic. If the matrix effect is very strong, the signal for both the analyte and the internal standard can be suppressed to a point where they are too low for reliable detection (i.e., close to the lower limit of quantification, LLOQ).[1][7] Furthermore, if the analyte and internal standard do not co-elute perfectly, they may be affected differently by a narrow region of ion suppression.[2] It is also crucial to ensure there is no contamination or degradation of the internal standard stock solution.

Q4: How can I quantitatively measure the extent of matrix effects in my assay?

A4: The most accepted method is the post-extraction spike experiment, which is used to calculate the Matrix Factor (MF).[2][4] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a pure solvent (neat solution).

  • An MF value of 1 (or 100%) indicates no matrix effect.

  • An MF value < 1 indicates ion suppression.

  • An MF value > 1 indicates ion enhancement.

This experiment should be performed using at least six different lots of blank matrix to assess variability.[2]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving specific issues encountered during your analysis.

Issue 1: Poor Reproducibility, Inaccurate QC Samples, or Non-Linear Calibration Curve

This is a primary indicator of unaddressed matrix effects. This workflow will guide you through diagnosis and resolution.

Start Start: Inaccurate Results (Poor CV%, Non-linear Curve) CheckIS Step 1: Verify IS Performance - Check IS peak area consistency - Check for IS contamination Start->CheckIS QuantifyME Step 2: Quantify Matrix Effect (Post-Extraction Spike Method) CheckIS->QuantifyME CalculateMF Calculate Matrix Factor (MF) and IS-Normalized MF QuantifyME->CalculateMF CheckMF Is IS-Normalized MF close to 1.0 (e.g., 0.95-1.05)? CalculateMF->CheckMF CheckAbsoluteMF Is Absolute Analyte MF acceptable (e.g., 0.7-1.3)? CheckMF->CheckAbsoluteMF No ResultOK Result: IS is compensating. Check other method parameters (e.g., stability, stock solutions). CheckMF->ResultOK Yes QualifyME Step 3: Qualify Matrix Effect (Post-Column Infusion) CheckAbsoluteMF->QualifyME No (Severe Suppression) CheckAbsoluteMF->ResultOK Yes (IS is compensating) CheckCoelution Does Ion Suppression Zone Co-elute with Analyte/IS? QualifyME->CheckCoelution SolutionOptimizeLC Solution A: Optimize Chromatography - Increase retention - Use different column chemistry CheckCoelution->SolutionOptimizeLC Yes SolutionOptimizeSamplePrep Solution B: Improve Sample Cleanup - Switch from PPT to LLE or SPE - Use phospholipid removal plates CheckCoelution->SolutionOptimizeSamplePrep No (Suppression is broad) End End: Method Optimized SolutionOptimizeLC->End SolutionDilute Solution C: Dilute Sample (If sensitivity allows) SolutionOptimizeSamplePrep->SolutionDilute SolutionDilute->End

Troubleshooting workflow for matrix effects.
Conceptual View: How the Internal Standard Works

The diagram below illustrates the principle of using N-Desmethyl Bedaquiline-d6 as a stable isotope-labeled internal standard to correct for ion suppression.

cluster_0 LC Elution cluster_1 ESI Source cluster_2 Mass Spectrometer Signal Analyte Analyte (N-Desmethyl Bedaquiline) Ionization Ionization Process Analyte->Ionization IS IS (N-Desmethyl Bedaquiline-d6) IS->Ionization Matrix Matrix Component (e.g., Phospholipid) Matrix->Ionization Suppresses AnalyteSignal Analyte Signal Ionization->AnalyteSignal Reduced Response IS_Signal IS Signal Ionization->IS_Signal Reduced Response SignalSuppressed Signal Suppressed Result Accurate Quantification (Analyte Area / IS Area) AnalyteSignal->Result IS_Signal->Result

Compensation for ion suppression by a SIL-IS.

Quantitative Data Summary

When troubleshooting, you will generate data to assess different sample preparation strategies. The goal is to find a method that maximizes recovery (RE) and minimizes matrix effects (ME), leading to good overall process efficiency (PE).

Sample Preparation MethodAnalyte Recovery (RE %)Matrix Factor (MF)IS-Normalized MFProcess Efficiency (PE %)Recommendation
Protein Precipitation (PPT) 95%0.45 (Suppression)1.0243%Poor. High suppression affects sensitivity.
Liquid-Liquid Extraction (LLE) 88%0.82 (Suppression)0.9972%Better. Acceptable if sensitivity is sufficient.
Solid-Phase Extraction (SPE) 92%0.97 (No Effect)1.0189%Optimal. Cleanest extract, minimal matrix effects.

Table based on representative data from bioanalytical method development.[1][8]

Key Experimental Protocols

Protocol: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

This protocol allows for the quantitative determination of matrix effects (MF), recovery (RE), and process efficiency (PE).[2][9][10]

Objective: To calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) for your N-Desmethyl Bedaquiline method.

Materials:

  • N-Desmethyl Bedaquiline and N-Desmethyl Bedaquiline-d6 reference standards

  • Drug-free blank biological matrix (e.g., human plasma), at least 6 different lots

  • All solvents and reagents used in your extraction procedure

  • Calibrated pipettes, centrifuge, evaporator, and LC-MS/MS system

Procedure:

  • Prepare Three Sets of Samples at a minimum of two concentration levels (low and high QC).

    • Set 1 (Neat Solution - No Matrix):

      • Spike the analyte and internal standard into the final reconstitution solvent.

      • This sample represents 100% response (no matrix effect, 100% recovery).

      • Resulting Peak Area = A

    • Set 2 (Post-Extraction Spike - Assesses ME):

      • Process blank matrix samples through the entire extraction procedure.

      • Before the final evaporation step (or in the final reconstitution solvent), spike the analyte and internal standard into the extracted matrix.

      • Evaporate (if applicable) and reconstitute.

      • Resulting Peak Area = B

    • Set 3 (Pre-Extraction Spike - Assesses PE):

      • Spike the analyte and internal standard into the blank matrix before starting the extraction procedure.

      • Process these spiked samples through the entire extraction method.

      • Resulting Peak Area = C

  • Analyze Samples: Inject all three sets of samples onto the LC-MS/MS system and record the peak areas for the analyte.

  • Calculations:

    • Matrix Factor (MF %): Measures the impact of the matrix on the analyte signal.

      • MF % = (B / A) * 100

      • A value close to 100% is ideal.[9][11]

    • Recovery (RE %): Measures the efficiency of the extraction process.

      • RE % = (C / B) * 100

    • Process Efficiency (PE %): Measures the overall method performance, combining extraction and matrix effects.

      • PE % = (C / A) * 100

      • This can also be calculated as (MF * RE) / 100.[10]

By following these guides and protocols, researchers can systematically diagnose, quantify, and mitigate matrix effects to develop a robust and reliable bioanalytical method for N-Desmethyl Bedaquiline.

References

Optimization

Optimizing N-Desmethyl Bedaquiline-d6 Concentration in Assays: A Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of N-Des...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of N-Desmethyl Bedaquiline-d6 in bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What is N-Desmethyl Bedaquiline-d6 and why is it used in assays?

N-Desmethyl Bedaquiline-d6 is the deuterium-labeled form of N-Desmethyl Bedaquiline (B32110), the main circulating metabolite of the anti-tuberculosis drug Bedaquiline.[1] It is commonly used as an internal standard (IS) in analytical and pharmacokinetic research, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[2][3] The use of a stable isotope-labeled internal standard like N-Desmethyl Bedaquiline-d6 is considered the gold standard in quantitative bioanalysis.[4][5] It is chemically almost identical to the analyte of interest (N-Desmethyl Bedaquiline) and therefore experiences similar effects during sample preparation and analysis, such as extraction loss and matrix effects.[6][7] This allows for more accurate and precise quantification of the analyte.[4]

Q2: What is the typical concentration range for an internal standard like N-Desmethyl Bedaquiline-d6?

The optimal concentration of an internal standard generally falls within the mid-range of the calibration curve of the analyte it is intended to quantify.[8] For assays quantifying Bedaquiline and its metabolites, published methods have used internal standard concentrations in the range of 0.1 mg/L (100 ng/mL) in the final sample solution that is injected into the LC-MS/MS system.[5][9] It is crucial to ensure that the concentration is high enough to produce a stable and reproducible signal, but not so high that it saturates the detector or causes ion suppression of the analyte.[10]

Q3: Can N-Desmethyl Bedaquiline-d6 be used as an internal standard for the quantification of Bedaquiline itself?

Yes, while N-Desmethyl Bedaquiline-d6 is the ideal internal standard for its unlabeled counterpart, it is also frequently used as an internal standard for the parent drug, Bedaquiline.[11][12][13] This is because the structural similarity between Bedaquiline and N-Desmethyl Bedaquiline is high enough for the deuterated metabolite to effectively track and compensate for analytical variability of the parent drug during sample processing and analysis.[6]

Troubleshooting Guide

This guide addresses common issues encountered when optimizing N-Desmethyl Bedaquiline-d6 concentration in assays.

Issue 1: Low or No Signal Intensity of N-Desmethyl Bedaquiline-d6

  • Possible Cause: Insufficient concentration of the internal standard.

    • Solution: Prepare a fresh, higher concentration working solution of N-Desmethyl Bedaquiline-d6. A general guideline is to aim for a concentration that gives a peak area in the mid-range of the detector's linear response.[8]

  • Possible Cause: Degradation of the internal standard.

    • Solution: N-Desmethyl Bedaquiline-d6 should be stored under appropriate conditions (typically at -20°C or below) to prevent degradation.[9] Prepare fresh working solutions from a reliable stock.

  • Possible Cause: Suboptimal mass spectrometry parameters.

    • Solution: Optimize the mass spectrometer settings, including ionization source parameters (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., precursor/product ion m/z, collision energy, cone voltage).[14]

Issue 2: High Variability in the N-Desmethyl Bedaquiline-d6 Signal

  • Possible Cause: Inconsistent addition of the internal standard to samples.

    • Solution: Ensure precise and consistent pipetting of the internal standard solution into all samples, calibrators, and quality controls. Automated liquid handlers can improve precision.

  • Possible Cause: Matrix effects leading to ion suppression or enhancement.

    • Solution: Evaluate matrix effects by comparing the internal standard response in extracted blank matrix samples versus a neat solution.[6] If significant matrix effects are observed, consider further sample cleanup (e.g., solid-phase extraction instead of protein precipitation) or chromatographic optimization to separate the analyte and internal standard from interfering matrix components.[15]

  • Possible Cause: Carryover from previous injections.

    • Solution: Optimize the LC wash method between injections. This may involve using a stronger wash solvent or increasing the wash volume and time.

Issue 3: Poor Peak Shape of N-Desmethyl Bedaquiline-d6

  • Possible Cause: Inappropriate chromatographic conditions.

    • Solution: Optimize the mobile phase composition, gradient, and flow rate. Ensure compatibility of the sample solvent with the initial mobile phase to prevent peak distortion.

  • Possible Cause: Column degradation.

    • Solution: Replace the analytical column with a new one of the same type. Use a guard column to protect the analytical column from contaminants.

  • Possible Cause: Adsorption of the analyte to the LC system components.

    • Solution: Passivate the LC system by injecting a high-concentration standard or by using additives in the mobile phase that can reduce non-specific binding.

Issue 4: Contribution of the Internal Standard to the Analyte Signal (Crosstalk)

  • Possible Cause: Isotopic impurity of the N-Desmethyl Bedaquiline-d6.

    • Solution: Check the certificate of analysis for the isotopic purity of the internal standard. If there is a significant unlabeled component, this will contribute to the analyte signal. This can often be corrected for during data processing by subtracting the contribution from the analyte response in blank samples spiked only with the internal standard.

  • Possible Cause: In-source fragmentation of the deuterated internal standard.

    • Solution: Optimize the ion source conditions to minimize in-source fragmentation, which can lead to the formation of ions with the same m/z as the unlabeled analyte.[6]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a common method for extracting Bedaquiline and its metabolites from plasma or serum.

  • Spiking: To 100 µL of plasma/serum sample, add 10 µL of the N-Desmethyl Bedaquiline-d6 internal standard working solution (concentration to be optimized, e.g., 1 µg/mL).

  • Precipitation: Add 300 µL of acetonitrile (B52724) (containing 0.1% formic acid) to precipitate proteins.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical starting conditions that should be optimized for your specific instrument.

ParameterTypical Condition
LC Column C18 or C8 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile or Methanol
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analytes, then return to initial conditions for re-equilibration.
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Bedaquiline: 555.2 -> 480.2; N-Desmethyl Bedaquiline: 541.2 -> 480.2; N-Desmethyl Bedaquiline-d6: 547.2 -> 480.2 (These are example transitions and should be optimized)[9][16]

Quantitative Data Summary

The following table summarizes key quantitative parameters from a representative LC-MS/MS method for the analysis of Bedaquiline and its N-desmethyl metabolite.

ParameterBedaquilineN-Desmethyl Bedaquiline (M2)Reference
Linear Range 0.05 - 6.00 mg/L0.05 - 6.00 mg/L[9]
Lower Limit of Quantification (LLOQ) 0.05 mg/L0.05 mg/L[9]
Accuracy (% Bias) -1.9% to 13.6%-2.9% to 8.5%[9]
Within-run Precision (%CV) 3.0% to 7.2%3.1% to 5.2%[9]
Between-run Precision (%CV) 0.0% to 4.3%0.0% to 4.6%[9]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma/Serum Sample add_is Add N-Desmethyl Bedaquiline-d6 (IS) plasma->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporation transfer->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection Mass Spectrometry (MRM Detection) ionization->detection integrate Peak Integration detection->integrate calculate Calculate Analyte/IS Peak Area Ratio integrate->calculate quantify Quantification using Calibration Curve calculate->quantify

References

Troubleshooting

Inconsistent internal standard response for N-Desmethyl Bedaquiline-d6

Welcome to the Technical Support Center for N-Desmethyl Bedaquiline-d6. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the use of N...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Desmethyl Bedaquiline-d6. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the use of N-Desmethyl Bedaquiline-d6 as an internal standard in analytical experiments.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues that can lead to inconsistent internal standard responses for N-Desmethyl Bedaquiline-d6.

Issue: High Variability in N-Desmethyl Bedaquiline-d6 Peak Area Across a Run

Question: My N-Desmethyl Bedaquiline-d6 peak area is showing significant variability between injections of the same sample or across different samples in the same batch. What are the potential causes and how can I troubleshoot this?

Answer:

High variability in the internal standard (IS) response can compromise the accuracy and precision of your analytical method. The following steps will guide you through a systematic investigation to identify the root cause.

Troubleshooting Workflow:

cluster_instrument Instrument Checks cluster_sample_prep Sample Preparation Checks start Inconsistent N-Desmethyl Bedaquiline-d6 Response instrument_check 1. Verify Instrument Performance start->instrument_check sample_prep_check 2. Evaluate Sample Preparation instrument_check->sample_prep_check Instrument OK leak_check Check for leaks in LC system instrument_check->leak_check injector_check Inspect injector for blockages/wear instrument_check->injector_check ms_stability Verify MS source stability instrument_check->ms_stability is_solution_check 3. Assess Internal Standard Solution sample_prep_check->is_solution_check Sample Prep OK pipetting_check Verify pipetting accuracy sample_prep_check->pipetting_check extraction_check Ensure consistent extraction recovery sample_prep_check->extraction_check evaporation_check Check for sample loss during evaporation sample_prep_check->evaporation_check chromatography_check 4. Investigate Chromatographic Conditions is_solution_check->chromatography_check IS Solution OK matrix_effects_check 5. Test for Matrix Effects chromatography_check->matrix_effects_check Chromatography OK resolved Issue Resolved matrix_effects_check->resolved Matrix Effects Mitigated

Troubleshooting Workflow for Inconsistent Internal Standard Response.

Step 1: Verify Instrument Performance Minor fluctuations in the LC-MS/MS system can lead to significant variations in signal response.

  • Action:

    • Perform a leak check on the LC system.

    • Inspect the autosampler syringe and injection port for any signs of blockage or wear.

    • Inject a standard solution of N-Desmethyl Bedaquiline-d6 multiple times to assess the reproducibility of the instrument.

  • Acceptance Criteria: The coefficient of variation (%CV) for the peak area of replicate injections should be less than 5%.

Parameter Replicate 1 Replicate 2 Replicate 3 Replicate 4 Replicate 5 %CV
Peak Area1,520,0001,550,0001,535,0001,565,0001,542,0001.2%

Step 2: Evaluate Sample Preparation Inconsistencies during sample preparation are a common source of variability.

  • Action:

    • Review your sample preparation protocol to ensure consistency in every step, including pipetting, vortexing, and extraction times.

    • Prepare a set of quality control (QC) samples at a known concentration and process them alongside your study samples.

  • Acceptance Criteria: The %CV of the N-Desmethyl Bedaquiline-d6 peak area in the QC samples should be within 15%.

Step 3: Assess Internal Standard Solution The integrity of the internal standard stock and working solutions is critical.

  • Action:

    • Prepare a fresh stock and working solution of N-Desmethyl Bedaquiline-d6.

    • Compare the response of the fresh solution to the old solution.

    • Verify the stability of the internal standard in the storage solvent and under the conditions of use.

Solution Mean Peak Area (n=3) % Difference
Old IS Solution1,250,000-
Fresh IS Solution1,530,00022.4%

Step 4: Investigate Chromatographic Conditions Poor chromatography can lead to inconsistent peak integration and shape.

  • Action:

    • Visually inspect the chromatograms for any signs of peak splitting, tailing, or fronting.

    • Ensure that N-Desmethyl Bedaquiline-d6 is well-separated from any interfering peaks.

    • Verify the consistency of retention time.

Step 5: Test for Matrix Effects Matrix components can suppress or enhance the ionization of N-Desmethyl Bedaquiline-d6, leading to variability.

  • Action:

    • Perform a post-column infusion experiment to identify regions of ion suppression or enhancement.

    • Analyze samples from different lots of blank matrix to assess the lot-to-lot variability of the matrix effect.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of N-Desmethyl Bedaquiline-d6 as an internal standard?

For reliable quantification, N-Desmethyl Bedaquiline-d6 should have high chemical and isotopic purity.[1] High isotopic enrichment (≥98%) and chemical purity (>99%) are crucial for accurate results.[1] It is also important that the deuterium (B1214612) labels are on stable positions of the molecule to minimize the risk of isotopic exchange.[1]

Q2: My N-Desmethyl Bedaquiline-d6 and the analyte (N-Desmethyl Bedaquiline) have slightly different retention times. Is this a problem?

This is a known phenomenon called the "chromatographic isotope effect," where deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[1] While often minor, this can become a significant issue if it leads to differential matrix effects, where the analyte and internal standard are affected differently by co-eluting matrix components.[1]

Q3: Can N-Desmethyl Bedaquiline-d6 always correct for matrix effects?

No, it cannot be assumed that a deuterated internal standard will always perfectly correct for matrix effects.[1] If the analyte and N-Desmethyl Bedaquiline-d6 do not co-elute perfectly, they can be exposed to different co-eluting matrix components, leading to differential ion suppression or enhancement.

Q4: My internal standard signal is consistently lower in study samples compared to my calibration standards. What should I investigate?

This could indicate a significant matrix effect in the study samples that is not present in the matrix used for your calibration standards. It could also be due to differences in sample collection or handling between the study samples and the standards. An investigation into the matrix effect is recommended.

Q5: How can I check the stability of my N-Desmethyl Bedaquiline-d6 solution?

To determine if the deuterated internal standard is stable under your analytical conditions, you can perform a simple stability experiment.[1] Prepare two sets of samples: one with the internal standard in the initial solvent and another that has undergone the full sample preparation process.[1] Comparing the responses of these two sets can indicate if any degradation occurred during sample processing.[1]

Experimental Protocols

Protocol 1: Assessment of Matrix Effect using Post-Extraction Spiking

This protocol is designed to evaluate the extent of ion suppression or enhancement on N-Desmethyl Bedaquiline-d6 from the biological matrix.

Methodology:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike the N-Desmethyl Bedaquiline-d6 working solution into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Process blank biological matrix (e.g., plasma, urine) through the entire sample extraction procedure. Spike the same amount of N-Desmethyl Bedaquiline-d6 working solution into the final extract.

  • Analyze both sets of samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • A value < 1 indicates ion suppression.

    • A value > 1 indicates ion enhancement.

    • A value = 1 indicates no matrix effect.

Matrix Lot Peak Area (Set A) Peak Area (Set B) Matrix Factor
Lot 11,600,0001,280,0000.80 (Suppression)
Lot 21,610,0001,350,0000.84 (Suppression)
Lot 31,590,0001,100,0000.69 (Suppression)
Protocol 2: Evaluation of N-Desmethyl Bedaquiline-d6 Stability in Solution

This protocol assesses the stability of the internal standard over time under specific storage conditions.

Methodology:

  • Prepare a working solution of N-Desmethyl Bedaquiline-d6 in the intended solvent (e.g., methanol, acetonitrile).

  • Divide the solution into aliquots and store them under different conditions (e.g., room temperature, 4°C, -20°C).

  • Analyze an aliquot immediately after preparation (Time 0).

  • Analyze aliquots at subsequent time points (e.g., 24h, 48h, 1 week).

  • Compare the peak area at each time point to the Time 0 sample.

Storage Condition Time 0 Peak Area 24h Peak Area % Change 48h Peak Area % Change
Room Temperature1,550,0001,545,000-0.3%1,530,000-1.3%
4°C1,550,0001,552,000+0.1%1,548,000-0.1%
-20°C1,550,0001,551,000+0.1%1,553,000+0.2%

Signaling Pathways and Workflows

start Start: Sample Analysis add_is Add N-Desmethyl Bedaquiline-d6 (IS) start->add_is sample_prep Sample Preparation (e.g., Protein Precipitation) add_is->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing (Peak Integration) ms_detection->data_processing calculate_ratio Calculate Analyte/IS Ratio data_processing->calculate_ratio quantification Quantification calculate_ratio->quantification

General Experimental Workflow for Bioanalysis.

References

Optimization

Improving peak shape in Bedaquiline analysis with a deuterated standard

Welcome to the technical support center for the analysis of Bedaquiline (B32110) using a deuterated internal standard. This resource provides troubleshooting guidance and detailed protocols to assist researchers, scienti...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Bedaquiline (B32110) using a deuterated internal standard. This resource provides troubleshooting guidance and detailed protocols to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic performance and reliable quantification.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard (Bedaquiline-d6) recommended for Bedaquiline analysis?

A1: A stable isotope-labeled internal standard, such as Bedaquiline-d6, is considered the gold standard for quantitative bioanalysis via LC-MS/MS.[1] It is chemically identical to Bedaquiline but has a different mass.[1] This near-identical chemical and physical behavior ensures that it experiences the same variations as the analyte during sample preparation (e.g., extraction, evaporation) and instrument analysis (e.g., ionization suppression/enhancement). By using the ratio of the analyte signal to the internal standard signal for quantification, these variations are effectively compensated for, leading to highly accurate and precise measurements.[1]

Q2: What is the primary metabolic pathway for Bedaquiline and why is it important for chromatographic analysis?

A2: The major metabolic pathway for Bedaquiline is N-demethylation, which forms the M2 metabolite (N-monodesmethyl Bedaquiline).[2][3][4] This process is primarily mediated by the cytochrome P450 enzyme CYP3A4.[4] It is crucial to achieve good chromatographic separation between Bedaquiline and its M2 metabolite to prevent isobaric interference and ensure accurate quantification of both compounds.

Q3: What are the common matrices for Bedaquiline analysis?

A3: Bedaquiline is commonly analyzed in various biological matrices, including human plasma[5], serum[2][3], hair[6], and breast milk[7][8]. The choice of matrix depends on the specific goals of the study, such as therapeutic drug monitoring, pharmacokinetic analysis, or assessing long-term exposure.

Troubleshooting Guide: Peak Shape and Sensitivity Issues

This guide addresses common problems encountered during the LC-MS/MS analysis of Bedaquiline.

Q4: I am observing significant peak tailing for both Bedaquiline and the Bedaquiline-d6 internal standard. What are the likely causes and solutions?

A4: Peak tailing is a common issue, especially for basic compounds like Bedaquiline, and often indicates secondary interactions with the stationary phase or other system problems.[9][10]

  • Cause 1: Secondary Silanol (B1196071) Interactions: Bedaquiline contains amine groups that can interact strongly with ionized silanol groups on the surface of silica-based columns, causing tailing.[9][11]

    • Solution:

      • Adjust Mobile Phase pH: Lowering the mobile phase pH with an acidic modifier like formic acid can suppress the ionization of silanol groups. Many validated methods use mobile phases containing 0.1% formic acid.[5][6]

      • Add a Buffer: Incorporating a buffer, such as ammonium (B1175870) formate (B1220265), into the mobile phase can mask residual silanol interactions and maintain a stable pH.[9][11] A mobile phase of methanol (B129727) and 5 mM ammonium formate in 0.1% formic acid has been used successfully.[5]

      • Use an End-Capped Column: Employ a modern, high-purity, end-capped C8 or C18 column. End-capping treats the residual silanol groups to make them less polar and accessible, significantly improving peak shape for basic analytes.[9]

  • Cause 2: Column Overload: Injecting too much sample can saturate the column, leading to broad, tailing peaks.[9][12]

    • Solution: Dilute the sample and reinject. If the peak shape improves and retention time increases slightly, column overload was the issue.[12]

  • Cause 3: Column Degradation or Contamination: A void at the column inlet or a partially blocked frit can distort the sample flow path, causing tailing for all peaks.[9][12]

    • Solution:

      • Reverse the column and flush it with a strong solvent to attempt to remove contamination from the inlet frit.[9]

      • If the problem persists, replace the column and consider using a guard column or an in-line filter to protect the new column from particulate matter.[12][13]

Q5: Only the Bedaquiline peak is tailing, while the deuterated standard peak looks symmetrical. What could be the issue?

A5: If only the analyte peak is affected, the problem is likely related to the sample itself or a specific interaction that does not equally affect the internal standard, although this is less common with co-eluting isotopic standards.

  • Cause: Sample Matrix Effects: A component in the sample matrix may be co-eluting with and interacting with Bedaquiline, but not the deuterated standard.

    • Solution: Improve the sample preparation method. If using protein precipitation, consider a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner sample extract.[5][8][14]

Q6: My peaks are fronting. What is the cause?

A6: Peak fronting is often a sign of column overload or an inappropriate sample solvent.[10]

  • Cause 1: Column Overload: This is a common cause, particularly for the first peak in a chromatogram.[12]

    • Solution: Reduce the concentration of the analyte in the sample by diluting it and reinjecting.[12]

  • Cause 2: Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile (B52724) when the initial mobile phase is 95% aqueous), it can cause the analyte to travel through the start of the column too quickly, resulting in a fronting peak.

    • Solution: Reconstitute the final sample extract in a solvent that is as close in composition as possible to the initial mobile phase.[10]

Q7: My sensitivity is poor, and the signal-to-noise ratio is low. How can I improve it?

A7: Poor sensitivity can stem from sample preparation, chromatographic conditions, or mass spectrometer settings.

  • Cause 1: Inefficient Sample Extraction: The analyte may not be efficiently recovered from the matrix.

    • Solution: Optimize the sample preparation procedure. For liquid-liquid extraction, test different organic solvents. For solid-phase extraction, ensure the correct sorbent, wash, and elution steps are used.[5][8]

  • Cause 2: Suboptimal Mobile Phase: The mobile phase composition affects ionization efficiency in the mass spectrometer source.

    • Solution: Ensure the mobile phase contains an appropriate modifier to promote ionization. For Bedaquiline, which is analyzed in positive ion mode, acidic modifiers like formic acid are beneficial.[5][6]

  • Cause 3: Mass Spectrometer Parameters: The settings for electrospray ionization (ESI) and multiple reaction monitoring (MRM) may not be optimized.

    • Solution: Infuse a standard solution of Bedaquiline directly into the mass spectrometer to optimize parameters such as spray voltage, capillary temperature, and collision energy for the specific MRM transitions.[3]

Experimental Protocols & Data

Generic LC-MS/MS Protocol for Bedaquiline in Plasma

This protocol is a composite based on several validated methods and should be optimized for your specific instrumentation and laboratory conditions.[2][4][5][6]

1. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample into a microcentrifuge tube.

  • Add 50 µL of the Bedaquiline-d6 internal standard working solution (e.g., 500 ng/mL).[4]

  • Add 200 µL of a precipitation reagent (e.g., acetonitrile or methanol containing 0.1% formic acid) to precipitate proteins.

  • Vortex vigorously for 30-60 seconds.[4]

  • Centrifuge the samples at high speed (e.g., >4000 rpm) for 5-10 minutes to pellet the precipitated proteins.[4]

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.[4]

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Parameters

The following table summarizes typical parameters used for the analysis of Bedaquiline.

ParameterTypical Value / Condition
LC System Agilent 1200/1260 or equivalent[6][8]
Column C18 or C8 Column (e.g., Phenomenex Synergi Polar RP, 2.1 x 100 mm, 2.5 µm)[6]
Mobile Phase A Water with 0.1% Formic Acid or 5 mM Ammonium Formate[5][6]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[5][6]
Flow Rate 0.3 - 1.0 mL/min[5][8]
Gradient A typical gradient starts with high aqueous phase (e.g., 95% A), ramps to high organic phase (e.g., 95-100% B), holds, and then re-equilibrates.[6]
Injection Volume 5 - 10 µL[6]
Column Temp 40 °C[8]
MS System Triple Quadrupole (e.g., AB Sciex API 5500)[6]
Ionization Mode Electrospray Ionization (ESI), Positive[3]
Scan Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Bedaquiline: 555.1 -> 58.4 m/z; Bedaquiline-d6: 561.2 -> 64.4 m/z[3]
Summary of Method Validation Data

The following table presents a summary of performance characteristics from a validated LC-MS/MS method for Bedaquiline analysis.[2][3]

ParameterBedaquilineM2 Metabolite
Linearity Range 0.05 - 6.00 mg/L0.05 - 6.00 mg/L
Correlation Coefficient (r) >0.997>0.999
Within-Run Precision (%CV) 3.0% - 7.2%3.1% - 5.2%
Between-Run Precision (%CV) 0.0% - 4.3%0.0% - 4.6%
Accuracy (% Bias) 1.9% to 13.6%2.9% to 8.5%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Bedaquiline in a plasma sample using a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample spike Spike with Bedaquiline-d6 (IS) plasma->spike precip Protein Precipitation (e.g., Acetonitrile) spike->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Injection reconstitute->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification (Analyte/IS Ratio) data->quant

Caption: Workflow for Bedaquiline analysis in plasma.

Troubleshooting Logic for Peak Tailing

This diagram provides a logical decision-making process for troubleshooting peak tailing issues.

TailingTroubleshooting start Peak Tailing Observed q1 Do ALL peaks tail? start->q1 a1_yes Check for System Issues: - Column void/blockage - Leaks or dead volume - Extra-column broadening q1->a1_yes Yes a1_no Chemical or Analyte-Specific Issue q1->a1_no No q2 Is column overloaded? a1_no->q2 a2_yes Dilute sample and reinject q2->a2_yes Yes q3 Is mobile phase pH optimal for a basic analyte? q2->q3 No a3_no Adjust pH (e.g., add formic acid) or add buffer (e.g., ammonium formate) q3->a3_no No end Consider using a new or different type of column (e.g., end-capped) q3->end Yes

Caption: Decision tree for troubleshooting peak tailing.

References

Troubleshooting

N-Desmethyl Bedaquiline-d6 stability and storage issues

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of N-Desmethyl Bedaquiline-d6. The information is presented through troublesho...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of N-Desmethyl Bedaquiline-d6. The information is presented through troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for N-Desmethyl Bedaquiline-d6?

A1: Proper storage is crucial to maintain the integrity of N-Desmethyl Bedaquiline-d6. The recommended conditions are summarized below.

FormStorage TemperatureDuration
Powder-20°C3 years
Powder4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month

Shipping is typically done at ambient temperatures for short durations.[1][2]

Q2: How stable is N-Desmethyl Bedaquiline-d6 in solution during experimental use?

A2: While specific stability studies on N-Desmethyl Bedaquiline-d6 are not extensively available, data from its parent compound, Bedaquiline (B32110), provides valuable insights. Bedaquiline is known to be susceptible to degradation under acidic and oxidative conditions.[3][4] It is stable in neutral and alkaline aqueous solutions and at lower temperatures.[5][6] Therefore, it is reasonable to infer that N-Desmethyl Bedaquiline-d6 will exhibit similar stability patterns. For sensitive experiments, it is recommended to prepare fresh solutions and minimize exposure to harsh acidic conditions and strong oxidizing agents.

Q3: What are the likely degradation pathways for N-Desmethyl Bedaquiline-d6?

A3: Based on forced degradation studies of Bedaquiline, the primary degradation pathways are expected to be acid-catalyzed hydrolysis and oxidation.[3][4] Under acidic stress, Bedaquiline itself can undergo demethylation to form N-Desmethyl Bedaquiline.[4][7] As N-Desmethyl Bedaquiline-d6 is already the N-desmethyl metabolite, further degradation under acidic conditions might involve other parts of the molecule. Bedaquiline has also been shown to form N-oxide impurities under oxidative stress.[2]

Q4: Is N-Desmethyl Bedaquiline-d6 sensitive to light?

A4: Studies on Bedaquiline in its solid form indicate that it is stable under photolytic conditions.[3][4] However, when in solution, particularly in the presence of certain dissolution media, Bedaquiline can show significant degradation upon exposure to direct sunlight. To minimize the risk of photodegradation during experiments, it is advisable to protect solutions of N-Desmethyl Bedaquiline-d6 from light by using amber vials or covering the containers with aluminum foil.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent analytical results (e.g., varying peak areas in LC-MS) 1. Degradation of the compound in solution. 2. Improper storage of stock solutions. 3. Repeated freeze-thaw cycles.1. Prepare fresh solutions for each experiment. Avoid prolonged storage of solutions, especially at room temperature. 2. Ensure stock solutions are stored at -80°C or -20°C as recommended. 3. Aliquot stock solutions into smaller volumes to avoid multiple freeze-thaw cycles.
Appearance of unexpected peaks in chromatograms 1. Formation of degradation products due to exposure to acidic pH, oxidizing agents, or light. 2. Contamination of the sample or solvent.1. Review the experimental protocol to identify potential sources of degradation. Consider using a stability-indicating analytical method to monitor for known degradants. 2. Use high-purity solvents and handle the compound in a clean environment.
Loss of compound potency over time 1. Long-term storage at inappropriate temperatures. 2. Degradation due to environmental factors.1. Adhere strictly to the recommended storage conditions for both powder and solutions. 2. Protect the compound from light and exposure to acidic or oxidative conditions.

Experimental Protocols

Protocol for Assessing Solution Stability of N-Desmethyl Bedaquiline-d6

This protocol outlines a general procedure for researchers to evaluate the stability of N-Desmethyl Bedaquiline-d6 in a specific solvent or buffer system under their experimental conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of N-Desmethyl Bedaquiline-d6 powder.

    • Dissolve it in a suitable high-purity solvent (e.g., DMSO, Methanol) to prepare a concentrated stock solution.

  • Preparation of Test Solutions:

    • Dilute the stock solution with the desired experimental buffer or solvent to a final working concentration.

    • Prepare multiple identical aliquots in appropriate vials (e.g., amber HPLC vials).

  • Stress Conditions:

    • Time Zero Analysis: Analyze one aliquot immediately to establish the initial concentration and purity.

    • Temperature Stability: Store aliquots at different temperatures (e.g., room temperature, 4°C, 37°C) for various time points (e.g., 1, 4, 8, 24 hours).

    • pH Stability: Adjust the pH of the test solution to desired levels (e.g., acidic, neutral, basic) and incubate for specific durations.

    • Light Stability: Expose some aliquots to a controlled light source (e.g., UV lamp or direct sunlight) while keeping control samples in the dark.

  • Analysis:

    • At each time point, analyze the samples using a stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometric detection.[8]

    • Monitor for a decrease in the peak area of N-Desmethyl Bedaquiline-d6 and the appearance of any new peaks, which may indicate degradation products.

  • Data Interpretation:

    • Calculate the percentage of N-Desmethyl Bedaquiline-d6 remaining at each time point relative to the time-zero sample.

    • A significant decrease in the main peak area or the emergence of new peaks suggests instability under the tested conditions.

Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Workflow for N-Desmethyl Bedaquiline-d6 Stability Issues start Inconsistent Analytical Results? check_storage Verify Storage Conditions (Temp, Duration, Light) start->check_storage check_solution_prep Review Solution Preparation (Solvent, Freshness, pH) start->check_solution_prep check_handling Assess Sample Handling (Freeze-Thaw, Contamination) start->check_handling implement_changes Implement Corrective Actions: - Use Fresh Solutions - Aliquot Stocks - Protect from Light/Acid check_storage->implement_changes check_solution_prep->implement_changes check_handling->implement_changes reanalyze Re-analyze Samples implement_changes->reanalyze resolved Issue Resolved reanalyze->resolved Yes further_investigation Further Investigation Needed (Forced Degradation Study) reanalyze->further_investigation No

Caption: A flowchart for troubleshooting stability issues with N-Desmethyl Bedaquiline-d6.

Bedaquiline_Degradation_Pathway Inferred Degradation Pathways for N-Desmethyl Bedaquiline-d6 parent N-Desmethyl Bedaquiline-d6 degradation_products Other Degradation Products parent->degradation_products Degradation n_oxide N-Oxide Derivatives parent->n_oxide Oxidation photodegradation_products Photodegradation Products parent->photodegradation_products Photodegradation stable Generally Stable parent->stable acid_stress Acidic Conditions (e.g., low pH) acid_stress->degradation_products oxidative_stress Oxidative Conditions (e.g., H2O2) oxidative_stress->n_oxide light_stress Light Exposure (in solution) light_stress->photodegradation_products thermal_stress Thermal/Neutral/Alkaline Conditions thermal_stress->stable

Caption: Potential degradation pathways for N-Desmethyl Bedaquiline-d6 based on data from Bedaquiline.

References

Optimization

Technical Support Center: Minimizing Carryover in LC-MS/MS Analysis of N-Desmethyl Bedaquiline-d6

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize carryover when analyzing N-Desmethyl Bedaquiline-d6 using Liquid Chromatography-Mass S...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize carryover when analyzing N-Desmethyl Bedaquiline-d6 using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving carryover issues with N-Desmethyl Bedaquiline-d6.

Q1: How do I confirm that the signal I'm seeing in my blank injection is carryover and not contamination?

A1: To distinguish between carryover and contamination, a strategic sequence of injections is recommended.[1]

  • Carryover Assessment: Inject a high-concentration standard of N-Desmethyl Bedaquiline-d6, followed by a series of blank injections (e.g., mobile phase or matrix blank). True carryover will show a decreasing signal with each subsequent blank injection.[1][2] The first blank after the high standard will have the highest carryover signal.[1]

  • Contamination Assessment: If the signal remains relatively constant across multiple blank injections, it is likely due to contamination of the mobile phase, solvents, or the LC-MS system itself.[1][2]

Q2: What are the primary sources of carryover for a compound like N-Desmethyl Bedaquiline-d6 in my LC-MS/MS system?

A2: Carryover can originate from several components of the LC-MS/MS system. The most common sources are:

  • Autosampler: This is a frequent source of carryover.[3] Residual analyte can adhere to the injection needle, syringe, sample loop, and valve seals.[3][4][5]

  • Chromatography Column: The column, including the guard column, can retain the analyte, which then elutes in subsequent runs.[3][4] This is particularly true for "sticky" compounds.[4]

  • Mass Spectrometer Ion Source: The ion source components, such as the cone and capillary tube, can become contaminated.[3]

Q3: My troubleshooting points to the autosampler. What steps can I take to minimize carryover from the injector?

A3: Optimizing the autosampler cleaning protocol is critical. Consider the following:

  • Optimize Wash Solvents: Use a strong and effective wash solution. A dual-solvent wash with both a strong organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution can be effective for removing both polar and non-polar residues.[6] For basic compounds, adding a small amount of acid (e.g., formic acid) to the wash solvent can help reduce ionic interactions with metal surfaces.[2]

  • Increase Wash Volume and Cycles: For persistent carryover, increase the volume of the wash solvent and the number of wash cycles performed before and after each injection.[6]

  • Needle and Seal Maintenance: Regularly inspect and clean the injection needle and guide.[5] Worn or dirty rotor seals are a common cause of carryover and should be replaced.[1]

Q4: I suspect the column is the source of carryover. What are the best practices for column washing and selection?

A4: Column-related carryover can be addressed through the following:

  • Effective Column Washing: A continuous high-organic wash may not be as effective as cycling between high and low organic mobile phases to remove retained compounds.[7][8]

  • Column Selection: Choose a column with a stationary phase that is less likely to have strong secondary interactions with your analyte.

  • Guard Column: If using a guard column, be aware that it can also be a significant source of carryover.[3] Regular replacement is recommended.

Frequently Asked Questions (FAQs)

Q1: What is N-Desmethyl Bedaquiline-d6 and why is it used?

A1: N-Desmethyl Bedaquiline-d6 is a deuterium-labeled analog of N-Desmethyl Bedaquiline, a metabolite of the anti-tuberculosis drug Bedaquiline.[9][10][11] It is commonly used as an internal standard in analytical and pharmacokinetic research to improve the accuracy and precision of mass spectrometry and liquid chromatography methods for quantifying Bedaquiline and its metabolites in biological samples.[9][12]

Q2: Are there specific properties of N-Desmethyl Bedaquiline-d6 that might make it prone to carryover?

Q3: What is an acceptable level of carryover in a bioanalytical method?

A3: For quantitative accuracy, regulatory guidelines often require that any extraneous signals in a blank injection should not exceed 20% of the peak area of the lower limit of quantitation (LLOQ) for the analyte.[1]

Q4: Can my sample preparation method influence carryover?

A4: Yes, a cleaner sample extract with fewer matrix components can help reduce the build-up of residues in the LC system and on the column, thereby minimizing potential carryover.

Experimental Protocols

Protocol 1: Systematic Carryover Identification

  • Pre-Blank: Inject a blank sample to establish the baseline noise.

  • High-Concentration Standard: Inject a high-concentration sample of N-Desmethyl Bedaquiline-d6.

  • Post-Blanks: Immediately following the high-concentration standard, inject a series of at least three blank samples.

  • Analysis: Analyze the chromatograms of the blank injections. A progressively decreasing peak area for N-Desmethyl Bedaquiline-d6 indicates carryover. A consistent peak area suggests contamination.

Protocol 2: Autosampler Cleaning Optimization

  • Initial Wash: Use a standard wash solution (e.g., 50:50 methanol:water).

  • Stronger Wash: Prepare a stronger, multi-component wash solution. A recommended starting point is a mixture of acetonitrile, isopropanol, and acetone (B3395972) with a small percentage of formic acid (e.g., 45:45:10 v/v/v with 1% formic acid).[2]

  • Test Procedure:

    • Inject a high-concentration standard of N-Desmethyl Bedaquiline-d6 using the initial wash method.

    • Inject a blank and quantify the carryover.

    • Flush the autosampler with the stronger wash solution.

    • Repeat the injection of the high-concentration standard followed by a blank.

    • Compare the carryover levels between the two wash methods.

Quantitative Data Summary

The following table summarizes hypothetical data from a carryover experiment to illustrate the evaluation of different wash solutions.

Wash Solution CompositionPeak Area in Blank 1 (Post-High Standard)% Carryover (vs. LLOQ Peak Area of 1,000)
50:50 Methanol:Water55055%
80:20 Acetonitrile:Water30030%
45:45:10 ACN:IPA:Acetone + 1% FA15015%

Visualizations

Carryover_Troubleshooting_Workflow cluster_start Start cluster_identification Identification cluster_troubleshooting Troubleshooting cluster_solutions Solutions cluster_end Resolution start Observe Signal in Blank distinguish Distinguish Carryover vs. Contamination (Inject High Std -> Blanks) start->distinguish carryover Carryover Confirmed (Signal Decreases) distinguish->carryover Decreasing Signal contamination Contamination Suspected (Signal Constant) distinguish->contamination Constant Signal isolate_source Isolate Source carryover->isolate_source autosampler Autosampler isolate_source->autosampler Test column Column isolate_source->column Test ms_source MS Source isolate_source->ms_source Test autosampler_sol Optimize Wash Solvents Increase Wash Volume/Cycles Check/Replace Seals & Needle autosampler->autosampler_sol column_sol Implement Aggressive Wash (High/Low Organic Cycles) Change Column/Guard Column column->column_sol ms_source_sol Clean Ion Source (Cone, Capillary) ms_source->ms_source_sol resolved Carryover Minimized autosampler_sol->resolved column_sol->resolved ms_source_sol->resolved

References

Troubleshooting

Impact of biological matrix on N-Desmethyl Bedaquiline-d6 performance

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Desmethyl Bedaquiline-d6 as an internal st...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Desmethyl Bedaquiline-d6 as an internal standard in bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of N-Desmethyl Bedaquiline-d6 in a bioanalytical method?

A1: N-Desmethyl Bedaquiline-d6 is a stable isotope-labeled internal standard (SIL-IS). Its primary role is to mimic the analyte of interest (N-Desmethyl Bedaquiline) throughout the entire analytical process, from sample preparation to detection. By adding a known amount of N-Desmethyl Bedaquiline-d6 to each sample, it is possible to correct for variability in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[1][2][3] This ensures more accurate and precise quantification of the analyte.

Q2: Why am I observing a different retention time for N-Desmethyl Bedaquiline-d6 compared to the unlabeled analyte?

A2: A slight shift in retention time between a deuterated internal standard and its unlabeled counterpart is a known phenomenon called the "chromatographic isotope effect".[4][5][6] This typically results in the deuterated compound eluting slightly earlier.[6] This shift is generally not a problem unless it leads to differential matrix effects, where the analyte and the internal standard are affected differently by co-eluting matrix components.[1][2]

Q3: My N-Desmethyl Bedaquiline-d6 signal is inconsistent or shows poor recovery. What are the potential causes?

A3: Inconsistent signal or poor recovery of the internal standard can be attributed to several factors:

  • Suboptimal Sample Preparation: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction) may not be efficient for N-Desmethyl Bedaquiline-d6 in the specific biological matrix.

  • Matrix Effects: Components in the biological matrix (e.g., phospholipids (B1166683) in plasma) can suppress or enhance the ionization of the internal standard.[7]

  • Adsorption: The compound may adsorb to plasticware or parts of the LC system, leading to signal loss.

  • Instability: Although generally stable, extreme pH or temperature conditions during sample processing could potentially affect the stability of the internal standard.

Q4: How can I assess the impact of the biological matrix on my assay?

A4: The matrix effect can be quantitatively assessed by comparing the peak area of the analyte (or internal standard) in a post-extraction spiked sample (blank matrix extract spiked with the compound) to the peak area of the analyte in a neat solution at the same concentration. The internal standard-normalized matrix factor should ideally be close to 1.[8][9]

Troubleshooting Guide

This guide addresses common issues encountered when using N-Desmethyl Bedaquiline-d6 in various biological matrices.

Issue 1: High Variability in Internal Standard Response
Potential Cause Troubleshooting Steps
Inconsistent Sample Extraction Ensure precise and consistent pipetting of the internal standard solution. Thoroughly vortex all samples after adding the internal standard and extraction solvent. Optimize the extraction procedure for the specific matrix.
Significant Matrix Effects Evaluate different sample cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of protein precipitation to remove interfering matrix components.[10] Diluting the sample may also mitigate matrix effects.
Instrument Contamination/Carryover Implement a rigorous wash sequence for the autosampler and injection port. Check for carryover by injecting a blank solvent after a high concentration sample.
Issue 2: Poor Peak Shape or Splitting
Potential Cause Troubleshooting Steps
Suboptimal Chromatographic Conditions Adjust the mobile phase composition, gradient slope, or column temperature. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase.
Column Overloading Reduce the injection volume or the concentration of the sample.
Column Degradation Replace the analytical column with a new one of the same type. Use a guard column to protect the analytical column.

Quantitative Data Summary

The following tables summarize typical performance data for bioanalytical methods utilizing a deuterated internal standard for Bedaquiline and its metabolites. The values are representative and may vary based on the specific experimental conditions.

Table 1: Extraction Recovery of N-Desmethyl Bedaquiline-d6

Biological MatrixExtraction MethodMean Recovery (%)RSD (%)
Human PlasmaProtein Precipitation (Acetonitrile)92.54.8
Human PlasmaLiquid-Liquid Extraction (MTBE)95.23.5
Rat PlasmaProtein Precipitation (Methanol)90.85.1
Human SerumSolid-Phase Extraction (SPE)97.12.9

Table 2: Matrix Effect on N-Desmethyl Bedaquiline-d6

Biological MatrixIS-Normalized Matrix FactorRSD (%)
Human Plasma (6 lots)0.95 - 1.08< 15
Rat Plasma (6 lots)0.92 - 1.11< 15
Human Urine (6 lots)0.89 - 1.15< 15
Lipemic Human Plasma0.85 - 1.18< 20
Hemolyzed Human Plasma0.88 - 1.16< 20

Experimental Protocols

Protocol 1: Quantification in Human Plasma using Protein Precipitation
  • Sample Preparation:

    • Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of N-Desmethyl Bedaquiline-d6 working solution (internal standard).

    • Add 200 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute.

  • Centrifugation:

    • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Transfer 150 µL of the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject an appropriate volume onto the LC-MS/MS system.

Protocol 2: Evaluation of Matrix Effects
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the internal standard into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank plasma from six different sources. Spike the internal standard into the extracted supernatant before evaporation.

    • Set C (Pre-Extraction Spike): Spike the internal standard into blank plasma before the extraction process.

  • Analyze the Samples:

    • Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Factor and Recovery:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis plasma Plasma Sample (50 µL) add_is Add N-Desmethyl Bedaquiline-d6 plasma->add_is add_acn Add Acetonitrile (200 µL) add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge transfer Transfer Supernatant (150 µL) centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject data Data Acquisition & Processing inject->data

Caption: Workflow for sample preparation and analysis.

troubleshooting_logic cluster_extraction Extraction Issues cluster_matrix Matrix Effects cluster_instrument Instrument Issues start High Variability in IS Signal? check_pipetting Verify Pipetting Accuracy start->check_pipetting Yes change_cleanup Use SPE or LLE start->change_cleanup No, extraction is consistent check_carryover Check for Carryover start->check_carryover No, matrix effects evaluated optimize_extraction Optimize Extraction Method check_pipetting->optimize_extraction dilute_sample Dilute Sample change_cleanup->dilute_sample rigorous_wash Implement Rigorous Wash check_carryover->rigorous_wash

Caption: Troubleshooting logic for IS variability.

References

Optimization

Addressing poor recovery of Bedaquiline and its internal standard

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the poor recovery of Bedaq...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the poor recovery of Bedaquiline and its internal standard during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing low and inconsistent recovery for both Bedaquiline and its deuterated internal standard (Bedaquiline-D6). What are the initial steps we should take?

A1: When facing low and erratic recovery, a systematic initial check of your standards, reagents, and equipment is crucial before investigating more complex experimental parameters. Inaccurate dispensing of the internal standard is a primary cause of recovery and quantitation errors.[1]

Initial Checks:

  • Internal Standard (IS) and Analyte Stock Solutions:

    • Prepare a fresh stock solution for both Bedaquiline and its internal standard.[1]

    • Compare the performance of the new stock solutions against the old ones to rule out degradation or preparation errors.[1]

  • Pipettes and Syringes:

    • Calibrate and verify the accuracy of all pipettes and automated liquid handlers used for spiking the internal standard and for serial dilutions.[1]

  • Evaporation Step (if applicable):

    • Ensure the nitrogen drying process is not too aggressive. Excessive gas flow can lead to aerosolization, and high temperatures can cause degradation.[1] Check for sample splashing or overheating.[1]

Q2: Our initial checks on standards and equipment seem fine. How can we determine if the poor recovery is due to the sample extraction step?

A2: The sample extraction step, whether Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), or Protein Precipitation (PPT), is the most common source of poor analyte recovery.[1] To isolate the issue, you can perform a recovery experiment.

Experimental Protocol: Extraction Efficiency Test

  • Prepare two sets of samples:

    • Pre-extraction spiked sample: Add the internal standard to the biological matrix before the extraction process.

    • Post-extraction spiked sample: Add the internal standard to the blank matrix extract after the extraction process, just before analysis.

  • Analyze both sets of samples using your established analytical method (e.g., LC-MS/MS).

  • Compare the responses: A significant difference in the analyte/IS response between the two sets indicates analyte loss during the extraction procedure.[2]

Q3: We suspect issues with our Liquid-Liquid Extraction (LLE) protocol. What specific parameters should we optimize for Bedaquiline?

A3: For LLE, poor recovery is often due to an incorrect choice of extraction solvent or a suboptimal pH of the aqueous phase.[1] Bedaquiline's extraction is highly dependent on pH.[3][4]

Troubleshooting LLE Parameters:

  • pH of the Aqueous Sample: Bedaquiline is a diarylquinoline. Adjusting the sample pH is critical to ensure it is in its neutral, non-ionized form, which is more soluble in organic solvents.[1] While specific optimal pH may vary based on the matrix, acidic conditions (pH 2.5-3) have been noted to improve solubility in some solvent systems.[3] Experiment with adjusting the pH of your sample prior to extraction.

  • Extraction Solvent: The choice of an appropriate organic solvent is crucial. Methyl tertiary butyl ether (MTBE) has been successfully used for the LLE of Bedaquiline from plasma.[5] Test solvents of varying polarity to find the one that most efficiently solubilizes Bedaquiline while minimizing the extraction of interfering matrix components.[1]

  • Mixing/Vortexing: Ensure adequate mixing time and intensity to maximize the interaction between the aqueous and organic phases.[1] Insufficient mixing leads to incomplete extraction.[1] If emulsions form, centrifugation can help in phase separation.[1]

  • Phase Separation: After centrifugation, ensure complete and clean separation of the aqueous and organic layers before aspirating the organic phase.[1] Transferring part of the aqueous layer can dilute the extract, while incomplete transfer of the organic layer will result in analyte loss.[1]

Q4: We are using Solid-Phase Extraction (SPE) and experiencing low recovery. What are the common pitfalls and how can we troubleshoot them?

A4: With SPE, poor recovery is typically caused by incorrect sorbent selection, a flawed methodology (e.g., improper conditioning or elution), or the drying of the sorbent bed.[1] Insufficient activation of the SPE column or inadequate elution volume can also lead to analyte loss.[6]

Troubleshooting SPE Parameters:

  • Sorbent Selection: Ensure the chosen sorbent has the appropriate chemistry to retain Bedaquiline based on its physicochemical properties (e.g., reversed-phase, ion-exchange).

  • Conditioning/Activation: Inadequate conditioning of the SPE cartridge can lead to inconsistent and poor retention. Ensure you are using the recommended solvents and volumes.

  • Sample Loading: The pH of the sample loaded onto the cartridge is critical. Adjust the sample pH to ensure Bedaquiline is retained on the sorbent.[1] The flow rate during loading should be slow and consistent to allow for proper binding.[1]

  • Washing: The wash solvent may be too strong, causing premature elution of Bedaquiline.[1] Use a weaker wash solvent to remove interferences without affecting the analyte.[1]

  • Elution: The elution solvent may not be strong enough to desorb Bedaquiline completely from the sorbent. Optimize the elution solvent composition and volume to ensure complete recovery.

Q5: Could matrix effects be the cause of our poor recovery and variability?

A5: Yes, matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, can lead to ion suppression or enhancement, affecting the recovery of your analyte and internal standard.[2]

Strategies to Mitigate Matrix Effects:

  • Improve Sample Cleanup: More selective sample preparation techniques like SPE can provide a cleaner extract compared to protein precipitation.[5]

  • Optimize Chromatography: Adjusting the chromatographic conditions (e.g., mobile phase gradient, column chemistry) can help separate Bedaquiline and its internal standard from interfering matrix components.[2]

  • Dilution: Diluting the sample can reduce the concentration of matrix components, but ensure that the analyte concentration remains above the lower limit of quantification (LLOQ).

  • Change Ionization Source: If ion suppression is severe with electrospray ionization (ESI), evaluating another ionization source like atmospheric pressure chemical ionization (APCI) might be beneficial.[2]

Quantitative Data Summary

The selection of a sample preparation method can significantly impact recovery and matrix effects. The following table summarizes key quantitative parameters for different Bedaquiline sample preparation techniques described in the literature.

Sample Preparation TechniqueBiological MatrixAnalytical MethodExtraction Recovery (%)Matrix Effect (%)LLOQ (ng/mL)Reference
Protein PrecipitationPlasmaLC-MS/MS>7592.5 - 114.60.5[5]
Liquid-Liquid ExtractionPlasmaLC-MS/MS74.11025[5]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Bedaquiline from Plasma

This protocol is based on a method described for the analysis of Bedaquiline in plasma.[5]

  • Sample Preparation: To a 100 µL plasma sample, add the internal standard solution.

  • Extraction: Add 2 mL of methyl tertiary butyl ether (MTBE) to the sample mixture.[5]

  • Vortex: Vortex the mixture for 5-10 minutes to ensure thorough extraction of Bedaquiline into the organic phase.[5]

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.[5]

  • Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.[5]

  • Reconstitution: Reconstitute the dried residue with 250 µL of the mobile phase.[5]

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PPT) of Bedaquiline from Plasma

This protocol is a general procedure for rapid sample cleanup.

  • Sample Preparation: To a known volume of plasma, add the internal standard.

  • Precipitation: Add a 3:1 volume ratio of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to the plasma sample.

  • Vortex: Vortex the mixture vigorously for 1-2 minutes to precipitate the proteins.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully collect the supernatant.

  • Evaporation and Reconstitution (Optional): The supernatant can be directly injected or evaporated and reconstituted in the mobile phase for concentration.

  • Analysis: Inject the supernatant or reconstituted sample into the LC-MS/MS system.

Visual Troubleshooting Guides

Bedaquiline_Recovery_Troubleshooting start Start: Low/Inconsistent Recovery initial_checks Perform Initial Checks: - Fresh Standards - Pipette Calibration - Evaporation Step start->initial_checks issue_resolved Issue Resolved initial_checks->issue_resolved Problem Solved extraction_issue Investigate Extraction Procedure initial_checks->extraction_issue Problem Persists lle LLE Troubleshooting: - Optimize pH - Test Solvents - Check Mixing extraction_issue->lle Using LLE spe SPE Troubleshooting: - Sorbent Choice - Optimize Load/Wash/Elute - Check Conditioning extraction_issue->spe Using SPE ppt PPT Troubleshooting: - Solvent Ratio - Precipitation Time/Temp extraction_issue->ppt Using PPT matrix_effects Investigate Matrix Effects: - Improve Cleanup - Optimize Chromatography - Dilute Sample extraction_issue->matrix_effects Extraction OK lle->issue_resolved spe->issue_resolved ppt->issue_resolved matrix_effects->issue_resolved

Caption: A logical workflow for troubleshooting poor Bedaquiline recovery.

LLE_Optimization_Workflow start Low Recovery in LLE ph_optimization Step 1: Optimize pH of Aqueous Sample start->ph_optimization solvent_selection Step 2: Test Different Extraction Solvents ph_optimization->solvent_selection mixing_check Step 3: Verify Mixing and Phase Separation solvent_selection->mixing_check end Recovery Improved mixing_check->end

Caption: A stepwise guide to optimizing Liquid-Liquid Extraction (LLE).

References

Troubleshooting

Technical Support Center: Deuterium Isotope Effects in Chromatographic Separation of Bedaquiline

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenges encountered during the chromatographic separation of Bedaqu...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenges encountered during the chromatographic separation of Bedaquiline (B32110) and its deuterated analogs.

Frequently Asked Questions (FAQs)

Q1: What is the deuterium (B1214612) isotope effect in chromatography and why is it relevant for Bedaquiline analysis?

The chromatographic deuterium isotope effect (CDE) is the phenomenon where a deuterated compound, such as Bedaquiline-d6, exhibits a different retention time compared to its non-deuterated counterpart, Bedaquiline, under identical chromatographic conditions.[1] This is significant in quantitative bioanalysis where deuterated analogs are frequently used as internal standards.[2] The CDE arises from subtle physicochemical differences between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, leading to a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[1] These differences can alter the molecule's interaction with the stationary phase.[1]

Q2: Why does my deuterated Bedaquiline-d6 internal standard elute earlier than Bedaquiline in reversed-phase HPLC?

In reversed-phase liquid chromatography (RPLC), which separates compounds based on hydrophobicity, deuterated compounds like Bedaquiline-d6 generally elute earlier than their non-deuterated counterparts.[1] This is because the C-D bond is considered slightly less hydrophobic than the C-H bond, resulting in weaker interactions with the non-polar stationary phase (e.g., C18).[1][3]

Q3: Can the retention time shift between Bedaquiline and Bedaquiline-d6 affect the accuracy of my quantitative analysis?

Yes, a significant retention time shift can impact accuracy, primarily due to differential matrix effects.[4] If Bedaquiline and Bedaquiline-d6 separate on the column, they may co-elute with different endogenous components of the sample matrix.[4] This can lead to variations in ionization efficiency in the mass spectrometer, where one compound experiences more ion suppression or enhancement than the other, compromising the reliability of the analyte-to-internal standard ratio.[4]

Q4: How many deuterium atoms are ideal for an internal standard like Bedaquiline-d6?

A sufficient number of deuterium atoms (typically 2 to 10) is necessary to ensure the mass-to-charge ratio (m/z) of the internal standard is clearly resolved from the natural isotopic distribution of the analyte.[4] However, an excessive number of deuterium atoms can lead to a more pronounced chromatographic separation from the analyte.[4][5] Bedaquiline-d6 is a commonly used internal standard, suggesting its degree of deuteration is generally acceptable for bioanalytical methods.[2][6]

Troubleshooting Guides

Issue 1: Partial or complete chromatographic separation of Bedaquiline and Bedaquiline-d6 peaks.

  • Symptom: Two distinct or partially overlapping peaks are observed for the analyte and the internal standard in the chromatogram.

  • Potential Cause: The chromatographic conditions are sensitive to the subtle physicochemical differences caused by deuteration.

  • Troubleshooting Workflow:

start Separation of Bedaquiline and Bedaquiline-d6 Observed step1 Modify Mobile Phase: Slightly adjust organic-to-aqueous ratio start->step1 step2 Optimize Gradient: Employ a shallower gradient step1->step2 If separation persists step3 Change Column Chemistry: Switch from C18 to Phenyl-Hexyl or Biphenyl (B1667301) step2->step3 If separation persists step4 Adjust Temperature: Modify column temperature to alter selectivity step3->step4 If co-elution is not achieved end Achieve Co-elution step4->end Successful

Caption: Troubleshooting workflow for peak separation.

  • Solutions:

    • Mobile Phase Modification: A slight adjustment of the organic solvent (e.g., acetonitrile, methanol) to aqueous buffer ratio can alter retention times and improve co-elution.[1]

    • Gradient Optimization: Using a shallower gradient profile can help to minimize the separation between the two compounds.[1]

    • Column Chemistry: If mobile phase adjustments are insufficient, changing the stationary phase chemistry (e.g., from a standard C18 to a phenyl-hexyl or biphenyl column) can provide different selectivity and potentially lead to co-elution.[1]

    • Temperature Adjustment: Altering the column temperature can influence the interactions between the analytes and the stationary phase, which may improve co-elution.

Issue 2: High variability in Bedaquiline/Bedaquiline-d6 peak area ratios across a sample batch.

  • Symptom: Inconsistent analytical results, poor precision, and a high coefficient of variation (%CV) in quality control samples.

  • Potential Cause: This can be due to differential matrix effects, instability of the internal standard, or errors in sample preparation.

  • Troubleshooting Workflow:

start High Variability in Peak Area Ratios step1 Verify Co-elution of Bedaquiline and Bedaquiline-d6 start->step1 step2 Assess Internal Standard Stability: Incubate in matrix and re-analyze step1->step2 If co-eluting step3 Evaluate for Matrix Effects: Post-column infusion experiment step2->step3 If stable step4 Review Sample Preparation: Check for consistency in extraction/pipetting step3->step4 If matrix effects are minimal end Consistent Results step4->end Resolved

Caption: Troubleshooting workflow for result variability.

  • Solutions:

    • Ensure Co-elution: As a first step, confirm that the analyte and internal standard are co-eluting as closely as possible using the strategies from Issue 1.

    • Internal Standard Stability: Investigate the stability of Bedaquiline-d6 in the sample matrix under the conditions of your sample preparation and storage.[1] Incubate the internal standard in the matrix for varying durations and analyze to check for degradation.

    • Matrix Effect Evaluation: Conduct a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram. This will help determine if the analyte and internal standard are being affected differently by the matrix.[4]

    • Sample Preparation Review: Ensure consistency in all sample preparation steps, including pipetting of the internal standard, extraction procedures, and evaporation and reconstitution steps.

Data Presentation

Table 1: Summary of LC-MS/MS Method Parameters for Bedaquiline Analysis using Deuterated Internal Standard

ParameterMethod 1Method 2Method 3
Analyte BedaquilineBedaquiline and M2Bedaquiline
Internal Standard Bedaquiline-d6Bedaquiline-d6Bedaquiline-d6
Matrix Human PlasmaHuman SerumHuman Plasma
Sample Preparation Liquid-Liquid Extraction (MTBE)Protein PrecipitationSolid-Phase Extraction
LC Column Zodiac C18 (50 x 4.6 mm, 5 µm)Not specifiedNot specified
Mobile Phase Methanol (B129727) and 5 mM ammonium (B1175870) formate (B1220265) in 0.1% formic acid (90:10, v/v)Acetonitrile and ammonium acetate (B1210297) with acetic acidAcetonitrile and ammonium formate with formic acid
Flow Rate 1.0 mL/minNot specifiedNot specified
Linearity Range 5 - 1800 ng/mL0.05 - 6.00 mg/LNot specified
Within-run Precision Not specified3.0% to 7.2%Not specified
Between-run Precision Not specified0.0% to 4.3%Not specified
Reference [7][6][8][2]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Bedaquiline Analysis in Human Plasma

This protocol is adapted from a published LC-MS/MS method.[7]

  • Sample Preparation:

    • Pipette 50 µL of human plasma into a clean microcentrifuge tube.

    • Add 50 µL of the Bedaquiline-d6 internal standard working solution.

    • Add 100 µL of 5 mM ammonium formate in 0.1% formic acid and vortex.[9]

    • Add 1.0 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.

    • Vortex the mixture thoroughly for 5 minutes.

    • Centrifuge at 4000 rpm for 5 minutes at 5°C.[9]

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.[9]

    • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction for Bedaquiline Analysis in Human Plasma

This protocol is a general guide based on common SPE methods for Bedaquiline.[2]

  • Sample Preparation:

    • Spike 50 µL of human plasma with 50 µL of the Bedaquiline-d6 internal standard working solution.

    • Add 100 µL of 5 mM ammonium formate in 0.1% formic acid and vortex.

  • Solid-Phase Extraction:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the prepared plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove interferences.

    • Elute Bedaquiline and Bedaquiline-d6 from the cartridge with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample p2 Spike with Bedaquiline-d6 IS p1->p2 p3 Extraction (LLE or SPE) p2->p3 p4 Evaporation p3->p4 p5 Reconstitution p4->p5 a1 Injection p5->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry Detection a2->a3 d1 Peak Integration a3->d1 d2 Calculate Analyte/IS Peak Area Ratio d1->d2 d3 Quantification using Calibration Curve d2->d3

References

Reference Data & Comparative Studies

Comparative

A Comparative Guide to Bioanalytical Method Validation Using Internal Standards: Adhering to ICH M10 Guidelines

For researchers, scientists, and drug development professionals, the integrity and reliability of bioanalytical data are paramount. A cornerstone of robust quantitative bioanalytical methods, particularly in liquid chrom...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity and reliability of bioanalytical data are paramount. A cornerstone of robust quantitative bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS), is the appropriate use of an internal standard (IS). The International Council for Harmonisation (ICH) M10 guideline on Bioanalytical Method Validation provides a globally harmonized framework for the validation and application of bioanalytical methods, including specific recommendations for the use of internal standards.[1][2] This guide offers a comprehensive comparison of the key principles for internal standard selection and validation under the ICH M10 guideline, which has been adopted by major regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][3]

The primary objective of bioanalytical method validation is to demonstrate that the analytical method is suitable for its intended purpose.[4][5] The use of an internal standard is critical for compensating for variability during sample preparation and analysis.[6] A suitable IS is added at a known and constant concentration to all calibration standards, quality control (QC) samples, and study samples to help ensure the accuracy and precision of the results.[4][6]

Internal Standard Selection and Justification

The ICH M10 guideline strongly recommends the use of a stable isotope-labeled internal standard (SIL-IS) for mass spectrometry-based methods, as it is expected to have physicochemical properties most similar to the analyte.[2][7] If a SIL-IS is not available, a structural analog may be used; however, its ability to track the analyte must be thoroughly validated.[2] The absence of an internal standard must be scientifically justified.[6]

Key Validation Parameters for Internal Standards

The performance of the internal standard is assessed during method validation through a series of experiments. The following table summarizes the key validation parameters and their acceptance criteria as per the ICH M10 guideline.

Validation ParameterICH M10 Guideline RecommendationAcceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte and IS from other components in the matrix.[8] This should be evaluated in at least six independent sources of the same matrix, as well as in lipemic and hemolyzed matrices.[8]Interfering signal should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and ≤ 5% of the IS response.[8]
Matrix Effect The effect of the biological matrix on the ionization of the analyte and the IS should be evaluated to ensure it does not compromise the accuracy and precision of the method.[1] This is assessed by comparing the response of the analyte and IS in post-extraction spiked matrix samples to their response in neat solution.[6]The precision (Coefficient of Variation, CV%) of the IS-normalized matrix factor across the different matrix lots should be ≤ 15%.[8]
Internal Standard Response Monitoring The response of the internal standard should be monitored throughout an analytical run to detect any systemic variability that could impact data accuracy.[6][9] This involves plotting the IS response versus injection order and visually inspecting for trends.[1]While ICH M10 encourages monitoring, specific numerical acceptance criteria for IS response variability are not universally defined and are often assay-specific.[10] However, any abnormal variability or trends should be investigated.[10]
Cross-Interference The potential for the analyte to interfere with the IS signal and vice versa should be assessed.[7]IS-to-analyte interference should be ≤ 20% of the LLOQ response. Analyte-to-IS interference should be ≤ 5% of the IS response.[7]

Experimental Protocols

Detailed and robust experimental protocols are essential for validating the performance of the chosen internal standard. Below are methodologies for key validation experiments.

Protocol 1: Evaluation of Selectivity

  • Objective: To demonstrate that endogenous or exogenous components in the biological matrix do not interfere with the detection of the analyte or the internal standard.

  • Methodology:

    • Obtain at least six different lots of blank biological matrix from individual donors.

    • Process a blank sample from each lot with and without the addition of the internal standard.

    • Analyze the processed samples using the developed bioanalytical method.

    • Monitor the response at the retention times of the analyte and the internal standard.

  • Data Evaluation: The response in the blank samples at the retention time of the analyte should not exceed 20% of the response of the LLOQ standard. The response at the retention time of the internal standard in the blank samples should not exceed 5% of the average IS response in the calibration standards and QCs.[11]

Protocol 2: Assessment of Matrix Effect

  • Objective: To assess the consistency of the IS response across different biological matrix lots and to evaluate the potential for matrix-induced ion suppression or enhancement.

  • Methodology:

    • Prepare Solutions:

      • Analyte and IS stock solutions.

      • Working solutions of the analyte at low and high QC concentrations.

      • Working solution of the IS at the concentration to be used in the assay.

    • Sample Preparation:

      • Set 1 (Neat Solutions): Spike the analyte working solutions (low and high QC) and the IS working solution into the final reconstitution solvent.

      • Set 2 (Post-Extraction Spike): Obtain at least six different lots of blank biological matrix. Process these blank samples through the entire extraction procedure. In the final step, spike the extracted matrix with the analyte working solutions (low and high QC) and the IS working solution.

    • Analysis: Analyze both sets of samples using the developed LC-MS/MS method.

  • Data Evaluation:

    • Calculate the Matrix Factor (MF) for the analyte and the IS: MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix).

    • Calculate the IS-normalized MF.

    • The precision (CV%) of the IS-normalized MF across the different lots of matrix should be within 15%.[8]

Visualizing the Workflow

To better understand the logical flow of internal standard selection and validation within the broader context of bioanalytical method validation, the following diagrams are provided.

G cluster_selection Internal Standard Selection cluster_validation Internal Standard Validation Workflow Analyte_Properties Define Analyte Properties SIL_IS_Available Stable Isotope-Labeled IS (SIL-IS) Available? Analyte_Properties->SIL_IS_Available Select_SIL_IS Select SIL-IS SIL_IS_Available->Select_SIL_IS Yes Analog_IS_Available Structural Analog IS Available? SIL_IS_Available->Analog_IS_Available No Select_Analog_IS Select Analog IS Analog_IS_Available->Select_Analog_IS Yes Justify_No_IS Justify Absence of IS Analog_IS_Available->Justify_No_IS No Method_Development Method Development Full_Validation Full Method Validation Method_Development->Full_Validation Selectivity Assess Selectivity Full_Validation->Selectivity Matrix_Effect Evaluate Matrix Effect Selectivity->Matrix_Effect Cross_Interference Check Cross-Interference Matrix_Effect->Cross_Interference Stability Confirm Stability Cross_Interference->Stability Validation_Report Validation Report Stability->Validation_Report

Internal Standard Selection and Validation Workflow.

G Start Start Sample Analysis Run Add_IS Add Constant Amount of IS to All Samples Start->Add_IS Process_Samples Process Calibration Standards, QCs, and Study Samples Add_IS->Process_Samples Analyze_Samples Analyze Samples by LC-MS Process_Samples->Analyze_Samples Record_Response Record Peak Area/Height of Analyte and IS Analyze_Samples->Record_Response Calculate_Ratio Calculate Analyte/IS Response Ratio Record_Response->Calculate_Ratio Generate_Curve Generate Calibration Curve Calculate_Ratio->Generate_Curve Quantify_Samples Quantify Analyte in QCs and Study Samples Generate_Curve->Quantify_Samples Monitor_IS Monitor IS Response Across the Run Quantify_Samples->Monitor_IS Investigate Investigate Trends or Variability Monitor_IS->Investigate Inconsistent Accept_Run Accept Run Monitor_IS->Accept_Run Consistent Investigate->Accept_Run

Role of Internal Standard in a Bioanalytical Run.

References

Validation

The Gold Standard for Bedaquiline Bioanalysis: A Comparison of N-Desmethyl Bedaquiline-d6 and Bedaquiline-d6 as Internal Standards

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the anti-tuberculosis drug Bedaquiline (B32110) and its primary metabolite, N-Desmethyl Bedaquiline (M2), the choice of an app...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the anti-tuberculosis drug Bedaquiline (B32110) and its primary metabolite, N-Desmethyl Bedaquiline (M2), the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative data. Stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis due to their ability to mimic the analyte of interest throughout the analytical process. This guide provides an objective comparison of two such standards: N-Desmethyl Bedaquiline-d6 and Bedaquiline-d6.

While Bedaquiline-d6 is extensively documented and validated for the quantification of Bedaquiline, the use of N-Desmethyl Bedaquiline-d6 as an internal standard for its corresponding unlabeled metabolite is a logical extension of the stable isotope dilution method. This comparison will delve into the performance characteristics of each, supported by experimental data and detailed protocols, to aid in the selection of the most suitable internal standard for your research needs.

Principle of Stable Isotope Dilution

The core principle behind using a deuterated internal standard is stable isotope dilution. A known concentration of the SIL internal standard, which is chemically identical to the analyte but has a higher mass due to the incorporation of deuterium (B1214612) atoms, is added to the biological sample at the beginning of the workflow. During sample preparation, extraction, and LC-MS/MS analysis, the analyte and the internal standard exhibit nearly identical chemical and physical properties. Any variability, such as extraction loss, matrix effects (ion suppression or enhancement), and instrument instability, affects both the analyte and the internal standard equally.[1] This ensures a consistent and accurate analyte-to-internal standard peak area ratio, which is used for precise quantification.

Performance Comparison: N-Desmethyl Bedaquiline-d6 vs. Bedaquiline-d6

The ideal internal standard co-elutes with the analyte and has identical chemical and physical properties.[1] When analyzing both Bedaquiline and its N-desmethyl metabolite, the choice of internal standard(s) is critical.

Bedaquiline-d6 as an Internal Standard:

Bedaquiline-d6 is the well-established and preferred internal standard for the quantification of Bedaquiline. Its deuterated nature ensures it behaves almost identically to the parent drug during sample processing and analysis. Several validated LC-MS/MS methods demonstrate its suitability, consistently yielding high accuracy and precision.[1] While primarily used for the parent drug, some studies have also utilized Bedaquiline-d6 for the quantification of the N-desmethyl metabolite, M2.[2][3] However, the slight difference in chemical structure between Bedaquiline-d6 and M2 could potentially lead to minor variations in extraction recovery and ionization efficiency.

N-Desmethyl Bedaquiline-d6 as an Internal Standard:

For the specific and most accurate quantification of the N-Desmethyl Bedaquiline (M2) metabolite, the use of its own stable isotope-labeled analog, N-Desmethyl Bedaquiline-d6, is theoretically the superior choice. This is because it is the closest possible mimic to the M2 analyte. While extensive published data on the direct comparison is limited, the principles of stable isotope dilution strongly support its use. Some advanced multiplex assays utilize isotopically labeled internal standards for each analyte to ensure the highest accuracy. In one such method, a carbon-13 labeled M2 (M2-d3-13C) was employed as the internal standard for M2, highlighting the preference for a dedicated labeled analog for the metabolite.[4]

Key Considerations:

FeatureBedaquiline-d6N-Desmethyl Bedaquiline-d6
Analyte(s) Quantified Primarily Bedaquiline; can be used for N-Desmethyl Bedaquiline (M2)Primarily N-Desmethyl Bedaquiline (M2)
Chemical Similarity Identical to BedaquilineIdentical to N-Desmethyl Bedaquiline
Co-elution Expected to co-elute with BedaquilineExpected to co-elute with N-Desmethyl Bedaquiline
Correction for Variability Excellent for Bedaquiline; potentially good for M2Excellent for M2
Availability of Data Extensive validation data availableLimited publicly available validation data
Recommendation Gold standard for Bedaquiline quantificationTheoretically the gold standard for M2 quantification

Experimental Protocols

Below are detailed methodologies for the quantification of Bedaquiline and N-Desmethyl Bedaquiline using deuterated internal standards.

Experimental Protocol 1: Quantification of Bedaquiline and M2 using Bedaquiline-d6 Internal Standard

This protocol is adapted from validated methods for the simultaneous determination of Bedaquiline and its M2 metabolite in human plasma.[2][3]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 50 µL of human plasma, add 50 µL of the Bedaquiline-d6 internal standard working solution.

  • Add 100 µL of 5 mM ammonium (B1175870) formate (B1220265) in 0.1% formic acid and vortex.

  • Add 2 mL of methyl tertiary butyl ether (MTBE) and vortex for 5 minutes.

  • Centrifuge the sample at 4000 rpm for 5 minutes at 5°C.

  • Transfer the organic supernatant to a clean tube and evaporate to dryness at 40°C under a stream of nitrogen.

  • Reconstitute the residue with 250 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column, such as a C18 column.

  • Mobile Phase: A gradient of methanol (B129727) and 5 mM ammonium formate in 0.1% formic acid.

  • Flow Rate: As appropriate for the column dimensions.

  • Injection Volume: 10-20 µL.

  • MS/MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Bedaquiline: Monitor the transition from the protonated precursor ion to a specific product ion.

    • N-Desmethyl Bedaquiline (M2): Monitor the transition from its protonated precursor ion to a specific product ion.

    • Bedaquiline-d6: Monitor the transition from its protonated precursor ion to a specific product ion.

Quantitative Data Summary (using Bedaquiline-d6 for both analytes):

ParameterBedaquilineN-Desmethyl Bedaquiline (M2)
Linearity Range0.05 - 6.00 mg/L0.05 - 6.00 mg/L
Correlation Coefficient (r²)≥ 0.997≥ 0.999
Accuracy1.9% to 13.6%2.9% to 8.5%
Within-run Precision (%CV)3.0% to 7.2%3.1% to 5.2%
Between-run Precision (%CV)0.0% to 4.3%0.0% to 4.6%
Data adapted from a validated method.[2][3]
Experimental Protocol 2: Recommended Approach for Simultaneous Quantification using a Dedicated Internal Standard for M2

For the most accurate results, it is recommended to use a dedicated isotopically labeled internal standard for each analyte.

1. Sample Preparation:

  • Follow the same liquid-liquid extraction protocol as described above, but spike the plasma sample with a working solution containing both Bedaquiline-d6 and N-Desmethyl Bedaquiline-d6 (or another isotopically labeled M2 analog like M2-d3-13C).

2. LC-MS/MS Analysis:

  • The LC and MS/MS conditions would be similar to Protocol 1.

  • An additional MRM transition for N-Desmethyl Bedaquiline-d6 would be required.

Visualizing the Workflow and Rationale

Bedaquiline Metabolism and the Role of Internal Standards

Bedaquiline_Metabolism cluster_0 Analyte and Internal Standard Pairing Bedaquiline Bedaquiline (Analyte 1) CYP3A4 CYP3A4 (Major Enzyme) Bedaquiline->CYP3A4 IS1 Bedaquiline-d6 (Internal Standard 1) Bedaquiline->IS1 Ideal Pairing M2 N-Desmethyl Bedaquiline (M2) (Analyte 2) IS2 N-Desmethyl Bedaquiline-d6 (Internal Standard 2) M2->IS2 Ideal Pairing CYP3A4->M2 N-demethylation

Caption: Ideal pairing of analytes with their respective deuterated internal standards.

General Bioanalytical Workflow

Bioanalytical_Workflow Start Biological Sample (e.g., Plasma) Spike Spike with Internal Standards (Bedaquiline-d6 & N-Desmethyl Bedaquiline-d6) Start->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis (MRM Mode) Reconstitution->Analysis Quantification Quantification (Analyte/IS Ratio) Analysis->Quantification

Caption: A typical workflow for the bioanalysis of Bedaquiline and its metabolite.

Conclusion

References

Comparative

The Gold Standard for Bedaquiline Metabolite Analysis: A Comparative Guide to N-Desmethyl Bedaquiline-d6

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Bedaquiline (B32110) and its primary metabolite, N-Desmethyl Bedaquiline (M2), the choice of an appropriate internal standard...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Bedaquiline (B32110) and its primary metabolite, N-Desmethyl Bedaquiline (M2), the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative data. This guide provides a comprehensive comparison of N-Desmethyl Bedaquiline-d6 as an internal standard against other alternatives, supported by experimental data and detailed methodologies.

Stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard in quantitative mass spectrometry.[1] N-Desmethyl Bedaquiline-d6, a deuterated analog of the main metabolite of Bedaquiline, is designed to co-elute with the analyte and exhibit nearly identical chemical and physical properties during sample preparation and analysis.[2][3] This ensures superior compensation for matrix effects and variability in extraction recovery, leading to high accuracy and precision.[4] While specific public performance data for N-Desmethyl Bedaquiline-d6 is not extensively published, the abundant data for the structurally similar Bedaquiline-d6 serves as a robust surrogate for evaluating its expected performance.

This guide will compare the expected performance of N-Desmethyl Bedaquiline-d6 with a structural analog internal standard, propranolol (B1214883), for the quantification of N-Desmethyl Bedaquiline.

Performance Data: A Comparative Analysis

The following tables summarize the linearity, accuracy, and precision data for the quantification of N-Desmethyl Bedaquiline using different internal standards. The data for Bedaquiline-d6 is presented as a proxy for the expected performance of N-Desmethyl Bedaquiline-d6.

Table 1: Linearity of N-Desmethyl Bedaquiline Quantification

Internal StandardAnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)
Bedaquiline-d6 (surrogate for N-Desmethyl Bedaquiline-d6)Bedaquiline5 - 1800≥ 0.99[5][6]
PropranololN-Desmethyl Bedaquiline (M2)15 - 3000> 0.99

Table 2: Accuracy and Precision of N-Desmethyl Bedaquiline Quantification

Internal StandardAnalyteConcentration LevelAccuracy (% Bias)Precision (% RSD)
Bedaquiline-d6 (surrogate for N-Desmethyl Bedaquiline-d6)BedaquilineLLOQWithin ±20%≤ 20%
QC SamplesWithin ±15%≤ 15%
PropranololN-Desmethyl Bedaquiline (M2)LLOQNot Specified< 20%
QC SamplesNot Specified< 15%

Experimental Protocols

Detailed methodologies for the quantification of Bedaquiline and its metabolites are crucial for reproducibility. Below are summarized protocols for methods using a stable isotope-labeled internal standard and a structural analog.

Method 1: Quantification of Bedaquiline using Bedaquiline-d6 as an Internal Standard (Surrogate Protocol for N-Desmethyl Bedaquiline-d6)

This protocol is based on a validated method for the determination of Bedaquiline in human plasma.[5]

Sample Preparation (Liquid-Liquid Extraction):

  • To 50 µL of plasma, add 50 µL of Bedaquiline-d6 internal standard working solution.[7]

  • Add 100 µL of 5 mM ammonium (B1175870) formate (B1220265) in 0.1% formic acid and vortex.[7]

  • Add 2 mL of methyl tertiary butyl ether (MTBE) and vortex.[7]

  • Centrifuge at 4000 rpm for 5 minutes at 5°C.[7]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.[7]

  • Reconstitute the residue with 250 µL of the mobile phase.

  • Inject 15 µL into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions:

  • Column: Zodiac C18 (50 x 4.6 mm, 5 µm)[5]

  • Mobile Phase: Isocratic mixture of methanol (B129727) and 5 mM ammonium formate in 0.1% formic acid (90:10, v/v)[5]

  • Flow Rate: 1.0 mL/min[5]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

Method 2: Quantification of N-Desmethyl Bedaquiline (M2) using Propranolol as an Internal Standard

This protocol is based on a study quantifying N-Desmethyl Bedaquiline in mouse plasma.

Sample Preparation (Protein Precipitation):

  • To a 50 μL aliquot of plasma, add 450 μL of acetonitrile (B52724) containing the internal standard, propranolol (100 ng/mL).

  • Vortex-mix for 5 minutes.

  • Centrifuge at 12,000 g for 10 minutes.

  • Transfer 100 µL of the supernatant for injection into the LC-MS/MS system.

LC-MS/MS Conditions:

  • Chromatographic separation was achieved with a total run time of approximately 2 minutes.

  • Ionization Mode: Positive Ion Spray

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transition for N-Desmethyl Bedaquiline (M2): m/z 537.2 → 310.1

Visualizing the Workflow and Metabolic Pathway

To further clarify the experimental process and the biological context, the following diagrams illustrate the bioanalytical workflow and the metabolic pathway of Bedaquiline.

cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Spike with Internal Standard (N-Desmethyl Bedaquiline-d6) plasma->add_is extraction Liquid-Liquid Extraction or Protein Precipitation add_is->extraction evap Evaporation extraction->evap reconstitution Reconstitution evap->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Acquisition (Peak Area Ratio) lcms->data quant Quantification data->quant

Bioanalytical workflow for N-Desmethyl Bedaquiline.

Bedaquiline Bedaquiline M2 N-Desmethyl Bedaquiline (M2) Bedaquiline->M2 N-demethylation CYP3A4 CYP3A4 (major) CYP2C8, CYP2C19

Metabolic pathway of Bedaquiline to M2.

Conclusion

The use of a stable isotope-labeled internal standard, such as N-Desmethyl Bedaquiline-d6, is the recommended approach for the accurate and precise quantification of N-Desmethyl Bedaquiline in biological matrices. While a structural analog like propranolol can be used, it may not fully compensate for analytical variability due to differences in physicochemical properties. The provided data and protocols offer a robust foundation for researchers to develop and validate high-quality bioanalytical methods for Bedaquiline and its metabolites, ultimately contributing to a better understanding of its pharmacology and clinical use.

References

Validation

Stability of N-Desmethyl Bedaquiline-d6: A Comparative Guide for Method Validation

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the anti-tuberculosis drug Bedaquiline (B32110) and its metabolites, the stability of internal standards is a critic...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the anti-tuberculosis drug Bedaquiline (B32110) and its metabolites, the stability of internal standards is a critical factor for ensuring accurate and reliable data. This guide provides an objective comparison of the stability of N-Desmethyl Bedaquiline-d6, a commonly used deuterated internal standard, against its non-deuterated analog and a hypothetical ¹³C-labeled counterpart. The information presented herein, supported by established experimental protocols, aims to assist in the development and validation of robust bioanalytical methods.

The Critical Role of Internal Standards in Bioanalysis

In quantitative mass spectrometry, stable isotope-labeled (SIL) internal standards are the gold standard.[1] They are chemically identical to the analyte but have a different mass due to isotopic enrichment, allowing for correction of variability during sample preparation and analysis.[2] While deuterated standards like N-Desmethyl Bedaquiline-d6 are widely used, their stability can be a concern due to potential deuterium-hydrogen (H/D) exchange and different chromatographic behavior, known as the isotope effect.[3]

Comparative Stability Under Forced Degradation

Table 1: Stability Under Hydrolytic Stress

ConditionAnalyte% Recovery (Hypothetical Data)Major Degradants
Acidic Hydrolysis (0.1 M HCl, 60°C, 24h) N-Desmethyl Bedaquiline85.2%Hydrolytic products
N-Desmethyl Bedaquiline-d684.5%Hydrolytic products
N-Desmethyl Bedaquiline-¹³C₃ (alternative)85.1%Hydrolytic products
Basic Hydrolysis (0.1 M NaOH, 60°C, 24h) N-Desmethyl Bedaquiline92.8%Minor degradation
N-Desmethyl Bedaquiline-d692.5%Minor degradation
N-Desmethyl Bedaquiline-¹³C₃ (alternative)92.9%Minor degradation

Table 2: Stability Under Oxidative, Thermal, and Photolytic Stress

ConditionAnalyte% Recovery (Hypothetical Data)Major Degradants
Oxidative Stress (3% H₂O₂, RT, 24h) N-Desmethyl Bedaquiline78.4%Oxidation products
N-Desmethyl Bedaquiline-d677.9%Oxidation products
N-Desmethyl Bedaquiline-¹³C₃ (alternative)78.5%Oxidation products
Thermal Stress (80°C, 48h) N-Desmethyl Bedaquiline95.1%Minimal degradation
N-Desmethyl Bedaquiline-d694.8%Minimal degradation
N-Desmethyl Bedaquiline-¹³C₃ (alternative)95.2%Minimal degradation
Photolytic Stress (ICH Q1B), 24h N-Desmethyl Bedaquiline98.6%Minimal degradation
N-Desmethyl Bedaquiline-d698.4%Minimal degradation
N-Desmethyl Bedaquiline-¹³C₃ (alternative)98.7%Minimal degradation

The hypothetical data suggests that while N-Desmethyl Bedaquiline-d6 shows comparable stability to its non-deuterated counterpart under most conditions, a slight increase in degradation may be observed, particularly under conditions that could promote H/D exchange. The ¹³C-labeled standard is presented as the most stable alternative, mirroring the stability of the native compound more closely.

Experimental Protocols

Detailed and rigorous experimental protocols are fundamental for a successful method validation. Below are methodologies for assessing the stability of N-Desmethyl Bedaquiline-d6.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and products of N-Desmethyl Bedaquiline-d6 under various stress conditions.[6]

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of N-Desmethyl Bedaquiline-d6 in methanol.

  • Prepare Stress Samples:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Store a sealed vial of the stock solution at 80°C.

    • Photolytic Degradation: Expose a solution of the compound in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 4, 8, 12, and 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating LC-MS/MS method.

  • Data Interpretation: Quantify the amount of N-Desmethyl Bedaquiline-d6 remaining at each time point and identify any major degradation products.

Protocol 2: Assessing H/D Back-Exchange

Objective: To determine the stability of the deuterium (B1214612) label under conditions relevant to the analytical method.

Methodology:

  • Sample Preparation:

    • Prepare a solution of N-Desmethyl Bedaquiline-d6 in the mobile phase to be used for the LC-MS/MS analysis.

    • Spike N-Desmethyl Bedaquiline-d6 into a blank biological matrix (e.g., plasma) at the working concentration.

  • Incubation: Incubate the prepared samples under conditions that mimic the entire analytical process, including sample preparation time and autosampler temperature and duration.

  • Analysis: Analyze the incubated samples using the LC-MS/MS method. Monitor the mass transitions for N-Desmethyl Bedaquiline-d6 and the non-deuterated N-Desmethyl Bedaquiline.

  • Data Interpretation: A significant increase in the signal for the non-deuterated analyte over the incubation period indicates that H/D exchange is occurring.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

cluster_0 Bedaquiline Metabolism cluster_1 CYP Enzymes Bedaquiline Bedaquiline Metabolite N-Desmethyl Bedaquiline (M2) Bedaquiline->Metabolite N-demethylation CYP3A4 CYP3A4 (major) CYP3A4->Metabolite CYP2C8 CYP2C8 CYP2C8->Metabolite CYP2C19 CYP2C19 CYP2C19->Metabolite

Caption: Metabolic pathway of Bedaquiline to N-Desmethyl Bedaquiline.[7][8][9][10][11]

start Start: Stability Assessment prep Prepare Solutions (Analyte, IS, Stress Agents) start->prep stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress sampling Collect Samples at Timepoints stress->sampling analysis LC-MS/MS Analysis sampling->analysis data Quantify Remaining Analyte & Identify Degradants analysis->data report Report Stability Profile data->report

Caption: Experimental workflow for a forced degradation study.

Conclusion

The stability of N-Desmethyl Bedaquiline-d6 is a critical parameter to assess during method validation for the bioanalysis of Bedaquiline and its metabolites. While generally stable, the potential for deuterium-hydrogen exchange under certain conditions necessitates thorough evaluation. For methods requiring the highest level of accuracy and stability, the use of a ¹³C-labeled internal standard should be considered as a superior alternative. The protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions regarding the selection and validation of internal standards in their analytical workflows.

References

Comparative

Revolutionizing Bedaquiline Bioanalysis: A Comparative Guide to Cross-Validation Using N-Desmethyl Bedaquiline-d6

For researchers, scientists, and drug development professionals, the precise and accurate quantification of Bedaquiline (B32110) and its primary metabolite, N-desmethyl Bedaquiline (M2), is paramount for pharmacokinetic...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of Bedaquiline (B32110) and its primary metabolite, N-desmethyl Bedaquiline (M2), is paramount for pharmacokinetic studies, therapeutic drug monitoring, and overall drug efficacy and safety assessment. The gold standard for such quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique whose reliability hinges on the use of an appropriate internal standard. This guide provides a comprehensive comparison of analytical methods, with a focus on the cross-validation of methods utilizing N-Desmethyl Bedaquiline-d6 and other stable isotope-labeled internal standards.

Stable isotope-labeled (SIL) internal standards are the cornerstone of robust quantitative mass spectrometry. By incorporating isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), these standards are chemically identical to the analyte of interest but possess a different mass. This allows for their distinct detection by the mass spectrometer, enabling precise correction for variations that can occur during sample preparation and instrumental analysis. For the analysis of Bedaquiline and its N-desmethyl metabolite, deuterated analogs such as Bedaquiline-d6 and N-Desmethyl Bedaquiline-d6 are invaluable tools for achieving the highest levels of accuracy and precision.

Performance Comparison of Analytical Methods

The following tables summarize the validation parameters of various LC-MS/MS methods for the quantification of Bedaquiline and its N-desmethyl metabolite (M2). These methods utilize different stable isotope-labeled internal standards, providing a basis for cross-validation and method selection.

Table 1: Method Performance for Bedaquiline Quantification

ParameterMethod 1 (Bedaquiline-d6 IS)Method 2 (Bedaquiline-d6 IS)
Biological Matrix Human PlasmaHuman Serum
Linearity Range 5 - 1800 ng/mL[1]0.05 - 6.00 mg/L (50 - 6000 ng/mL)[2][3]
Correlation Coefficient (r²) ≥ 0.99[1]0.997[2][3]
Lower Limit of Quantification (LLOQ) 5 ng/mL[1]0.05 mg/L (50 ng/mL)[2][3]
Accuracy Within acceptable limits[1]1.9% to 13.6%[2][3]
Precision (CV%) Within acceptable limits[1]Within-run: 3.0% to 7.2%; Between-run: 0.0% to 4.3%[3]

Table 2: Method Performance for N-Desmethyl Bedaquiline (M2) Quantification

ParameterMethod 1 (M2-d3-¹³C IS)Method 2 (Bedaquiline-d6 as IS for M2)
Biological Matrix Human Breast MilkHuman Serum
Linearity Range 0.0312 - 2.00 µg/mL (31.2 - 2000 ng/mL)[1][4]0.05 - 6.00 mg/L (50 - 6000 ng/mL)[2][3]
Correlation Coefficient (r²) Quadratic (r = 0.9993)[1][5]0.999[2][3]
Lower Limit of Quantification (LLOQ) 0.0312 µg/mL (31.2 ng/mL)[1][4]0.05 mg/L (50 ng/mL)[2][3]
Accuracy 104.2% to 106.5%[1][4]2.9% to 8.5%[2][3]
Precision (CV%) < 9.2%[1][4]Within-run: 3.1% to 5.2%; Between-run: 0.0% to 4.6%[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of bioanalytical assays. Below are representative protocols for the analysis of Bedaquiline and its N-desmethyl metabolite using LC-MS/MS with stable isotope-labeled internal standards.

Protocol 1: Bedaquiline and M2 in Human Plasma using Bedaquiline-d6

This method is adapted from a validated procedure for the estimation of Bedaquiline in human plasma.[1]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 50 µL of human plasma, add 50 µL of Bedaquiline-d6 internal standard working solution.

  • Add 100 µL of 5 mM ammonium (B1175870) formate (B1220265) in 0.1% formic acid and vortex.

  • Add 2 mL of methyl tertiary butyl ether (MTBE) and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 5 minutes at 5°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for injection.

2. Chromatographic Conditions

  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: Zodiac C18 (50 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Methanol and 5 mM ammonium formate in 0.1% formic acid (90:10, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.

3. Mass Spectrometric Conditions

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Bedaquiline: (Precursor ion → Product ion to be specified based on instrumentation)

    • Bedaquiline-d6: (Precursor ion → Product ion to be specified based on instrumentation)

    • N-Desmethyl Bedaquiline (M2): (Precursor ion → Product ion to be specified based on instrumentation)

Protocol 2: Bedaquiline and M2 in Human Breast Milk using Bedaquiline-d6 and M2-d3-¹³C

This protocol is based on a validated method for the simultaneous quantification of Bedaquiline and M2 in human breast milk.[1][4]

1. Sample Preparation (Protein Precipitation and Solid-Phase Extraction)

  • To 100 µL of breast milk, add 250 µL of a precipitation reagent (methanol:acetonitrile, 50:50 v/v) containing the internal standards (Bedaquiline-d6 and M2-d3-¹³C).[1]

  • Vortex mix for approximately 30 seconds.[1]

  • Equilibrate for one hour at room temperature and then centrifuge at 20,238 g for 5 minutes.[1]

  • Perform solid-phase extraction (SPE) on the supernatant using a Strata-X extraction column.[1]

  • Wash the SPE column and elute the analytes.

  • Evaporate the eluent and reconstitute the residue for analysis.

2. Chromatographic Conditions

  • LC System: LC system with a gradient pump.

  • Column: Poroshell 120 SB-C18 analytical column.[4]

  • Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in an organic solvent.

  • Flow Rate: 350 µL/minute.[4]

  • Total Run Time: 8 minutes.[4]

3. Mass Spectrometric Conditions

  • MS System: AB Sciex 3000 mass spectrometer.[1][4]

  • Ionization Mode: Positive electrospray ionization (ESI+).[1][4]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1][4]

  • MRM Transitions:

    • Bedaquiline: 555.1 → 58.2[1]

    • Bedaquiline-d6: 561.1 → 64.1[1]

    • N-Desmethyl Bedaquiline (M2): 541.1 → 480.3[1]

    • M2-d3-¹³C: 545.1 → 480.4[1]

Visualizing the Workflow and Metabolic Pathway

To further elucidate the processes involved, the following diagrams illustrate the metabolic pathway of Bedaquiline and the general workflow for bioanalytical method cross-validation.

Bedaquiline_Metabolism Bedaquiline Bedaquiline M2 N-Desmethyl Bedaquiline (M2) (Less Active Metabolite) Bedaquiline->M2 N-demethylation Enzymes CYP3A4 (major) CYP2C8, CYP2C19 Bedaquiline->Enzymes Enzymes->M2

Bedaquiline Metabolic Pathway

Cross_Validation_Workflow start Select Incurred Study Samples (Spanning Concentration Range) method_A Analyze Samples with Method A (e.g., using Bedaquiline-d6 IS) start->method_A method_B Analyze Samples with Method B (e.g., using N-Desmethyl Bedaquiline-d6 IS) start->method_B compare Compare Quantitative Results (Statistical Analysis) method_A->compare method_B->compare evaluate Evaluate for Systematic Bias and Concordance compare->evaluate end Determine Method Comparability evaluate->end

Bioanalytical Method Cross-Validation Workflow

References

Validation

The Gold Standard: Justifying the Use of Deuterated Metabolites as Internal Standards in Quantitative Analysis

For researchers, scientists, and drug development professionals striving for the highest level of accuracy and precision in quantitative mass spectrometry, the choice of an internal standard is a critical decision that p...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest level of accuracy and precision in quantitative mass spectrometry, the choice of an internal standard is a critical decision that profoundly impacts data quality. This guide provides an objective, data-driven comparison to justify the selection of deuterated metabolites as internal standards, weighing their performance against other common alternatives.

Stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard in quantitative mass spectrometry, particularly for liquid chromatography-mass spectrometry (LC-MS) applications.[1][2][3][4][5] Among SIL internal standards, deuterated metabolites—where one or more hydrogen atoms are replaced by deuterium (B1214612)—offer a robust and cost-effective solution for achieving reliable bioanalytical data.[6][7] Their near-identical physicochemical properties to the analyte of interest allow for effective compensation of variability throughout the analytical workflow, from sample preparation to detection.[2][5]

Mitigating the Matrix: The Core Advantage of Deuterated Standards

One of the most significant challenges in bioanalysis is the "matrix effect," where co-eluting endogenous components from complex biological matrices like plasma or urine can suppress or enhance the ionization of the target analyte, leading to inaccurate and imprecise results.[8] Deuterated internal standards are a powerful tool to combat these matrix effects.[2]

Because they are chemically almost identical to the analyte, deuterated standards co-elute during chromatographic separation and experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source. By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to more accurate and precise quantification.[2][7]

cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_result Result Analyte Analyte in Matrix IS_added Deuterated IS Added Coelution Analyte + IS Co-elution IS_added->Coelution Co-injection Ionization Ionization (with Matrix Effects) Coelution->Ionization Detection Detection (Analyte/IS Ratio) Ionization->Detection Quantification Accurate Quantification Detection->Quantification

Workflow for accurate quantification using a deuterated internal standard.

Performance Comparison: Deuterated vs. Other Internal Standards

The superiority of deuterated internal standards becomes evident when compared to other alternatives, such as structurally analogous internal standards. While useful, these analogs may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies, leading to incomplete correction for analytical variability.[9]

Performance ParameterDeuterated Internal StandardStructural Analog Internal StandardNo Internal Standard
Matrix Effect Compensation Excellent due to co-elutionPartial to good, depends on structural similarityNone
Accuracy (% Bias) Low (typically <15%)Can be significantly higherHigh and variable
Precision (%CV) Low (typically <15%)Generally higher than deuterated ISHigh and unacceptable
Extraction Recovery Tracking Excellent[10]Variable, may not mimic analyteNot applicable
Chromatographic Behavior Near-identical to analyte[4]May differ from analyteNot applicable

Table 1. Comparison of Internal Standard Performance. This table summarizes the key performance differences between using a deuterated internal standard, a structural analog, and no internal standard. Data compiled from multiple sources indicates the superior performance of deuterated standards in mitigating matrix effects and improving accuracy and precision.

Potential Considerations and Best Practices

While deuterated internal standards are a powerful tool, researchers should be aware of potential challenges:

  • Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to a slight shift in chromatographic retention time, with the deuterated compound often eluting slightly earlier in reversed-phase chromatography.[1][10] This "isotope effect" can, in some cases, lead to differential matrix effects if the analyte and internal standard do not perfectly co-elute.[10]

  • Deuterium-Hydrogen (D-H) Exchange: In some instances, deuterium atoms on the internal standard can be replaced by hydrogen atoms from the solvent or sample matrix, a phenomenon known as D-H exchange.[6][10] This can compromise the accuracy of the results. Careful selection of the labeling position on the molecule can minimize this risk.[6]

To ensure the highest data quality, it is crucial to perform a thorough method validation.

Start Method Development Selectivity Selectivity & Specificity Start->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Recovery Recovery Precision->Recovery MatrixEffect Matrix Effect Recovery->MatrixEffect Stability Stability MatrixEffect->Stability Validated Validated Method Stability->Validated

Key steps in bioanalytical method validation.

Experimental Protocol: Validation of a Bioanalytical Method Using a Deuterated Internal Standard

The following provides a generalized protocol for validating a bioanalytical method for the quantification of a drug in plasma using a deuterated internal standard, in line with regulatory guidelines.[3][5]

1. Preparation of Solutions:

  • Stock Solutions: Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serially diluting the stock solution with the appropriate solvent.

  • Internal Standard Working Solution: Prepare a working solution of the deuterated internal standard at a fixed concentration (e.g., 100 ng/mL) in the same solvent.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of blank plasma, calibration standard, quality control (QC) sample, or unknown sample, add 20 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex thoroughly for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • Chromatographic Conditions:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

4. Method Validation Parameters:

  • Selectivity: Analyze at least six different lots of blank plasma to ensure no significant interfering peaks are present at the retention times of the analyte and internal standard.[3]

  • Linearity: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a correlation coefficient (r²) > 0.99 is desired.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in replicate (n=5) on three different days. The mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).[3]

  • Matrix Effect: Compare the peak area of the analyte and internal standard in post-extraction spiked blank plasma extracts from at least six different sources to the peak areas of neat solutions at the same concentrations. The matrix factor should be consistent across the different lots.[3]

  • Recovery: Compare the peak area of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples at three different concentration levels.

Conclusion

The use of deuterated metabolites as internal standards represents a cornerstone of modern quantitative bioanalysis. Their ability to closely mimic the behavior of the target analyte provides unparalleled correction for matrix effects and other sources of analytical variability, leading to highly accurate and precise data.[5] While considerations such as the isotope effect and potential for D-H exchange exist, these can be managed through careful method development and validation. For researchers, scientists, and drug development professionals committed to data integrity, the justification for using deuterated internal standards is firmly rooted in their demonstrated ability to deliver robust and reliable results.

References

Comparative

Evaluating N-Desmethyl Bedaquiline-d6 for Bioanalytical Applications: A Comparative Guide

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is critical for comprehensive pharmacokinetic and pharmacodynamic assessments. This guide provides a compar...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is critical for comprehensive pharmacokinetic and pharmacodynamic assessments. This guide provides a comparative evaluation of N-Desmethyl Bedaquiline-d6 as an internal standard in the bioanalysis of Bedaquiline (B32110) and its primary active metabolite, N-desmethyl Bedaquiline (M2).

The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry, offering unparalleled accuracy and precision by compensating for variability during sample preparation and analysis.[1][2][3] N-Desmethyl Bedaquiline-d6 is a deuterium-labeled analog of the M2 metabolite and is intended for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[4][5][6] While detailed public data on the direct comparative performance of N-Desmethyl Bedaquiline-d6 across various matrices is limited, this guide synthesizes available information and presents validation data for the closely related and widely used deuterated internal standard, Bedaquiline-d6, to illustrate the expected performance.

Performance Characteristics of Deuterated Internal Standards for Bedaquiline Analysis

Bioanalytical method validation is essential to ensure the reliability of pharmacokinetic data. The following tables summarize the performance characteristics of LC-MS/MS methods using a deuterated internal standard (Bedaquiline-d6) for the quantification of Bedaquiline and its N-desmethyl metabolite (M2) in human plasma and serum. These metrics are indicative of the performance that can be anticipated when using a stable isotope-labeled internal standard like N-Desmethyl Bedaquiline-d6.

Table 1: Linearity and Sensitivity of Bedaquiline and M2 Quantification using a Deuterated Internal Standard

AnalyteMatrixLinearity Range (ng/mL)Correlation Coefficient (r²)Lower Limit of Quantification (LLOQ) (ng/mL)
BedaquilineHuman Plasma5 - 1800≥ 0.995
BedaquilineHuman Serum50 - 60000.99750
N-desmethyl Bedaquiline (M2)Human Serum50 - 60000.99950

Data compiled from multiple sources.[7][8][9]

Table 2: Accuracy and Precision for Bedaquiline and M2 Quantification in Human Serum using a Deuterated Internal Standard

AnalyteConcentration LevelWithin-Run Precision (%CV)Between-Run Precision (%CV)Accuracy (%)
BedaquilineLow3.0 - 7.20.0 - 4.31.9 - 13.6
Medium3.0 - 7.20.0 - 4.31.9 - 13.6
High3.0 - 7.20.0 - 4.31.9 - 13.6
N-desmethyl Bedaquiline (M2)Low3.1 - 5.20.0 - 4.62.9 - 8.5
Medium3.1 - 5.20.0 - 4.62.9 - 8.5
High3.1 - 5.20.0 - 4.62.9 - 8.5

%CV = Coefficient of Variation. Data extracted from a study by van Heeswijk et al.[7][9]

Table 3: Recovery and Matrix Effect for Bedaquiline using a Deuterated Internal Standard in Human Plasma

Analyte/Internal StandardConcentration LevelRecovery (%)Matrix Effect (%)
BedaquilineLowNot explicitly stated, but reproducibleNo significant interference observed
MediumNot explicitly stated, but reproducibleNo significant interference observed
HighNot explicitly stated, but reproducibleNo significant interference observed
Bedaquiline-d6-ReproducibleNo significant interference observed

Qualitative assessment based on available literature.[10]

Experimental Protocols

A robust and validated bioanalytical method is crucial for accurate results. The following is a representative experimental protocol for the quantification of Bedaquiline and N-desmethyl Bedaquiline in human plasma using a deuterated internal standard, based on published methods.[8][11]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 50 µL of human plasma, add 50 µL of the internal standard working solution (containing N-Desmethyl Bedaquiline-d6).

  • Vortex briefly to mix.

  • Add 2 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.

  • Vortex for 5 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for Bedaquiline, N-desmethyl Bedaquiline, and N-Desmethyl Bedaquiline-d6 would need to be optimized. For reference, published transitions for Bedaquiline and Bedaquiline-d6 are often monitored.[3]

Visualizing Key Processes

To further clarify the experimental and biological context, the following diagrams illustrate the metabolic pathway of Bedaquiline and a typical bioanalytical workflow.

Bedaquiline_Metabolism Bedaquiline Bedaquiline M2 N-desmethyl Bedaquiline (M2) Bedaquiline->M2 N-demethylation Enzymes CYP3A4 (major) CYP2C8, CYP2C19 Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Quant Quantification Plasma Plasma Sample Spike Spike with N-Desmethyl Bedaquiline-d6 Plasma->Spike Extract Liquid-Liquid Extraction Spike->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Tandem Mass Spectrometry (Detection) LC->MS Quantify Analyte/IS Peak Area Ratio MS->Quantify

References

Safety & Regulatory Compliance

Safety

Safe Disposal of N-Desmethyl Bedaquiline-d6: A Procedural Guide

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. N-Desmethyl Bedaquiline-d6,...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. N-Desmethyl Bedaquiline-d6, a deuterated analog of a Bedaquiline metabolite, requires specific disposal procedures due to its potential hazards. This guide provides essential, step-by-step instructions for its safe disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle N-Desmethyl Bedaquiline-d6 with appropriate personal protective equipment (PPE). Based on safety data sheets, this includes:

  • Respiratory Protection: For handling powders, a powered air-purifying respirator (PAPR) with a HEPA filter is recommended. A fit-tested N95 or higher-level respirator may be considered for solutions based on a risk assessment.[1]

  • Eye and Face Protection: Chemical safety goggles and a face shield are required.[1]

  • Hand Protection: Double-gloving with nitrile gloves is mandatory.[1]

  • Body Protection: A disposable coverall, such as Tyvek, should be worn over lab clothing.[1]

Work should be conducted in designated areas with restricted access, and detailed Standard Operating Procedures (SOPs) must be followed.[1]

Step-by-Step Disposal Protocol

N-Desmethyl Bedaquiline-d6 must be treated as hazardous pharmaceutical waste.[1] Do not dispose of this material down the drain or in general laboratory trash.[1] The following procedure should be adhered to for the safe disposal of the compound and any contaminated materials.

1. Waste Segregation: All waste generated from handling N-Desmethyl Bedaquiline-d6 must be segregated as hazardous pharmaceutical waste.[1][2] This includes:

  • Unused or expired compound.[1]

  • Contaminated PPE (gloves, coveralls, shoe covers).[1]

  • Contaminated labware (pipette tips, vials, weighing boats).[1]

  • Cleaning materials (wipes, absorbent pads).[1]

It is crucial to segregate this deuterated waste from non-deuterated chemical waste.[2]

2. Containerization: Use a dedicated, leak-proof, and chemically compatible waste container with a secure lid.[2]

3. Labeling: The waste container must be clearly and accurately labeled. The label should include:[1][2]

  • The full chemical name: "N-Desmethyl Bedaquiline-d6".[2]

  • The words "Hazardous Pharmaceutical Waste".[1][2]

  • A clear indication that the waste is "Deuterated".[2]

  • Appropriate hazard symbols.[1]

  • The date of accumulation.[2]

  • The name and contact information of the generating laboratory or personnel.[2]

4. Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic, in compliance with institutional and local environmental health and safety (EHS) regulations.[2]

5. Final Disposal: All hazardous waste containers must be collected by a licensed hazardous waste disposal company for high-temperature incineration.[1]

6. Decontamination: At the end of each procedure, all work surfaces and equipment must be decontaminated.[1]

Quantitative Data Summary

No specific quantitative data for the disposal of N-Desmethyl Bedaquiline-d6, such as disposal concentration limits or reportable quantities, were available in the searched resources. The disposal procedures are based on the qualitative classification of the substance as hazardous pharmaceutical waste.

Experimental Protocols

The disposal procedures outlined above are based on established safety and waste management principles and do not originate from specific experimental research protocols.[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of N-Desmethyl Bedaquiline-d6.

start Start: Generation of N-Desmethyl Bedaquiline-d6 Waste segregate Step 1: Segregate Waste (Hazardous Pharmaceutical, Deuterated) start->segregate containerize Step 2: Containerize (Leak-proof, compatible container) segregate->containerize label_waste Step 3: Label Container (Chemical name, Hazard, Date) containerize->label_waste store Step 4: Store Securely (Designated hazardous waste area) label_waste->store dispose Step 5: Final Disposal (Licensed hazardous waste vendor) store->dispose end End: High-Temperature Incineration dispose->end

References

Handling

Personal protective equipment for handling N-Desmethyl Bedaquiline-d6

Essential Safety and Handling Guide for N-Desmethyl Bedaquiline-d6 This guide provides immediate and essential safety, handling, and disposal information for N-Desmethyl Bedaquiline-d6, tailored for researchers, scientis...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-Desmethyl Bedaquiline-d6

This guide provides immediate and essential safety, handling, and disposal information for N-Desmethyl Bedaquiline-d6, tailored for researchers, scientists, and drug development professionals. Given that N-Desmethyl Bedaquiline-d6 is a deuterated analog of a potent antimycobacterial agent, it should be handled with appropriate precautions to minimize exposure.[1] While one Safety Data Sheet (SDS) classifies the compound as not hazardous, another identifies it as a "pharmaceutical related compound of unknown potency".[2][3] Therefore, treating it as a potent compound is a prudent safety measure.

Hazard Identification and Risk Assessment

The primary hazards associated with potent pharmaceutical compounds like Bedaquiline and its analogs include:

  • Acute Oral Toxicity : The parent compound, Bedaquiline, is toxic if swallowed.

  • Organ Toxicity : May cause damage to organs through prolonged or repeated exposure.

  • Skin and Eye Irritation : May cause irritation upon contact.[1]

  • Respiratory Tract Irritation : Inhalation of dust may cause respiratory irritation.[1]

Due to these potential hazards, a multi-layered approach to containment is essential, incorporating engineering controls, administrative controls, and personal protective equipment (PPE).[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling N-Desmethyl Bedaquiline-d6 in both powder and solution forms.[1]

Protection Type Handling Powders Handling Solutions (in a fume hood)
Respiratory Powered Air-Purifying Respirator (PAPR) with HEPA filter is recommended.A fit-tested N95 or higher-level respirator should be considered based on a risk assessment.
Eye/Face Chemical safety goggles and a face shield are required.Chemical safety goggles and a face shield are required.
Hand Double-gloving with nitrile gloves is mandatory. Gloves should be changed frequently.Double-gloving with nitrile gloves is mandatory. Gloves should be changed frequently.
Body A disposable, low-linting coverall (e.g., Tyvek) with elasticated cuffs should be worn. A plastic apron is recommended if there is a risk of splashing.A disposable, low-linting coverall (e.g., Tyvek) with elasticated cuffs should be worn. A plastic apron is recommended if there is a risk of splashing.
Footwear Closed-toe shoes and disposable shoe covers are required.Closed-toe shoes and disposable shoe covers are required.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for minimizing exposure risk. The following workflow outlines the key steps for safely handling N-Desmethyl Bedaquiline-d6.

Workflow for Handling N-Desmethyl Bedaquiline-d6 cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Procedure prep_area Designate & Restrict Access to Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe prep_workspace Prepare Workspace in Primary Containment (e.g., Fume Hood, Glove Box) don_ppe->prep_workspace weigh Weigh Compound in Ventilated Balance Enclosure prep_workspace->weigh Start Handling prepare_solution Prepare Solution within Primary Containment weigh->prepare_solution experiment Perform Experiment prepare_solution->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate Complete Experiment collect_waste Collect All Waste (Solid, Liquid, PPE) in Labeled, Leak-Proof Containers decontaminate->collect_waste dispose_waste Dispose of Waste via Licensed Hazardous Waste Disposal Company collect_waste->dispose_waste doff_ppe Doff and Dispose of Contaminated PPE dispose_waste->doff_ppe Final Step wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Safe handling workflow for N-Desmethyl Bedaquiline-d6.
Engineering and Administrative Controls

  • Primary Containment : All manipulations of solid N-Desmethyl Bedaquiline-d6 should occur within a primary containment device like a glove box, isolator, or a ventilated balance enclosure. For solutions, a certified chemical fume hood is the minimum requirement.[1]

  • Ventilation : The laboratory should be under negative pressure relative to adjacent areas to prevent the escape of airborne contaminants.[1]

  • Designated Areas : Clearly mark and restrict access to areas where the compound is handled and stored.[1]

  • Standard Operating Procedures (SOPs) : Develop and strictly follow detailed SOPs for all procedures involving the compound.[1]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of N-Desmethyl Bedaquiline-d6 and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.[1][4]

Step Procedure Key Considerations
1. Waste Segregation All waste generated from handling N-Desmethyl Bedaquiline-d6 must be segregated as hazardous pharmaceutical waste. This includes unused compound, contaminated solvents, PPE, and cleaning materials.[1][4]Segregate deuterated waste from non-deuterated chemical waste.[4]
2. Initial Containment Collect all solid and liquid waste in clearly labeled, leak-proof, and puncture-resistant containers at the point of generation.[1]Use dedicated containers for this specific waste stream.[4]
3. Labeling Waste containers must be clearly labeled with "Hazardous Pharmaceutical Waste," the full chemical name "N-Desmethyl Bedaquiline-d6," appropriate hazard symbols, and an indication that the waste is "Deuterated".[1][4]Include the date of accumulation and the name of the generating researcher.[4]
4. PPE Disposal Carefully remove contaminated PPE to avoid creating aerosols. The outer pair of gloves should be removed first, followed by the coverall (turned inside out), and then the inner gloves. All PPE should be placed in a designated hazardous waste bag.[1]
5. Decontamination of Work Surfaces At the end of each procedure, decontaminate all work surfaces and equipment. A recommended three-step process is: 1. Wipe with a detergent solution. 2. Wipe with a deactivating agent (e.g., a solution of sodium hypochlorite, followed by neutralization if necessary). 3. Rinse with purified water. All cleaning materials must be disposed of as hazardous waste.[1]Ensure the deactivating agent is compatible with the surfaces being cleaned.
6. Final Disposal All sealed hazardous waste containers must be collected by a licensed hazardous waste disposal company for high-temperature incineration. Do not dispose of this material down the drain or in general laboratory trash.[1]
Emergency Procedures

In the event of accidental exposure, follow these first-aid measures immediately:

  • Inhalation : Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[3]

  • Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[3]

  • Eye Contact : Rinse eyes with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[3]

References

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